molecular formula C5H5NO3 B3007324 Methyl isoxazole-3-carboxylate CAS No. 25742-68-1

Methyl isoxazole-3-carboxylate

Cat. No.: B3007324
CAS No.: 25742-68-1
M. Wt: 127.099
InChI Key: BELORUTWNZRKML-UHFFFAOYSA-N
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Description

Methyl Isoxazole-3-carboxylate is a valuable ester derivative of isoxazole-3-carboxylic acid, serving as a versatile building block in medicinal chemistry and drug discovery research. Isoxazoles are privileged heterocyclic structures known for their diverse biological activities and are found in several FDA-approved drugs . Researchers utilize this methyl ester as a critical synthetic intermediate for accessing a wide range of isoxazole-containing compounds. Its applications include serving as a potent precursor in the stereoselective synthesis of pharmaceutical candidates such as 4-hydroxyisoleucine, which has been investigated for antidiabetic properties . The compound's structure is ideally suited for further functionalization; the ester group can be readily hydrolyzed to the carboxylic acid or converted into other derivatives, facilitating its incorporation into more complex molecules. This makes it an essential reagent for the development of novel peptidomimetics, hybrid peptides, and other bioactive molecules, helping to advance research in areas like cancer immunotherapy and the creation of protease-resistant therapeutic agents . The product is intended for research purposes in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-9-6-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELORUTWNZRKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25742-68-1
Record name methyl 1,2-oxazole-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl Isoxazole-3-carboxylate: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the electronegative heteroatoms, impart a delicate balance of aromatic stability and controlled reactivity. This duality makes isoxazole derivatives exceptionally versatile building blocks for constructing complex molecular architectures with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3]

This technical guide focuses on a particularly valuable synthon: Methyl isoxazole-3-carboxylate . While the parent name is structurally ambiguous, this document will center on the well-characterized and widely utilized Methyl 5-methylisoxazole-3-carboxylate (1) . We will delve into its physicochemical properties, explore its synthesis, dissect its core chemical reactivity, and showcase its pivotal role as an intermediate in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.


PART 1: Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a chemical entity are foundational to its application in research and development. These characteristics dictate solubility, reactivity, and the means of characterization.

Core Physical Properties

The properties of Methyl 5-methylisoxazole-3-carboxylate and its immediate synthetic precursor, 5-methylisoxazole-3-carboxylic acid, are summarized below. This data is critical for reaction setup, purification, and material handling.

PropertyMethyl 5-methylisoxazole-3-carboxylate (1)5-Methylisoxazole-3-carboxylic Acid (2)Reference(s)
CAS Number 19788-35-33405-77-4[4][5][6]
Molecular Formula C₆H₇NO₃C₅H₅NO₃[4][6]
Molecular Weight 141.12 g/mol 127.10 g/mol [4]
Appearance Not specified (typically liquid or low-melting solid)White to pale yellow solid/powder[1][6]
Melting Point Not available106-110 °C[6]
IUPAC Name methyl 5-methyl-1,2-oxazole-3-carboxylate5-methyl-1,2-oxazole-3-carboxylic acid[4]
Spectroscopic Signature

Structural elucidation relies on spectroscopic analysis. The following data represents the expected spectral characteristics for the 5-methylisoxazole scaffold.

Spectroscopy5-Methylisoxazole-3-carboxylic Acid (2)Reference(s)
¹H NMR (in MeOD)δ 11.0 (s, 1H, COOH), δ 6.40 (s, 1H, isoxazole-H), δ 2.36 (s, 3H, CH₃)[7]
¹³C NMR (in MeOD)δ 169.5 (C=O), δ 168.3 (C5-isoxazole), δ 150.0 (C3-isoxazole), δ 100.5 (C4-isoxazole), δ 12.4 (CH₃)[7]
IR (KBr, cm⁻¹)1718 (C=O), 1652 (C=C), 1538 (N-O)[7]
Mass Spec (EIMS) m/z (%) 127 (M+)[7]

Note: Spectroscopic data for the methyl ester (1) is available in databases but detailed assignments in peer-reviewed literature are more commonly found for the carboxylic acid derivative (2).


PART 2: Synthesis and Chemical Reactivity

The utility of Methyl 5-methylisoxazole-3-carboxylate stems from its accessible synthesis and the predictable reactivity of both the ester functional group and the isoxazole core.

Core Synthesis: 1,3-Dipolar Cycloaddition

The most robust and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne (a dipolarophile).[8][9][10] This reaction, a cornerstone of "click chemistry," allows for the regioselective synthesis of highly functionalized isoxazoles.[10]

The general mechanism involves the in situ generation of a nitrile oxide from an oxime, which then reacts in a concerted pericyclic fashion with the alkyne.

G cluster_reagents Reagents cluster_product Product R1_CNO R1-C≡N⁺-O⁻ (Nitrile Oxide) isoxazole 3,4,5-Trisubstituted Isoxazole R1_CNO->isoxazole [3+2] Cycloaddition R2_C_CR3 R2-C≡C-R3 (Alkyne) R2_C_CR3->isoxazole

Caption: General [3+2] cycloaddition for isoxazole synthesis.

Experimental Protocol: One-Pot Synthesis of 5-Methylisoxazole-3-carboxamide

A highly efficient, one-pot synthesis starting from inexpensive commodity chemicals has been patented, which proceeds through the methyl ester intermediate. This method avoids the isolation of intermediates, making it attractive for large-scale production.[11]

Causality: The process begins with a Claisen condensation between dimethyl oxalate and acetone, driven by a strong base (sodium methoxide), to form a key diketoester intermediate. This intermediate is not isolated but is immediately reacted with a hydroxylamine salt. The hydroxylamine cyclizes with the diketone, forming the stable isoxazole ring. Finally, direct amidation with ammonia gas converts the in situ formed methyl ester into the desired amide.

Step-by-Step Methodology:

  • Condensation: To a stirred solution of sodium methoxide (e.g., 1.2-2.0 molar equivalents) in methanol at 0-10 °C, slowly add a mixture of dimethyl oxalate (1.0 eq) and acetone (1.0-1.5 eq).

  • Reaction: Maintain the temperature and allow the condensation to proceed for 2-3 hours.

  • Cyclization: After cooling, carefully neutralize the reaction mixture with an acid (e.g., sulfuric acid) to a pH of 4-5. Add a hydroxylamine salt (e.g., hydroxylamine hydrochloride, 1.0-1.5 eq).

  • Heating: Heat the mixture to reflux and maintain for 6-8 hours to drive the cyclization and dehydration, forming the isoxazole ring.

  • Amidation: Cool the reaction mixture to 10-25 °C and introduce ammonia gas until the solution is saturated to convert the methyl ester to the carboxamide.

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and heat to dissolve the product. Cool to precipitate the final product, which can be isolated by filtration, washed, and dried.

Key Chemical Transformations

The true synthetic power of Methyl 5-methylisoxazole-3-carboxylate lies in its subsequent transformations.

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental and high-yielding reaction, typically achieved under basic conditions. The resulting carboxylic acid is a versatile intermediate for amide bond formation.

G Ester Methyl 5-methylisoxazole-3-carboxylate Acid 5-Methylisoxazole-3-carboxylic Acid Ester->Acid Hydrolysis Reagents 1) NaOH or LiOH, THF/H₂O 2) H⁺ Workup Reagents->Ester

Caption: Saponification of the methyl ester to the carboxylic acid.

Experimental Protocol: Saponification [12]

  • Setup: Dissolve Methyl 3-methylisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) dropwise. Stir the reaction mixture at room temperature for 18-20 hours.

  • Quenching: Transfer the mixture to a separatory funnel and acidify to pH 2 with 1N hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid as a white solid.

The synthesis of carboxamides is a critical transformation, as this functional group is prevalent in many pharmaceuticals. The most common method involves converting the carboxylic acid to an acid chloride, followed by reaction with a desired amine.

Experimental Protocol: Amide Formation via Acid Chloride [7]

  • Acid Chloride Formation: To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in a suitable solvent, add thionyl chloride (SOCl₂) and a catalytic amount of pyridine at 0 °C. Stir the reaction at room temperature until the conversion is complete. Remove excess SOCl₂ under vacuum.

  • Amine Coupling: Dissolve the crude acid chloride in an appropriate solvent and add the desired primary or secondary amine (1.0-1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Perform a standard aqueous workup to remove salts and isolate the amide product, which can be further purified by crystallization or chromatography.

A key feature of the isoxazole ring is the susceptibility of the weak N-O bond to reductive cleavage. This reaction provides a powerful method to unmask a β-enaminone functionality, a valuable synthetic intermediate. Catalytic hydrogenation is a common method to achieve this transformation.[13][14]

Causality: The palladium catalyst facilitates the addition of hydrogen across the N-O bond, leading to its scission. The resulting intermediate rapidly tautomerizes to the more stable β-enaminone product. This reaction is a domino process that can be highly selective.[14]

G IsoxazoleEster Isoxazole Ester Derivative Enaminone β-Enaminone Product IsoxazoleEster->Enaminone Reductive N-O Bond Cleavage Catalyst H₂, Pd/C Ethanol, RT Catalyst->IsoxazoleEster

Caption: Reductive cleavage of the isoxazole ring.

Experimental Protocol: Hydrogenation [13]

  • Setup: Prepare a suspension of the isoxazole ester (1.0 eq) and 10 mol% palladium on charcoal in ethanol.

  • Reaction: Stir the suspension at ambient temperature under a hydrogen atmosphere (typically 1 atm, balloon).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude β-enaminone product, which can be purified by chromatography.


PART 3: Applications in Drug Discovery

The Methyl isoxazole-3-carboxylate scaffold is a cornerstone for the synthesis of bioactive molecules. Its derivatives have been extensively explored as anti-tubercular, anti-inflammatory, and immunosuppressive agents.

G cluster_derivatives Key Derivatives cluster_targets Therapeutic Candidates Core Methyl 5-Methylisoxazole-3-carboxylate Acid Carboxylic Acid (2) Core->Acid Hydrolysis Amide Carboxamides Acid->Amide Amide Coupling TB Antitubercular Agents Amide->TB AntiInflam Anti-inflammatory Agents Amide->AntiInflam

Caption: Synthetic workflow from core intermediate to drug candidates.

Case Study 1: Antitubercular Agents

Tuberculosis remains a major global health threat, and new drugs are urgently needed. Research has shown that 5-methylisoxazole-3-carboxamide derivatives are a promising class of antitubercular agents.[7] By synthesizing a library of amides from 5-methylisoxazole-3-carbonyl chloride and various aromatic amines, researchers identified compounds with significant activity against Mycobacterium tuberculosis H37Rv, with some derivatives showing a minimum inhibitory concentration (MIC) as low as 3.125 µM.[7]

Case Study 2: Anti-inflammatory Drugs and the Importance of Isomeric Scaffolds

The immunosuppressive drug Leflunomide is a derivative of the isomeric 5-methylisoxazole-4 -carboxamide scaffold.[15][16][17] Upon metabolism, the isoxazole ring of Leflunomide opens to form its active metabolite, teriflunomide, which inhibits pyrimidine synthesis.[16] However, this ring-opening is also linked to potential liver toxicity and teratogenicity.[16]

Intriguingly, comparative studies have shown that the 5-methylisoxazole-3 -carboxamide scaffold (derived from the subject of this guide) has a different metabolic fate. The N-O bond is more stable, and metabolism primarily occurs via cleavage of the amide bond.[16] Compounds based on this 3-carboxamide scaffold do not inhibit the same enzymes as Leflunomide but still retain significant anti-inflammatory and anti-arthritic effects with reduced acute toxicity and a potentially liver-protective profile.[16] This highlights a crucial principle in drug design: subtle changes in the core scaffold, such as the position of the carboxamide group from C4 to C3, can dramatically alter the metabolic pathway and safety profile of a drug candidate.


PART 4: Safety and Handling

As with all laboratory chemicals, proper handling of Methyl isoxazole-3-carboxylate and its derivatives is essential. Isoxazoles are generally stable but should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[18][19]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or mists.[18][19]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[20]

  • Incompatibilities: Keep away from strong oxidizing agents.[20]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[18][19]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[18][19]

    • Inhalation: Move the person to fresh air.[18][19]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[18][19]

Always consult the specific Safety Data Sheet (SDS) for the material before use.


Conclusion

Methyl 5-methylisoxazole-3-carboxylate is more than a simple chemical intermediate; it is a versatile and powerful tool in the hands of synthetic and medicinal chemists. Its straightforward synthesis via robust cycloaddition chemistry, coupled with the predictable and differential reactivity of its ester group and isoxazole core, provides access to a vast chemical space. From the development of novel antitubercular agents to the exploration of safer anti-inflammatory drugs, this scaffold demonstrates the profound impact that fundamental heterocyclic chemistry has on the advancement of pharmaceutical sciences. A thorough understanding of its properties, as outlined in this guide, is essential for unlocking its full potential in the next generation of chemical innovation.


References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (2025). Benchchem.
  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (2015). PMC - NIH. [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2017). ResearchGate. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry. [Link]

  • tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. (2024). MDPI. [Link]

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Ring-Opening Fluorination of Isoxazoles. (2022). Organic Letters - ACS Publications. [Link]

  • Ring-Opening Fluorination of Isoxazoles. (2022). PubMed. [Link]

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate. [Link]

  • Methyl 5-methylisoxazole-3-carboxylate. PubChem - NIH. [Link]

  • Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. (2019). ResearchGate. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2014). PMC - NIH. [Link]

  • A method for synthesizing leflunomide.
  • Ring expansion of isoxazole and isothiazole derivatives. (2023). ResearchGate. [Link]

  • Understanding the Chemical Properties of 5-Methylisoxazole-3-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses Procedure. [Link]

  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole.
  • Isoxazole. Wikipedia. [Link]

  • Method for synthesizing leflunomide.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2016). PMC - NIH. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC - NIH. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). PMC - NIH. [Link]

  • 3-Methylisoxazole-4-carboxylic Acid. Axios Research. [Link]

  • 5-methyl-3-isoxazole carboxylic acid hydrazides.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. [Link]

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Sources

A Technical Guide to Theoretical and Computational Studies of the Isoxazole Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role in a wide array of approved therapeutics.[1][2][4] This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the isoxazole ring system. It is designed for researchers and drug development professionals, offering both foundational theory and practical, field-proven insights into the application of computational chemistry. We will explore the electronic structure and reactivity of isoxazoles through the lens of quantum mechanics, detail standardized computational workflows for property prediction, and present case studies demonstrating the power of these methods in modern drug discovery.

The Privileged Scaffold: An Introduction to the Isoxazole Ring

The isoxazole nucleus is a recurring motif in a multitude of biologically active compounds, including well-known drugs such as the antibacterial agent Sulfamethoxazole, the COX-2 inhibitor Valdecoxib, and the immunosuppressant Leflunomide.[4][5] The inclusion of the isoxazole ring can confer favorable pharmacokinetic profiles, including improved metabolic stability and bioactivity.[1] This has made it a "privileged scaffold" in drug design, a core structure that provides a versatile framework for developing novel therapeutic agents against a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions.[1][6][7][8]

The power of modern computational chemistry lies in its ability to deconstruct the properties of such scaffolds at the electronic level. By simulating molecular behavior, we can predict reactivity, understand drug-target interactions, and rationally design next-generation molecules with enhanced efficacy and safety profiles. This guide will bridge the gap between theoretical concepts and their practical application in the study of isoxazoles.

Theoretical Framework: Unveiling the Electronic Landscape

A deep understanding of a molecule's behavior begins with its electronic structure. For isoxazole, key questions revolve around its aromaticity, the nature of the weak N-O bond, and the resulting reactivity patterns. Computational methods provide the tools to answer these questions with high fidelity.

Electronic Structure and Aromaticity

Isoxazole is an aromatic compound.[2][3] Its aromaticity arises from a cyclic, planar arrangement of atoms with a continuous system of overlapping p-orbitals containing 6 π-electrons, satisfying Hückel's rule (4n+2 π-electrons). The oxygen atom contributes a lone pair to the π-system, while the nitrogen, being sp2 hybridized, has its lone pair in an orbital perpendicular to the ring and thus does not participate in aromaticity.[9]

Computational chemistry allows us to quantify this property. Density Functional Theory (DFT) is a powerful and widely used method for these calculations.[5][10][11] By employing functionals like B3LYP with basis sets such as 6-311+G(d,p), researchers can calculate various electronic and structural properties.[12]

Key Computable Properties:

  • Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial insights. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability.[5][10] A smaller gap generally implies higher reactivity.[12]

  • Aromaticity Indices: While Hückel's rule is a good starting point, computational indices like the Nucleus-Independent Chemical Shift (NICS) provide a quantitative measure of aromaticity by calculating the magnetic shielding at the center of the ring.

Reactivity and Mechanistic Insights

The distribution of electrons in the isoxazole ring dictates its reactivity towards electrophiles and nucleophiles. The weak N-O bond is a key feature, often leading to ring-opening reactions under specific conditions, a phenomenon that has been studied in detail using ab initio dynamics simulations.[13]

Predicting Reactivity:

  • Electrostatic Potential (ESP) Maps: ESP maps are invaluable visualization tools. They map the calculated electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

  • Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO (the frontier orbitals) govern reaction pathways. The HOMO indicates where the molecule is most likely to donate electrons (nucleophilic sites), while the LUMO shows where it is most likely to accept electrons (electrophilic sites). DFT calculations are routinely used to determine these orbitals.[5][12]

Theoretical studies, particularly using DFT, have been instrumental in elucidating complex reaction mechanisms, such as the Boulton-Katritzky rearrangement of acylaminoisoxazoles.[11] These studies can map out entire reaction pathways, calculate transition state energies, and determine whether a proposed mechanism is energetically feasible, guiding synthetic efforts.

A Practical Guide to Computational Methodologies

Executing meaningful computational studies requires a systematic workflow. As a Senior Application Scientist, the emphasis is on making informed, justifiable choices at each step to ensure the results are both accurate and relevant to the chemical question at hand.

Workflow for Quantum Chemical Analysis

The following protocol outlines a standard workflow for analyzing an isoxazole derivative using quantum chemical methods.

Step 1: Structure Preparation

  • Action: Build the 3D structure of the isoxazole derivative using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

  • Causality: An accurate initial 3D structure is essential. While a rough sketch is acceptable, a clean structure from a tool that understands bond angles and lengths will speed up the subsequent optimization step.

Step 2: Geometry Optimization and Frequency Analysis

  • Action: Perform a geometry optimization calculation using DFT. A common and reliable choice is the B3LYP functional with the 6-31G(d,p) basis set.[5] Follow this with a frequency calculation at the same level of theory.

  • Causality: The optimization locates the lowest energy conformation (the most stable structure) of the molecule. The frequency calculation is a self-validating step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Step 3: Electronic Property Calculation

  • Action: Using the optimized geometry, perform a single-point energy calculation to derive electronic properties. This includes generating molecular orbitals (HOMO, LUMO) and an ESP map.

  • Causality: Calculations on the optimized, lowest-energy structure ensure that the derived electronic properties are representative of the molecule's ground state and therefore most relevant for predicting its behavior.

Step 4: Analysis and Interpretation

  • Action: Visualize the HOMO and LUMO to identify reactive sites. Analyze the ESP map to locate regions of high and low electron density. Calculate the HOMO-LUMO gap to assess overall reactivity.

  • Causality: This is where raw data is converted into chemical insight. The visual and quantitative data from Step 3 directly informs predictions about where and how the molecule will react.

G cluster_QM Quantum Mechanics Workflow cluster_output Predicted Properties A 1. Structure Preparation (Build 3D Molecule) B 2. Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) A->B Initial Geometry C 3. Frequency Analysis (Confirm Energy Minimum) B->C Optimized Geometry D 4. Electronic Property Calculation (Single-Point Energy) C->D Validated Structure E 5. Data Analysis (HOMO/LUMO, ESP Map) D->E Calculated Properties F Reactivity E->F G Aromaticity E->G H Spectral Properties E->H G cluster_Docking Molecular Docking Workflow P Protein Preparation (from PDB) S Define Binding Site (Grid Box Generation) P->S L Ligand Preparation (Isoxazole Derivative) L->S D Run Docking Simulation (Pose Generation & Scoring) S->D A Analyze Results (Binding Affinity & Interactions) D->A

Caption: Workflow for predicting ligand-protein interactions via molecular docking.

Case Study: Isoxazoles in Cancer Therapy Research

The versatility of the isoxazole scaffold is evident in its widespread investigation for cancer therapy. [6][14]Computational studies are central to this research, from initial hit identification to lead optimization.

For instance, numerous studies have designed and synthesized novel isoxazole derivatives and evaluated them as potential anticancer agents. [15][16]A common approach involves using molecular docking to predict how these compounds might bind to key cancer targets, such as the Estrogen Receptor α (ERα) in breast cancer or STAT3 proteins. [16][17][18] Example Data Presentation:

In a hypothetical study screening isoxazole derivatives against ERα, docking results could be summarized as follows:

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Activity
Isoxazole-A-9.8Arg394, Glu353, His524Antagonist
Isoxazole-B-9.5Arg394, Glu353, Phe404Antagonist
Isoxazole-C-7.2Thr347, Leu384Weak Antagonist
Raloxifene (Std)-10.1Arg394, Glu353, His524Antagonist

This tabular format allows for rapid comparison of binding affinities and interaction patterns. The "Key Interacting Residues" column is crucial, as similarity in interactions with a known standard (like Raloxifene) provides confidence in the predicted binding mode. [16] Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed alongside docking studies. [1]Tools like SwissADME can predict properties like drug-likeness (e.g., Lipinski's Rule of Five) and potential toxicity, helping to prioritize candidates for synthesis and in vitro testing. [1][16]

Conclusion and Future Perspectives

Theoretical and computational studies have become indispensable in the exploration of the isoxazole ring system. Quantum chemical calculations provide fundamental insights into electronic structure and reactivity, guiding synthetic chemists in their endeavors. In parallel, methods like molecular docking and molecular dynamics simulations have accelerated the drug discovery process, enabling the rational design of potent and selective therapeutic agents. [19] The future will likely see an even deeper integration of these methods with artificial intelligence and machine learning to screen vast virtual libraries of isoxazole derivatives and to build more accurate predictive models for both biological activity and pharmacokinetic properties. As computational power increases and algorithms become more sophisticated, the journey from a theoretical concept to a life-saving isoxazole-based drug will continue to become more efficient and precise.

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An In-Depth Technical Guide to the Reactivity and Stability of the Isoxazole-3-carboxylate Functional Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole-3-carboxylate moiety is a cornerstone in modern medicinal chemistry and materials science, prized for a compelling duality: its aromatic stability is juxtaposed with a selectively reactive N-O bond.[1][2] This unique characteristic makes it a versatile scaffold, enabling its use as both a stable core in bioactive molecules and a latent functional group that can be unmasked under specific physiological or chemical conditions.[1][3] This technical guide provides an in-depth analysis of the synthesis, stability, and principal reactive pathways of the isoxazole-3-carboxylate system. We will explore the causality behind its behavior under various conditions, present field-proven experimental protocols for its synthesis and transformation, and offer quantitative data to inform its application in research and drug development.

The Isoxazole-3-carboxylate Core: A Structural Overview

The isoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The placement of a carboxylate ester at the C-3 position significantly influences the ring's electronic properties. The ester group acts as an electron-withdrawing feature, which can modulate the reactivity of the entire scaffold.

The core of its utility lies in a fundamental dichotomy:

  • Aromatic Stability: As an aromatic system, the isoxazole ring is generally robust and resistant to many common reagents, providing a stable framework for molecular design.[1]

  • Controlled Lability: The inherent weakness of the N-O bond serves as a predictable point of cleavage.[1][2] This "Achilles' heel" can be exploited for controlled ring-opening reactions, a feature highly valuable for prodrug strategies and the synthesis of complex downstream intermediates.[1]

This balance between a stable core and a reactive bond makes the isoxazole-3-carboxylate a privileged structure in the development of new chemical entities.[1][4]

Synthesis of Isoxazole-3-carboxylates

The most prevalent and versatile method for constructing the isoxazole-3-carboxylate core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne ester.[5][6][7] This reaction is highly efficient and tolerates a wide range of functional groups, allowing for the synthesis of diverse libraries of compounds.

The general workflow involves the in situ generation of a reactive nitrile oxide from a precursor, such as an aldoxime or a hydroximoyl chloride, which then rapidly undergoes cycloaddition with an alkyne.[8] Copper(I) catalysts are frequently employed to enhance the rate and regioselectivity of the cycloaddition, typically favoring the formation of the 3,5-disubstituted isoxazole.[6][8]

G cluster_start Starting Materials cluster_process Reaction A Aldoxime (Nitrile Oxide Precursor) C In situ Nitrile Oxide Generation (e.g., with NCS/Base) A->C Oxidation B Alkyne Ester (e.g., Ethyl Propiolate) D [3+2] Cycloaddition B->D C->D Reactive Intermediate E Isoxazole-3-carboxylate D->E Ring Formation

Caption: General workflow for 1,3-dipolar cycloaddition synthesis.

Experimental Protocol: NaOH-Catalyzed Synthesis of an Isoxazole-3-carboxylate

This protocol describes the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, a representative example of a base-catalyzed cycloaddition-condensation.[1][9] The causality for choosing aqueous NaOH lies in its dual role: it facilitates the generation of the active nitronate species from the nitroacetate and catalyzes the subsequent cyclization and dehydration steps in a one-pot process.

Materials:

  • Ethyl nitroacetate

  • Propargyl benzoate

  • Sodium hydroxide (NaOH), 4.24 M solution

  • Ethanol and Water (as solvents)

  • Ethyl acetate, Hexane (for chromatography)

  • Silica gel

Procedure:

  • To a sealed tube, add propargyl benzoate (1.0 equiv), ethyl nitroacetate (2.5 equiv), water, and ethanol.

  • Add a catalytic amount of 4.24 M NaOH solution (0.1 equiv).

  • Seal the tube and stir the mixture vigorously at 60 °C for 16 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting alkyne is consumed.

  • After cooling to room temperature, extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.[9]

Stability Profile: Defining the Boundaries of Integrity

While generally stable, the integrity of the isoxazole-3-carboxylate ring is highly dependent on its chemical environment. Understanding its stability limits is critical for drug development, particularly for predicting shelf-life and metabolic fate.

Key factors influencing stability include:

  • pH: The ring is highly susceptible to cleavage under basic conditions.[1] Studies on the drug Leflunomide, which contains an isoxazole ring, demonstrate that it is stable at acidic (pH 4.0) and neutral (pH 7.4) conditions at room temperature, but the ring opens readily at pH 10.0.[10]

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation, especially in the presence of a base.[1][10] Thermal decomposition of isoxazolines has been observed at temperatures between 160–280°C.[11]

  • Enzymatic Action: In biological systems, cytochrome P450 enzymes can catalyze the metabolic cleavage of the isoxazole N-O bond, as observed in the biotransformation of Leflunomide to its active metabolite.[10]

  • Photochemical Stability: The N-O bond is photolabile. Upon UV irradiation, the isoxazole ring can undergo rearrangement, highlighting its sensitivity to light.[5][12]

G cluster_factors Destabilizing Factors cluster_outcomes Consequences center Isoxazole-3-carboxylate Integrity O1 Ring Cleavage center->O1 O2 Rearrangement center->O2 F1 Basic pH (pH > 8) F1->center F2 High Temperature (> 60°C) F2->center F3 UV Irradiation (e.g., 254 nm) F3->center F4 Metabolic Enzymes (e.g., CYP450) F4->center O3 Degradation O1->O3

Caption: Key factors influencing the stability of the isoxazole ring.

Data Presentation: pH and Temperature Stability of the Isoxazole Ring

The following data, adapted from studies on the isoxazole-containing drug Leflunomide, quantitatively illustrates the impact of pH and temperature on ring stability.[1][10]

pHTemperature (°C)Half-life (t½) in hoursStability Assessment
4.025StableHigh
7.425StableHigh
10.025~6.0Moderate
4.037StableHigh
7.437~7.4Moderate
10.037~1.2Low

Key Reactivities: A Toolkit for Chemical Transformation

The predictable reactivity of the isoxazole-3-carboxylate functional group allows it to be used as a versatile synthetic intermediate. Most transformations hinge on the cleavage of the weak N-O bond.

Reductive Ring Cleavage via Catalytic Hydrogenation

This is one of the most synthetically useful transformations of the isoxazole ring. Catalytic hydrogenation, typically using palladium on charcoal (Pd/C), cleaves the N-O bond to furnish a β-enamino-ketoester.[1] This reaction is clean, high-yielding, and provides a direct route to valuable 1,3-dicarbonyl synthons.

The choice of Pd/C is based on its high efficacy in hydrogenolysis reactions, particularly for cleaving weak heteroatom-heteroatom bonds and benzyl-like groups.[9] In some cases, this can lead to a domino reaction where multiple reductions occur in a single step.[9]

G reactant Isoxazole-3-carboxylate product β-Enamino-ketoester reactant->product H₂, Pd/C Ethanol, rt

Caption: Reductive cleavage of the isoxazole ring.

Experimental Protocol: Catalytic Hydrogenation of an Ethyl Isoxazole-3-carboxylate

This protocol is based on the reductive cleavage of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.[1][9]

Materials:

  • Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate

  • Palladium on charcoal (10% Pd/C, 10 mol%)

  • Ethanol

  • Hydrogen (H₂) gas balloon or supply

Procedure:

  • In a round-bottom flask, prepare a suspension of the isoxazole-3-carboxylate (1.0 equiv) and 10 mol% Pd/C in ethanol.

  • Evacuate the flask and backfill with H₂ gas (this can be repeated 3 times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously at ambient temperature under an H₂ atmosphere (1 atm, typically from a balloon).

  • Monitor the reaction by TLC. The reaction is complete upon full consumption of the starting material.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to afford the pure β-enamino-ketoester product.[1]

Base-Mediated Transformations

As indicated by the stability data, strong bases can induce ring cleavage. This reactivity is particularly relevant in the design of prodrugs, where an isoxazole ester can be engineered to release an active carboxylic acid metabolite under physiological (or slightly basic) conditions.[1] However, under milder basic conditions, standard saponification of the ester to the corresponding carboxylic acid occurs without affecting the isoxazole ring. The outcome is dependent on the substrate, base strength, and temperature.

Experimental Protocol: General Protocol for Base-Mediated Hydrolysis of an Isoxazole Ester

This protocol describes the saponification of the ester functionality.[1]

Materials:

  • Ethyl isoxazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the isoxazole ester (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add an aqueous solution of LiOH (1.5-2.0 equiv) dropwise.

  • Stir the mixture at room temperature and monitor the reaction by TLC. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Upon completion, cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the isoxazole-3-carboxylic acid.[1]

Photochemical Rearrangement to Oxazoles

Under UV irradiation, isoxazoles can rearrange to their more stable oxazole isomers.[1] This transformation proceeds through a high-energy azirine intermediate and is a classic example of heterocyclic photochemistry.[5] This property is increasingly being harnessed for photoaffinity labeling and chemoproteomic studies.[13][14]

G isoxazole Isoxazole azirine Azirine Intermediate isoxazole->azirine UV Light (hν) oxazole Oxazole azirine->oxazole Rearrangement

Caption: Photoisomerization of isoxazole to oxazole.

Conclusion: Harnessing the Dichotomy

The isoxazole-3-carboxylate functional group presents a fascinating and synthetically powerful dichotomy.[1] It offers the structural rigidity of an aromatic system while retaining a point of controlled weakness in its N-O bond. This balance allows chemists to use it as a stable scaffold or to strategically cleave it to access other valuable molecular architectures. A thorough understanding of its stability profile and reactivity under chemical, thermal, photochemical, and enzymatic stress is paramount for its effective deployment in the rational design of pharmaceuticals, agrochemicals, and advanced materials.[1][4][15]

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Historical synthesis methods of isoxazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Historical Synthesis of Isoxazole Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability have cemented its role as a cornerstone in drug design.[1][3] Marketed drugs such as the anti-inflammatory Valdecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic Leflunomide all feature this versatile core, highlighting its pharmacological significance.[2]

Beyond pharmaceuticals, isoxazole derivatives are integral to agrochemicals, dyes, and advanced polymeric materials.[4][5] The inherent reactivity of the N-O bond provides a unique synthetic handle; while stable enough for functional group manipulation, the bond can be cleaved under specific conditions, revealing masked functionalities like β-hydroxy ketones or γ-amino alcohols, making isoxazoles powerful synthetic intermediates.[4]

This guide provides an in-depth exploration of the foundational and historically significant methods for constructing the isoxazole ring. We will delve into the mechanistic underpinnings of the two major historical routes: the classical condensation of 1,3-dicarbonyl systems with hydroxylamine and the revolutionary 1,3-dipolar cycloaddition of nitrile oxides. By understanding the causality behind these experimental strategies, researchers can better appreciate the logic of modern synthetic advancements and make more informed decisions in their own synthetic designs.

Part 1: The Classical Foundation - Condensation of 1,3-Dicarbonyl Systems

The genesis of isoxazole chemistry can be traced back to the late 19th and early 20th centuries, with Ludwig Claisen's seminal work laying the foundation for the most classical approach: the reaction of a three-carbon component with hydroxylamine.[6][7] This strategy remains a robust and widely used method due to the ready availability of the starting materials. The core principle involves the cyclization and dehydration of an intermediate formed from the reaction of hydroxylamine with a 1,3-dicarbonyl compound or a functional equivalent, such as a β-ketoester or an α,β-unsaturated ketone (e.g., a chalcone).[4][6]

Mechanism of Action: A Tale of Two Nucleophiles

The reaction proceeds via a two-stage nucleophilic attack. The more nucleophilic amine group (-NH2) of hydroxylamine typically attacks one of the carbonyl groups first to form an oxime intermediate. Subsequently, the hydroxyl group (-OH) engages in an intramolecular nucleophilic attack on the second carbonyl group. A final dehydration step then yields the aromatic isoxazole ring.[6]

The primary challenge in this method is controlling regioselectivity. With an unsymmetrical 1,3-diketone, hydroxylamine can attack either carbonyl group first, potentially leading to a mixture of isomeric products. Experimental conditions such as pH and temperature must be carefully controlled to favor the desired regioisomer.[8]

G cluster_reactants Reactants cluster_intermediate Oxime Intermediate cluster_cyclized Cyclized Intermediate cluster_product Isoxazole Product R1 C1 R1->C1 O1 O C1->O1 C2 C1->C2 C3 C2->C3 O2 O C3->O2 R2 C3->R2 Int_C1 C3->Int_C1 1. Nucleophilic attack by -NH₂ 2. Dehydration plus + NH2OH H₂N-OH (Hydroxylamine) Int_R1 Int_R1->Int_C1 Int_N N Int_C1->Int_N Int_C2 Int_C1->Int_C2 Int_OH1 OH Int_N->Int_OH1 Int_C3 Int_C2->Int_C3 Int_O2 O Int_C3->Int_O2 Int_R2 Int_C3->Int_R2 Cyc_C1 Int_O2->Cyc_C1 Intramolecular cyclization Cyc_R1 Cyc_R1->Cyc_C1 Cyc_N N Cyc_C1->Cyc_N Cyc_O O Cyc_N->Cyc_O Cyc_C3 Cyc_O->Cyc_C3 Cyc_OH OH Cyc_C3->Cyc_OH Cyc_R2 Cyc_C3->Cyc_R2 Cyc_C2 Cyc_C3->Cyc_C2 minus_H2O - H₂O Cyc_OH->minus_H2O Dehydration Cyc_C2->Cyc_C1 Prod_R1 Prod_C1 Prod_R1->Prod_C1 Prod_N N Prod_C1->Prod_N Prod_O O Prod_N->Prod_O Prod_C3 Prod_O->Prod_C3 Prod_R2 Prod_C3->Prod_R2 Prod_C2 Prod_C3->Prod_C2 Prod_C2->Prod_C1

Caption: Mechanism of isoxazole synthesis from a 1,3-dicarbonyl compound.

Field-Proven Protocol: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone Intermediate

A common and effective variation of the classical method involves the use of chalcones (1,3-diaryl-2-propen-1-ones), which are readily synthesized via Claisen-Schmidt condensation.[9][10][11] The following protocol details the cyclization of a chalcone with hydroxylamine hydrochloride.

Objective: To synthesize 3-(4-methoxyphenyl)-5-phenylisoxazole.

Materials:

  • 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Potassium hydroxide (KOH) or Sodium Acetate (NaOAc) (2.0 eq)

  • Ethanol (Solvent)

  • Crushed Ice / Cold Water

  • Diethyl ether or Ethyl acetate (for extraction)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 eq) and a base such as potassium hydroxide or sodium acetate (2.0 eq).[10][12] The base is crucial for neutralizing the HCl salt and facilitating the reaction.

  • Reflux: Heat the reaction mixture to reflux (typically around 80°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[10][12]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice or cold water. This will cause the crude isoxazole product to precipitate.[10]

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3,5-disubstituted isoxazole.[12]

Trustworthiness Note: This protocol is self-validating as the progress can be monitored by TLC, and the final product's identity and purity can be confirmed using standard analytical techniques like NMR spectroscopy, Mass Spectrometry, and melting point analysis.

Part 2: The 1,3-Dipolar Cycloaddition Revolution

While the condensation approach is a workhorse, the development of the 1,3-dipolar cycloaddition by Rolf Huisgen provided a more versatile and often more regioselective method for isoxazole synthesis.[13] This powerful reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[4][14] The reaction with an alkyne directly yields the aromatic isoxazole ring.

A key feature of this methodology is that nitrile oxides are often unstable and are therefore generated in situ from stable precursors, most commonly by the dehydration of primary nitro compounds or the oxidation of aldoximes.[13][15][16]

Mechanism of Action: A Concerted Pathway

The Huisgen cycloaddition is a concerted, pericyclic reaction where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne simultaneously form two new sigma bonds.[13] This concerted mechanism leads to high stereospecificity. The regioselectivity (i.e., the formation of 3,5- vs. 3,4-disubstituted isoxazoles) is primarily governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[13][17]

G cluster_reactants Reactants cluster_ts Concerted Transition State cluster_product Isoxazole Product R1CNO R¹-C≡N⁺-O⁻ (Nitrile Oxide) ts_label [3+2] R1CNO->ts_label plus + R2CCR3 R²-C≡C-R³ (Alkyne) R2CCR3->ts_label Prod_C1 ts_label->Prod_C1 Cycloaddition Prod_R1 Prod_R1->Prod_C1 Prod_N N Prod_C1->Prod_N Prod_O O Prod_N->Prod_O Prod_C3 Prod_O->Prod_C3 Prod_R2 Prod_C3->Prod_R2 Prod_C2 Prod_C3->Prod_C2 Prod_C2->Prod_C1

Caption: Concerted [3+2] cycloaddition of a nitrile oxide and an alkyne.

Workflow & Protocol: In Situ Nitrile Oxide Generation and Cycloaddition

The most common laboratory method for generating nitrile oxides involves the base-mediated dehydrohalogenation of a hydroximoyl halide, which is itself formed from an aldoxime. A simpler, one-pot approach involves direct oxidation of the aldoxime.

G Start Start: Aldoxime (R-CH=NOH) + Alkyne Step1 Step 1: Oxidation Add oxidant (e.g., NCS, bleach) to the Aldoxime. Start->Step1 Intermediate1 Intermediate: Hydroximoyl Halide (R-C(Cl)=NOH) Step1->Intermediate1 Step2 Step 2: Elimination Add base (e.g., Et₃N) to eliminate HCl. Intermediate1->Step2 Intermediate2 Reactive Species: Nitrile Oxide (R-CNO) (Generated in situ) Step2->Intermediate2 Step3 Step 3: Cycloaddition Nitrile Oxide reacts instantly with the present Alkyne. Intermediate2->Step3 End Final Product: Substituted Isoxazole Step3->End

Caption: Workflow for one-pot isoxazole synthesis via cycloaddition.

Objective: To synthesize 3-phenyl-5-(trimethylsilyl)isoxazole.

Materials:

  • Benzaldehyde oxime (1.0 eq)

  • Ethynyltrimethylsilane (Alkyne) (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Chloroform (CHCl₃) or Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve benzaldehyde oxime (1.0 eq) and ethynyltrimethylsilane (1.1 eq) in chloroform in a round-bottom flask under stirring.

  • In Situ Generation of Hydroximoyl Chloride: Add N-Chlorosuccinimide (NCS) portion-wise to the solution. The reaction is often exothermic and may require cooling with an ice bath. Stir for 1-2 hours at room temperature. This step converts the aldoxime to the corresponding hydroximoyl chloride.

  • In Situ Generation of Nitrile Oxide & Cycloaddition: Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture. The triethylamine serves as a base to eliminate HCl from the hydroximoyl chloride, generating the benzonitrile oxide intermediate in situ.[18] This highly reactive intermediate is immediately trapped by the alkyne present in the flask, undergoing a 1,3-dipolar cycloaddition.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the consumption of starting materials by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water to remove triethylamine hydrochloride and any remaining NCS. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure isoxazole.

Comparative Analysis of Historical Synthesis Methods

The choice between the classical condensation and the 1,3-dipolar cycloaddition depends heavily on the desired substitution pattern and the availability of starting materials.

FeatureCondensation of 1,3-Dicarbonyls1,3-Dipolar Cycloaddition
Primary Reactants 1,3-Diketone (or equivalent) + HydroxylamineAlkyne + Nitrile Oxide (from Aldoxime/Nitroalkane)
Key Advantage Simple, readily available, and inexpensive starting materials.High regioselectivity, broad substrate scope, milder conditions often possible.
Primary Limitation Risk of regioisomeric mixtures with unsymmetrical diketones.[8]Requires synthesis of aldoxime/nitro precursors; nitrile oxides can be unstable.
Typical Conditions Often requires heating (reflux) in the presence of a base or acid.[10]Can often be performed at room temperature; requires an oxidant and a base.
Regioselectivity Governed by the relative reactivity of the two carbonyl groups; can be difficult to control.Governed by frontier molecular orbital (FMO) theory; often highly predictable.[13]

Conclusion and Forward Outlook

The historical pillars of isoxazole synthesis—the condensation of 1,3-dicarbonyls and the 1,3-dipolar cycloaddition of nitrile oxides—remain profoundly relevant in modern organic chemistry. These methods provide the fundamental logic upon which contemporary advancements are built. Modern iterations often focus on improving the efficiency, safety, and environmental impact of these core transformations. The use of transition-metal catalysis (e.g., copper, gold, palladium) has enabled new pathways and improved regiocontrol.[19][20] Furthermore, the application of green chemistry principles, such as microwave-assisted synthesis and the use of aqueous or solvent-free conditions, has significantly modernized these classical reactions, making them more sustainable for both laboratory and industrial-scale production.[14][21][22] For the modern researcher, a deep understanding of these foundational methods is not merely a historical exercise but an essential tool for innovation in the synthesis of these vital heterocyclic compounds.

References
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Sources

Methodological & Application

Application Notes & Protocols: Mastering Isoxazole Ring Formation via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Power of Cycloaddition

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to form key hydrogen bonding interactions have cemented its status as a "privileged scaffold" in drug discovery.[4] Isoxazole moieties are integral to a range of FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic medication Leflunomide, showcasing their therapeutic versatility.[1][5]

Among the synthetic strategies available, the 1,3-dipolar cycloaddition, often termed the Huisgen cycloaddition, stands as the most robust and widely utilized method for constructing the isoxazole core.[6][7][8] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile) to afford the desired isoxazole or isoxazoline, respectively.[6][9] Its power lies in its efficiency, modularity, and the high degree of control it offers over substitution patterns.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of [3+2] cycloaddition reactions for isoxazole synthesis. We will delve into the core mechanism, explore key catalytic systems, present detailed experimental protocols, and discuss modern, sustainable approaches to this vital transformation.

The Core Reaction: Mechanism and Regioselectivity

The cornerstone of isoxazole synthesis is the reaction between a nitrile oxide and an alkyne. This transformation is a concerted, pericyclic reaction where the 4π electrons of the nitrile oxide and the 2π electrons of the alkyne participate in a cycloaddition to form the five-membered aromatic ring.[6][7][8]

Caption: General mechanism of the [3+2] cycloaddition.

1.1. The Critical Intermediate: Nitrile Oxide Generation

The transient nature of nitrile oxides necessitates their in situ generation. The choice of generation method is a critical experimental parameter that dictates the overall efficiency and practicality of the synthesis.

  • Dehydrohalogenation of Hydroximoyl Halides: The classic method involves the base-mediated elimination of HX from a hydroximoyl halide (typically a chloride), which is pre-formed by halogenating an aldoxime.[10][11] While effective, this two-step process involves the isolation of the hydroximoyl halide, which can be unstable.

  • In Situ Oxidation of Aldoximes: A more contemporary and operationally simple approach is the direct oxidation of a stable aldoxime precursor in the presence of the alkyne.[6] This one-pot method avoids the handling of potentially hazardous intermediates. Common oxidants include sodium hypochlorite (bleach), N-Chlorosuccinimide (NCS), and Chloramine-T.[6][12]

G cluster_gen Nitrile Oxide Generation Workflow cluster_path1 Path A: Two-Step cluster_path2 Path B: One-Pot (In Situ) aldoxime Aldoxime (R-CH=NOH) halide Hydroximoyl Halide (R-C(X)=NOH) aldoxime->halide Halogenation (e.g., NCS) no2 Nitrile Oxide (R-C≡N⁺-O⁻) aldoxime->no2 Oxidation (e.g., Chloramine-T) no1 Nitrile Oxide (R-C≡N⁺-O⁻) halide->no1 Base (e.g., Et₃N)

Caption: Key pathways for generating nitrile oxides.

1.2. Controlling the Outcome: Regioselectivity

When using unsymmetrical alkynes (R'' ≠ R'''), the nitrile oxide can add in two different orientations, leading to two possible regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The outcome is governed by a combination of steric and electronic factors, with Frontier Molecular Orbital (FMO) theory often used to predict the major product.[13][14]

For terminal alkynes, the reaction is highly regioselective, almost exclusively yielding the 3,5-disubstituted isoxazole .[6][12] This is because the orbital coefficients are largest on the terminal carbon of the alkyne and the carbon of the nitrile oxide, favoring the formation of the C-C bond between these two atoms.

Caption: Regioselectivity in nitrile oxide cycloadditions.

Methodologies and Field-Proven Protocols

The choice of catalyst is crucial for achieving high yields and expanding the substrate scope. Copper and ruthenium catalysts are the most prevalent and effective for this transformation.[6]

Catalyst SystemTypical SubstratesKey AdvantagesLimitations
Copper(I) Terminal AlkynesHighly reliable, excellent regioselectivity for 3,5-isomers, cost-effective, mild conditions.[12]Generally inefficient for internal or sterically hindered alkynes.[15]
Ruthenium(II) Terminal & Internal AlkynesBroad substrate scope, enables synthesis of 3,4,5-trisubstituted isoxazoles, proceeds smoothly at room temperature.[6][15]Higher cost compared to copper, catalyst preparation may be required.
Protocol 1: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a highly reliable and convenient one-pot procedure for synthesizing 3,5-disubstituted isoxazoles from aldehydes.[12] The nitrile oxide is generated in situ from the corresponding aldoxime, which is also formed in the same pot.

Rationale: This method combines three steps (oxime formation, nitrile oxide generation, and cycloaddition) into a single, efficient operation. Copper(I) catalyzes the cycloaddition, ensuring high regioselectivity and yield at ambient temperature.[12] Chloramine-T serves as a mild and effective oxidant to convert the intermediate aldoxime to the nitrile oxide.[12]

Materials:

  • Aromatic or aliphatic aldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 mmol)

  • Terminal alkyne (1.0 mmol)

  • Chloramine-T trihydrate (1.05 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1 mol%)

  • Copper metal powder (2 mol%)

  • Water and tert-Butanol (1:1 mixture, 5 mL)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.1 mmol), CuSO₄·5H₂O (1 mol%), and copper powder (2 mol%).

  • Solvent Addition: Add the H₂O:t-BuOH (1:1, 5 mL) solvent mixture and stir the resulting suspension at room temperature.

  • Aldoxime Formation: Stir the mixture for 20-30 minutes. The formation of the aldoxime can be monitored by Thin Layer Chromatography (TLC).

  • Cycloaddition Initiation: To the suspension, add the terminal alkyne (1.0 mmol) followed by Chloramine-T trihydrate (1.05 mmol) in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

  • Workup: Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Ruthenium-Catalyzed Synthesis of 3,4,5-Trisubstituted Isoxazoles

This protocol is essential for accessing more complex isoxazoles from internal alkynes, a transformation where copper catalysts are often ineffective.[15]

Rationale: Ruthenium(II) catalysts, such as Cp*RuCl(PPh₃)₂, can activate internal alkynes, facilitating the cycloaddition with nitrile oxides generated from hydroximoyl chlorides. This method provides excellent regioselectivity and high yields for sterically demanding substrates.[15]

Materials:

  • Hydroximoyl chloride (1.0 mmol)

  • Internal alkyne (1.2 mmol)

  • Cp*RuCl(PPh₃)₂ (5 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (5 mL)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the hydroximoyl chloride (1.0 mmol), internal alkyne (1.2 mmol), and Cp*RuCl(PPh₃)₂ (5 mol%) in anhydrous DCM (5 mL).

  • Base Addition: Slowly add triethylamine (1.5 mmol) to the solution at room temperature using a syringe. The triethylamine serves to generate the nitrile oxide in situ.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting hydroximoyl chloride is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired 3,4,5-trisubstituted isoxazole.

Green Chemistry Approaches to Isoxazole Synthesis

In line with modern sustainability goals, several green methodologies have been developed to minimize the environmental impact of isoxazole synthesis.[16][17] These approaches focus on reducing reaction times, eliminating hazardous solvents, and improving energy efficiency.[18][19]

TechniquePrincipleAdvantagesReference
Ultrasound Irradiation Acoustic cavitation creates localized high-pressure/temperature zones, accelerating the reaction.Shorter reaction times, higher yields, often performed in aqueous media.[16][18]
Microwave Irradiation Direct heating of polar molecules leads to rapid and uniform temperature increase.Drastic reduction in reaction time (minutes vs. hours), improved yields.[6][20]
Ball-Milling Mechanochemical grinding provides energy for the reaction in a solvent-free environment.Eliminates bulk solvents, high atom economy, suitable for poorly soluble substrates.[21]

These green techniques are often compatible with the one-pot synthesis of isoxazoles from aldoximes and alkynes, providing a powerful combination of efficiency and sustainability.[17][21]

Conclusion and Future Outlook

The [3+2] cycloaddition of nitrile oxides and alkynes is an indispensable tool for the synthesis of the medicinally vital isoxazole scaffold. The evolution from classic two-step procedures to highly efficient one-pot, catalyzed reactions has made this chemistry accessible and robust. By understanding the underlying principles of nitrile oxide generation and regioselectivity, researchers can effectively design synthetic routes to a vast array of substituted isoxazoles. The continued development of novel catalytic systems and the adoption of green chemistry principles will further enhance the power of this transformation, paving the way for the discovery of next-generation therapeutics.[2][22]

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  • Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. (2017). PubMed. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. (2005). Illinois Experts. Available at: [Link]

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  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2018). Beilstein Journals. Available at: [Link]

  • cycloadditions with nitrile oxides. (2019). YouTube. Available at: [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (2014). Inorganic Chemistry. Available at: [Link]

  • Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. (2017). Organic Letters. Available at: [Link]

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Revolutionizing Heterocyclic Synthesis: A Detailed Guide to the One-Pot Synthesis of Substituted Isoxazoles from Alkynes and Nitrile Oxides

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Application By Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3] This five-membered heterocycle is a prevalent motif in pharmaceuticals, agrochemicals, and natural products.[2][4] The development of efficient and robust synthetic methodologies for isoxazole derivatives is, therefore, a critical endeavor in modern drug discovery.[1][5] This application note provides an in-depth guide to the one-pot synthesis of substituted isoxazoles via the [3+2] cycloaddition of alkynes and in situ generated nitrile oxides, a powerful and convergent approach to this important class of compounds.[6]

The Chemistry: A [3+2] Cycloaddition Approach

The synthesis of isoxazoles from alkynes and nitrile oxides is fundamentally a 1,3-dipolar cycloaddition reaction.[7] In this reaction, the nitrile oxide acts as a 1,3-dipole that reacts with the alkyne (the dipolarophile) to form the five-membered isoxazole ring. The "one-pot" nature of this synthesis is a key advantage, as it avoids the isolation of the often unstable nitrile oxide intermediate, streamlining the process and improving overall efficiency.[8]

The in situ generation of nitrile oxides is crucial for the success of this one-pot methodology. Several methods are commonly employed for this purpose:

  • Oxidation of Aldoximes: This is one of the most popular methods, utilizing various oxidizing agents to convert aldoximes into nitrile oxides.[9] Common oxidants include hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) and (diacetoxyiodo)benzene (DIB), as well as alkyl nitrites such as tert-butyl nitrite and isoamyl nitrite.[7][8][10]

  • Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves the elimination of hydrogen chloride from a hydroximoyl chloride precursor using a base.[9][11]

  • Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated to form nitrile oxides, often facilitated by reagents like phenyl isocyanate and triethylamine.[9][12]

  • From Diazo Compounds: More recent methods involve the copper-catalyzed reaction of diazo compounds with tert-butyl nitrite to generate nitrile oxides in situ.[11][13][14]

The regioselectivity of the cycloaddition is a critical aspect, with the reaction of terminal alkynes generally leading to 3,5-disubstituted isoxazoles.[15][16] This regioselectivity can be influenced by electronic and steric factors of the substituents on both the alkyne and the nitrile oxide.[17] While thermal cycloadditions can sometimes suffer from low yields and poor regioselectivity, catalyst-free methods using potent oxidizing agents and metal-catalyzed approaches (e.g., using copper or ruthenium) have been developed to overcome these limitations and provide excellent control over the reaction outcome.[4][18]

Workflow for One-Pot Isoxazole Synthesis

The general workflow for the one-pot synthesis of substituted isoxazoles from alkynes and aldoximes is outlined below. This process is characterized by its operational simplicity and mild reaction conditions.

OnePotIsoxazoleSynthesis cluster_start Starting Materials cluster_reaction One-Pot Reaction Vessel cluster_end Product & Purification Start_Alkyne Substituted Alkyne InSitu_Generation In Situ Generation of Nitrile Oxide (e.g., Oxidation of Aldoxime) Cycloaddition [3+2] Cycloaddition Start_Alkyne->Cycloaddition Dipolarophile Start_Aldoxime Substituted Aldoxime Start_Aldoxime->InSitu_Generation InSitu_Generation->Cycloaddition Nitrile Oxide Intermediate Workup Aqueous Workup Cycloaddition->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Substituted Isoxazole Purification->Final_Product

Figure 1. Generalized workflow for the one-pot synthesis of substituted isoxazoles.

Detailed Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via Oxidation of Aldoximes

This protocol provides a representative example of a one-pot synthesis using a hypervalent iodine reagent for the in situ generation of the nitrile oxide.

Materials:

  • Substituted Aldoxime (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 eq)[7]

  • Dichloromethane (DCM) or other suitable solvent[7]

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq). Dissolve the starting materials in a suitable solvent such as dichloromethane (DCM) to a concentration of approximately 0.1 M.[7]

  • In Situ Nitrile Oxide Generation and Cycloaddition: While stirring the solution at room temperature, add the oxidizing agent, for example, [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 eq), portion-wise over 5-10 minutes.[7] The reaction is often rapid and can be monitored by thin-layer chromatography (TLC).

  • Reaction Quench and Workup: Once the reaction is complete (as indicated by TLC, typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess oxidant.[7] Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted isoxazole.[7]

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Experimental Considerations and Causality
  • Choice of Oxidant: The choice of oxidizing agent for the aldoxime is critical. Hypervalent iodine reagents like PIFA are highly effective and lead to rapid nitrile oxide formation.[4] Alkyl nitrites offer a metal-free alternative and are also very efficient, with the choice between tert-butyl nitrite and isoamyl nitrite potentially depending on the desired reaction temperature due to their different boiling points.[8]

  • Solvent System: The solvent can influence reaction rates and solubility of the reagents. Dichloromethane is a common choice, but other solvents may be more suitable depending on the specific substrates.[7] Protic solvents can sometimes enhance the reaction rate.[7]

  • Stoichiometry: A slight excess of the alkyne and the oxidizing agent is typically used to ensure complete consumption of the limiting aldoxime.

  • Regioselectivity Control: For terminal alkynes, the reaction generally proceeds with high regioselectivity to yield the 3,5-disubstituted isoxazole.[4] In cases where regioselectivity is a concern, the use of catalysts such as copper(I) or ruthenium(II) can provide excellent control, sometimes even reversing the inherent regioselectivity.[18][19]

Data Presentation: Representative Examples and Yields

The following table summarizes typical reaction conditions and outcomes for the one-pot synthesis of various 3,5-disubstituted isoxazoles, demonstrating the versatility of this methodology.

EntryAldoximeAlkyneOxidantSolventYield (%)
1Benzaldehyde oximePhenylacetylenePIFADCMHigh
24-Methoxybenzaldehyde oxime1-Ethynyl-2-fluorobenzenePIFADCMHigh
3Pyridine-2-aldoxime2-EthynylpyridinePIFADCMModerate
4Various aromatic aldoximesVarious terminal alkynestert-Butyl NitriteEMK74-96[8]

Yields are generally reported as high, moderate, or within a range based on literature, as specific percentages can vary with precise conditions and substrates.

Troubleshooting Common Issues
  • Low Yield: Incomplete reaction may be due to an insufficiently active oxidizing agent or suboptimal reaction conditions. Consider increasing the reaction time, temperature, or using a more potent oxidant. Side reactions, such as the dimerization of the nitrile oxide to form a furoxan, can also lower the yield.[20] Slow addition of the oxidant can sometimes mitigate this.[20]

  • Poor Regioselectivity: If a mixture of regioisomers is obtained, employing a catalytic system (e.g., Cu(I) or Ru(II)) can enforce a specific regiochemical outcome.[18][19]

  • Difficult Purification: Byproducts from the oxidant (e.g., iodobenzene derivatives from hypervalent iodine reagents) can complicate purification. A thorough aqueous workup is essential. If byproducts are still problematic, consider alternative methods for nitrile oxide generation.

Conclusion and Future Outlook

The one-pot synthesis of substituted isoxazoles from alkynes and in situ generated nitrile oxides represents a highly efficient, versatile, and scalable methodology. Its operational simplicity and the commercial availability of a wide range of starting materials make it an invaluable tool for researchers in medicinal chemistry and drug development.[21] The continued development of novel, milder, and more selective methods for in situ nitrile oxide generation, including catalyst-free and environmentally benign approaches, will further enhance the utility of this powerful transformation.[1][5] This will undoubtedly accelerate the discovery of new isoxazole-containing compounds with promising therapeutic potential for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[2][3][22]

References

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (URL Not Available)
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC. National Institutes of Health. [Link]

  • In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Copper-Catalyzed Isoxazole Synthesis. Synfacts. (URL Not Available)
  • In situ generation of nitrile oxides from copper carbene and tert -butyl nitrite: synthesis of fully substituted isoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01067F. Royal Society of Chemistry. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Royal Society of Chemistry. [Link]

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  • Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity | Organic Letters - ACS Publications. American Chemical Society. [Link]

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  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. ResearchGate. [Link]

  • Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry. [Link]

  • Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]

  • Iron-Mediated Synthesis of Isoxazoles from Alkynes: Using Iron(Ⅲ) Nitrate as Nitration and Cyclization Reagent | Request PDF - ResearchGate. ResearchGate. [Link]

  • The recent progress of isoxazole in medicinal chemistry - PubMed. National Institutes of Health. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - MDPI. MDPI. [Link]

  • Copper-Catalyzed Synthesis of Isoxazoles from Nitroalkanes and Alkynes - Thieme Connect. Thieme Connect. [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]

  • Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. ResearchGate. [Link]

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  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - SciSpace. SciSpace. [Link]

  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - NIH. National Institutes of Health. [Link]

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  • One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions - PubMed Central. National Institutes of Health. [Link]

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Protocol for the hydrolysis of Methyl isoxazole-3-carboxylate to its carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Saponification of Methyl Isoxazole-3-carboxylate

For researchers and professionals in drug development, isoxazole-3-carboxylic acid is a highly valuable heterocyclic building block.[1] Its structural motif is integral to a wide array of therapeutic agents, contributing to advancements in medicinal chemistry and the creation of novel pharmaceuticals.[2][3][4][5] The most common and direct route to this key intermediate is through the hydrolysis of its corresponding methyl ester, Methyl isoxazole-3-carboxylate.

This document serves as a detailed guide, providing experimentally-grounded protocols for this conversion. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that researchers can not only replicate the procedure but also adapt it with a full understanding of the reaction dynamics.

The Chemistry of Hydrolysis: A Mechanistic Overview

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification. This nucleophilic acyl substitution reaction is fundamentally irreversible, which is why it is often preferred over acid-catalyzed hydrolysis for preparative synthesis.[6][7] The reaction proceeds through a well-established, multi-step mechanism.[8]

  • Nucleophilic Attack: A hydroxide ion (from a base like LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[6]

  • Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, forming a transient, negatively charged tetrahedral intermediate.[6]

  • Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond. This results in the elimination of the methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Deprotonation: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a stable carboxylate salt and methanol. This final step is what drives the reaction to completion.[6][9]

  • Acidification: To obtain the final neutral carboxylic acid, a strong acid is added during the workup phase to protonate the carboxylate salt.[9]

Caption: The mechanism of base-catalyzed ester hydrolysis (saponification).

Recommended Experimental Protocols

Two primary protocols are presented, utilizing either Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH). The choice of base often depends on the substrate's sensitivity; LiOH is generally considered milder and is preferred for complex molecules with other base-sensitive functional groups.[10][11] NaOH is a robust, cost-effective alternative for simpler, more stable substrates.[11]

Protocol 1: Mild Hydrolysis with Lithium Hydroxide (LiOH)

This method is highly reliable and broadly applicable, particularly when other sensitive functional groups may be present.[11] The use of a co-solvent system like THF/Methanol enhances the solubility of the ester starting material in the aqueous base.[12][13]

Materials and Reagents:

  • Methyl isoxazole-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl isoxazole-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF, Methanol, and Water. A typical concentration is 0.1-0.2 M.

  • Base Addition: Add Lithium hydroxide monohydrate (1.5 - 2.0 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and Methanol).

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring to acidify the solution to a pH of 2-3. The target Isoxazole-3-carboxylic acid should precipitate as a solid.[14]

  • Product Isolation:

    • If a solid precipitates: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and dry under vacuum.

    • If no solid forms or an oil results: Transfer the acidified mixture to a separatory funnel and extract with Ethyl Acetate (3x volume of the aqueous layer).[14]

  • Purification (for extraction): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.[14][15]

Protocol 2: Classic Hydrolysis with Sodium Hydroxide (NaOH)

This is a standard and economical procedure for robust substrates. The reaction can be run at room temperature but may be gently heated to accelerate the conversion if necessary.

Materials and Reagents:

  • Methyl isoxazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized Water

  • 1 M or 2 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) or Diethyl Ether

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Solution Preparation: Dissolve Methyl isoxazole-3-carboxylate (1.0 eq) in Methanol. Separately, prepare a solution of NaOH (2.0 - 3.0 eq) in water.

  • Reaction Initiation: Add the aqueous NaOH solution to the stirred methanolic solution of the ester at room temperature.[14] A common solvent ratio is 2:1 Methanol to Water.

  • Reaction Monitoring: Stir the mixture vigorously. The reaction can be run at room temperature for 12-20 hours or gently heated (e.g., 40-50°C) to reduce the reaction time to 2-4 hours.[13][14] Monitor for completion by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature (if heated) and remove the methanol under reduced pressure.

    • Pour the remaining aqueous solution into a beaker and cool in an ice bath.

  • Acidification & Isolation:

    • Carefully acidify the cold solution to pH 2 by the dropwise addition of HCl.[14]

    • Isolate the resulting Isoxazole-3-carboxylic acid by either filtration (if a solid) or extraction with an organic solvent like Ethyl Acetate, as described in Protocol 1.[13][15]

  • Drying: Dry the purified product thoroughly under vacuum.

Experimental_Workflow A 1. Dissolve Ester in Solvent System B 2. Add Aqueous Base (LiOH or NaOH) A->B C 3. Stir & Monitor (TLC) B->C D 4. Remove Organic Solvents (Rotovap) C->D E 5. Cool & Acidify with HCl to pH 2 D->E F 6. Isolate Product E->F G Filter Precipitate F->G if solid H Extract with Organic Solvent (e.g., EtOAc) F->H if oil/incomplete precipitation I 7. Dry Final Product (Under Vacuum) G->I H->I

Caption: General experimental workflow for the hydrolysis protocol.

Data Summary and Protocol Comparison

ParameterProtocol 1: LiOH HydrolysisProtocol 2: NaOH HydrolysisRationale & Expertise
Primary Reagent Lithium Hydroxide (LiOH)Sodium Hydroxide (NaOH)LiOH is often preferred for substrates with base-sensitive groups due to milder conditions.[10][11] NaOH is a stronger, less expensive option for robust molecules.
Typical Solvents THF / Methanol / WaterMethanol / WaterCo-solvents like THF are crucial for ensuring the ester, which is often poorly water-soluble, can efficiently react with the aqueous base in a homogeneous phase.[11]
Temperature Room TemperatureRoom Temp. or 40-50°CThe reaction is typically exothermic but controlled at room temperature. Gentle heating can be applied to the NaOH protocol to increase the rate, but must be done cautiously to avoid potential side reactions.
Typical Time 2 - 6 hours2 - 20 hoursReaction time is highly dependent on the specific substrate and temperature. Trustworthiness: Always monitor by TLC rather than relying on a fixed time. This prevents incomplete reactions or degradation from prolonged base exposure.
Work-up Key Step Acidification to pH ~2Acidification to pH ~2Self-Validation: The product is isolated by converting the water-soluble carboxylate salt back to the often water-insoluble carboxylic acid.[9] Acidifying well below the pKa of the acid (~3-4) ensures complete protonation and maximizes precipitation/extraction yield.[15]
Advantages Milder, higher selectivityCost-effective, readily availableThe choice of protocol is a balance between substrate complexity, cost, and desired reaction time.

References

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  • A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE . Organic Syntheses Procedure. [Link]

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
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  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester . (2024). MDPI. [Link]

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Application Notes and Protocols: Methyl Isoxazole-3-carboxylate as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery.[3][4] The isoxazole moiety is a key structural feature in a wide array of FDA-approved drugs, including the anti-inflammatory agent Leflunomide, the COX-2 inhibitor Valdecoxib, and the antibiotic Sulfamethoxazole.[3][4][5] The weak N-O bond within the isoxazole ring is a particularly attractive feature for synthetic chemists, as it provides a latent functional group that can be unmasked through ring-opening reactions to yield highly functionalized, linear intermediates.[3][6]

Among the various isoxazole-based synthons, methyl isoxazole-3-carboxylate and its derivatives stand out as exceptionally versatile building blocks. The ester at the 3-position provides a convenient handle for elaboration into amides, ketones, and other functionalities, while the isoxazole core itself can be strategically cleaved or modified. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging methyl isoxazole-3-carboxylate for the synthesis of complex pharmaceutical intermediates, complete with detailed protocols and mechanistic insights.

Core Synthetic Strategies & Key Transformations

The utility of methyl isoxazole-3-carboxylate stems from two primary modes of reactivity: functionalization of the carboxylate group and strategic cleavage of the isoxazole ring. These pathways can be used independently or in sequence to generate a diverse range of molecular architectures.

Workflow Overview: From Building Block to Advanced Intermediates

The following diagram illustrates the central role of methyl isoxazole-3-carboxylate as a starting point for generating three critical classes of pharmaceutical intermediates: bioactive amides, β-amino acids, and other heterocyclic systems like pyrroles.

G cluster_0 Methyl Isoxazole-3-carboxylate cluster_1 Pathway 1: Amide Synthesis cluster_2 Pathway 2: Reductive Ring Opening cluster_3 Pathway 3: Ring Annulation start Methyl Isoxazole-3-carboxylate hydrolysis Saponification start->hydrolysis reduction Catalytic Hydrogenation (e.g., H2, Pd/C) start->reduction annulation Metal-Catalyzed Ring Opening start->annulation acid_chloride Acid Activation (e.g., SOCl2) hydrolysis->acid_chloride Isoxazole-3-carboxylic acid amide Amide Coupling acid_chloride->amide Isoxazole-3-carbonyl chloride enaminone β-Enaminone Intermediate reduction->enaminone beta_amino β-Amino Acid Derivative enaminone->beta_amino Further Reduction/ Hydrolsysis pyrrole Substituted Pyrroles annulation->pyrrole

Caption: Key synthetic pathways originating from methyl isoxazole-3-carboxylate.

Application 1: Synthesis of Bioactive Amides

A primary application of methyl isoxazole-3-carboxylate is in the synthesis of N-substituted isoxazole-3-carboxamides. This moiety is found in numerous biologically active molecules. The synthesis is typically a two-step process involving saponification of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation.

Mechanistic Rationale (Amide Formation)

The conversion of the carboxylic acid to an amide requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. A common and effective method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with primary or secondary amines to form the stable amide bond. An acid scavenger, such as pyridine or a tertiary amine, is often used to neutralize the HCl byproduct.[7][8]

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Acyl Substitution RCOOH Isoxazole-3-COOH Intermediate Reactive Intermediate RCOOH->Intermediate + SOCl2 SOCl2 SOCl2 RCOCl Isoxazole-3-COCl Intermediate->RCOCl - SO2, - HCl Tetrahedral Tetrahedral Intermediate RCOCl->Tetrahedral + R'-NH2 Amine R'-NH2 Amide Isoxazole-3-CONH-R' Tetrahedral->Amide - HCl

Caption: Mechanism for isoxazole-3-carboxamide synthesis via an acyl chloride intermediate.

Protocol 1.1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid

This protocol details the hydrolysis of the corresponding methyl ester. While our title compound is methyl isoxazole-3-carboxylate, this protocol uses the readily available 5-methyl derivative as a representative example. The procedure is broadly applicable.

ParameterValue
Reactant Methyl 5-methylisoxazole-3-carboxylate
Reagent Sodium Hydroxide (NaOH)
Solvent Tetrahydrofuran (THF) / Water / Methanol
Temperature Room Temperature
Reaction Time 18-20 hours
Typical Yield ~90%

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer, add methyl 5-methylisoxazole-3-carboxylate (1.0 eq).

  • Add tetrahydrofuran (THF) to dissolve the starting material.

  • In a separate vessel, prepare a solution of sodium hydroxide (2.0 eq) in water.

  • Add the NaOH solution dropwise to the stirred solution of the isoxazole ester. Add methanol to ensure homogeneity.

  • Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon). Monitor reaction completion by TLC or LC-MS.

  • Upon completion, transfer the mixture to a separatory funnel and carefully adjust the pH to ~2 by adding 1N hydrochloric acid (HCl).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the carboxylic acid product, which can often be used in the next step without further purification.[9]

Protocol 1.2: Synthesis of a Representative 5-Methylisoxazole-3-carboxamide

This protocol describes the coupling of the carboxylic acid with an amine to form the amide, a key step in the synthesis of many active pharmaceutical ingredients (APIs).[10]

ParameterValue
Reactant 5-Methylisoxazole-3-carboxylic acid
Reagents Thionyl chloride (SOCl₂), Pyridine, Arylamine
Solvent Anhydrous solvent (e.g., DCM, Toluene)
Temperature 0 °C to Room Temperature
Reaction Time 2-12 hours
Typical Yield Good to excellent

Step-by-Step Methodology:

  • Acid Chloride Formation: In a flame-dried, three-neck flask under an inert atmosphere, suspend 5-methylisoxazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent like toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Add thionyl chloride (SOCl₂) (approx. 1.2 eq) dropwise at room temperature. Heat the mixture to reflux and maintain for 2-3 hours until the evolution of gas ceases.[10]

  • Cool the mixture and remove excess SOCl₂ and solvent under reduced pressure. The resulting crude 5-methylisoxazole-3-carbonyl chloride is typically used immediately.

  • Amide Coupling: Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired arylamine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to obtain the desired N-aryl-5-methylisoxazole-3-carboxamide.

Application 2: Reductive Ring Opening to Access β-Amino Acid Derivatives

The inherent ring strain and weak N-O bond of isoxazoles make them ideal precursors for β-enaminones and, subsequently, β-amino acids via reductive cleavage.[3][6] This transformation is a powerful tool for converting a stable heterocycle into a highly functionalized acyclic chain. Catalytic hydrogenation is the most common method to achieve this.[11]

Mechanistic Rationale (Reductive Ring Opening)

The reaction proceeds via hydrogenation over a metal catalyst, typically palladium on carbon (Pd/C). The catalyst facilitates the cleavage of the weak N-O bond. The initial product is a vinylogous amide, specifically a β-enaminone (or β-enamino ester in this case). This intermediate can often be isolated or carried forward. Further reduction and hydrolysis can convert the enaminone into the corresponding β-amino acid, a valuable class of non-proteinogenic amino acids used in peptidomimetics and other pharmaceuticals.[12][13]

G start Methyl Isoxazole-3-carboxylate (Substituted) catalyst H2, Pd/C start->catalyst enaminone β-Enamino Ester Intermediate catalyst->enaminone N-O Bond Cleavage final β-Amino Acid Derivative enaminone->final Further Reduction & Hydrolysis

Caption: Simplified workflow for the synthesis of β-amino acids from isoxazoles.

Protocol 2.1: Reductive Ring Opening of an Isoxazole Ester

This protocol provides a general method for the palladium-catalyzed hydrogenation of a substituted isoxazole ester to yield a β-enamino ester.[11]

ParameterValue
Reactant Substituted Isoxazole-3-carboxylate
Reagent Hydrogen (H₂) gas, 5-10% Palladium on Carbon (Pd/C)
Solvent Methanol (MeOH) or Ethyl Acetate (EtOAc)
Pressure 1 atm (balloon) to 50 psi
Temperature Room Temperature
Reaction Time 2-24 hours
Typical Yield High

Step-by-Step Methodology:

  • In a hydrogenation flask, dissolve the isoxazole ester (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add the Pd/C catalyst (5-10% w/w) under an inert atmosphere.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator) and stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC or by measuring hydrogen uptake. The reaction can take from 2 to 24 hours.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., argon or nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude β-enamino ester.

  • The product can be purified by silica gel chromatography if necessary. The resulting enamino ester can then be used in subsequent steps to form β-amino acids or other complex intermediates.[12][13][14]

Application 3: Transition Metal-Catalyzed Annulations for Heterocycle Synthesis

A more advanced application involves the transition metal-catalyzed ring-opening and subsequent annulation (ring-forming) reaction of isoxazoles. This strategy allows for the transformation of the isoxazole core into other valuable heterocyclic systems, such as pyrroles and pyridines, which are also prevalent in pharmaceuticals.[15]

Conceptual Basis

This approach leverages the ability of transition metals (e.g., Iron(III), Ruthenium(II)) to coordinate to the isoxazole ring and facilitate the cleavage of the N-O bond.[15] The resulting reactive intermediate, often a vinyl nitrene species, can then undergo a cycloaddition or annulation reaction with a suitable reaction partner (e.g., an alkyne or an α,β-unsaturated aldehyde) present in the mixture. This method provides a powerful and often regioselective route to complex, highly substituted N-heterocycles from simple isoxazole precursors. Microwave-assisted synthesis can significantly accelerate these transformations.[15]

Due to the complexity and substrate-specific nature of these reactions, a detailed, universally applicable protocol is not provided. However, researchers are encouraged to consult the primary literature for specific catalytic systems and conditions tailored to their desired transformation.[15]

Conclusion

Methyl isoxazole-3-carboxylate is a powerful and versatile building block for the synthesis of pharmaceutical intermediates. Its dual reactivity—allowing for both functional group manipulation at the C3-position and strategic cleavage of the heterocyclic ring—provides access to a remarkable diversity of molecular scaffolds. The protocols and insights provided in this application note demonstrate its utility in preparing bioactive amides, β-amino acid precursors, and other complex heterocycles. By understanding the underlying chemical principles, researchers can effectively integrate this valuable synthon into their drug discovery and development programs, accelerating the path to novel therapeutic agents.

References

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters - ACS Publications. Available at: [Link]

  • Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society - PubMed. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances - PMC, NIH. Available at: [Link]

  • Ring-Opening Fluorination of Isoxazoles. Organic Letters - PubMed. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Ring-Opening Fluorination of Isoxazoles. Organic Letters - ACS Publications. Available at: [Link]

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate. Available at: [Link]

  • Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. ResearchGate. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University Open Scholarship. Available at: [Link]

  • Isoxazole ring-opening by transfer hydrogenation. ACS Publications. Available at: [Link]

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. Available at: [Link]

  • Method for synthesizing leflunomide.Google Patents.
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  • A method for synthesizing leflunomide.Google Patents.
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  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC, NIH. Available at: [Link]

  • Investigating 5-Methylisoxazole-3-carboxylic Acid: A Versatile Pharma Intermediate. Medium. Available at: [Link]

  • A review of recent synthetic strategies and biological activities of isoxazole. R Discovery. Available at: [Link]

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide.Google Patents.
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE. MySkinRecipes. Available at: [Link]

  • Synthesis of isoxazoline-fused cyclic β-amino acid derivatives by dipolar cycloaddition. ResearchGate. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

  • An improved process for preparation of leflunomide.Google Patents.
  • AN IMPROVED PROCESS FOR PREPARATION OF LEFLUNOMIDE. WIPO Patentscope. Available at: [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. Available at: [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC, NIH. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. Available at: [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry - NIH. Available at: [Link]

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  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. ACS Publications. Available at: [Link]

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Preparation of anti-inflammatory compounds using an isoxazole scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Preparation and Evaluation of Anti-Inflammatory Compounds Utilizing an Isoxazole Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1][2][3] Notably, the isoxazole motif is central to the structure of several potent anti-inflammatory drugs, including the selective cyclooxygenase-2 (COX-2) inhibitor, Valdecoxib.[4]

This guide provides a comprehensive overview of the rationale, synthetic strategies, and biological evaluation protocols for developing novel anti-inflammatory agents based on the isoxazole scaffold. As a Senior Application Scientist, my goal is to not only provide step-by-step instructions but also to impart the underlying principles and field-proven insights that inform these experimental choices, ensuring a robust and reproducible workflow for your research endeavors.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

A primary mechanism through which many isoxazole-containing compounds exert their anti-inflammatory effects is by inhibiting cyclooxygenase (COX) enzymes.[1][5] These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes like gastric cytoprotection and platelet aggregation.

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins.[6]

The therapeutic goal for many modern non-steroidal anti-inflammatory drugs (NSAIDs) is to selectively inhibit COX-2, thereby reducing inflammation without the gastrointestinal side effects associated with non-selective COX-1 inhibition.[7] The structural rigidity and substituent patterns of the isoxazole ring can be fine-tuned to achieve high selectivity for the COX-2 active site.[4][6]

Arachidonic_Acid_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid (AA) pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pg_phys Physiological Prostaglandins cox1->pg_phys pg_inflam Inflammatory Prostaglandins cox2->pg_inflam homeostasis Gastric Protection Platelet Aggregation pg_phys->homeostasis inflammation Inflammation, Pain, Fever pg_inflam->inflammation isoxazole Isoxazole-Based COX-2 Inhibitor isoxazole->cox2 Selective Inhibition stimuli Inflammatory Stimuli (e.g., LPS) stimuli->cox2 Upregulates Synthetic_Workflow start Starting Materials (Acetophenone Derivative, Ethyl Trifluoroacetate) step1 Step 1: Claisen Condensation (NaH, Toluene, Reflux) start->step1 intermediate Intermediate: 1,3-Diketone step1->intermediate step2 Step 2: Cyclization (Hydrazine Derivative, EtOH, Reflux) intermediate->step2 product Final Product: Celecoxib Analog step2->product purification Purification (Chromatography/ Recrystallization) product->purification analysis Characterization (NMR, MS, IR) purification->analysis Bioassay_Workflow compound Synthesized Isoxazole Compound assay1 Enzymatic Assay: COX-1/COX-2 Inhibition compound->assay1 assay2 Cell-Based Assay: NO Inhibition in Macrophages compound->assay2 data1 Calculate IC₅₀ Values & Selectivity Index assay1->data1 data2 Calculate % NO Inhibition assay2->data2 result Lead Compound Identification data1->result data2->result

Sources

Application Note: Methyl Isoxazole-3-Carboxylate as a Versatile Synthon in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring system is a cornerstone of modern medicinal and agrochemical research, prized for its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a "privileged scaffold" in the design of bioactive molecules. Among the various functionalized isoxazoles, methyl isoxazole-3-carboxylate and its isomers have emerged as exceptionally versatile building blocks. Their ester functionality provides a reliable handle for synthetic elaboration, enabling the construction of diverse molecular libraries.

This application note provides a detailed guide for researchers and synthetic chemists on the strategic application of methyl isoxazole-3-carboxylate in the synthesis of high-value agrochemicals, particularly fungicides and herbicide safeners. We will explore the causality behind key synthetic transformations, present detailed, field-proven protocols, and illustrate the logical workflows involved.

The Isoxazole Scaffold: A Privileged Structure in Crop Protection

The isoxazole moiety is integral to a wide array of commercial and developmental agrochemicals.[2] Its utility stems from a combination of factors:

  • Metabolic Stability: The aromatic nature of the isoxazole ring imparts resistance to metabolic degradation in plants and soil, ensuring prolonged bioavailability.

  • Structural Rigidity: The planar ring structure helps to orient substituents in a well-defined three-dimensional space, facilitating optimal binding to target enzymes or receptors.

  • Polarity and Solubility: The presence of two heteroatoms allows for fine-tuning of the molecule's physicochemical properties, such as water solubility and membrane permeability, which are critical for effective uptake and translocation in plants.

These attributes have led to the successful development of isoxazole-containing fungicides, herbicides, and insecticides.[2]

Physicochemical Properties and Synthesis Overview

Methyl 5-methylisoxazole-3-carboxylate is a common and representative member of this class of intermediates. While the user's query specified the 3-carboxylate, the 5-methyl substituted version is widely documented and serves as an excellent model for the chemistry involved. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of Methyl 5-methylisoxazole-3-carboxylate

PropertyValueReference
CAS Number 19788-35-3[3]
Molecular Formula C₆H₇NO₃[3]
Molecular Weight 141.12 g/mol [3]
Appearance White to off-white solid
Purity Typically ≥97%

The isoxazole ring itself is most commonly synthesized via 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from an oxime or primary nitro compound) and an alkyne or alkene.[4][5][6] This powerful transformation allows for the rapid construction of the core heterocycle from simple, readily available starting materials.

Core Application: Synthesis of Isoxazole Carboxamide Derivatives

The most strategically important transformation of methyl isoxazole-3-carboxylate in agrochemical synthesis is its conversion to a diverse array of N-substituted carboxamides. The resulting amide bond is not merely a linker; it is a critical pharmacophoric element that enhances binding affinity and biological activity. This is typically achieved through a two-step sequence: saponification of the methyl ester to the corresponding carboxylic acid, followed by coupling with a desired amine.

G start Methyl Isoxazole-3-carboxylate hydrolysis Saponification (e.g., NaOH, H₂O/MeOH) start->hydrolysis acid Isoxazole-3-carboxylic Acid hydrolysis->acid activation Amide Coupling (e.g., SOCl₂, then R-NH₂) acid->activation amide N-Substituted Isoxazole-3-carboxamide activation->amide fungicides Fungicides amide->fungicides Application herbicides Herbicide Safeners amide->herbicides Application

Caption: General synthetic pathway from the starting ester to bioactive agrochemicals.

Application in Fungicide Synthesis

A significant body of research demonstrates that 3-isoxazolecarboxamides exhibit potent fungicidal activity against a range of plant pathogens, including Botrytis cinerea, Rhizoctonia solani, and Phytophthora cactorum.[4][5] The synthetic strategy allows for extensive Structure-Activity Relationship (SAR) studies by varying the N-substituent on the amide. For example, introducing substituted aryl or heteroaryl amines can drastically modulate the potency and spectrum of activity.

Table 2: Illustrative Structure-Activity Relationship of Isoxazole Carboxamides This table is a representative summary based on findings reported in the literature, such as Gucma et al.[4][5]

Amine Substituent (R in R-NH₂)Target PathogenRelative Fungicidal Activity
4-ChloroanilineBotrytis cinereaHigh
2,4-DifluoroanilineRhizoctonia solaniHigh
Pyridin-3-aminePhytophthora cactorumModerate
CyclohexylamineBotrytis cinereaLow

The causality for this activity lies in the ability of the isoxazole carboxamide scaffold to inhibit essential fungal enzymes. While the exact mode of action varies, many such fungicides target cellular respiration or cell wall biosynthesis.

Application in Herbicide Safener Synthesis

Beyond direct pesticidal activity, isoxazole carboxamides have been rationally designed as herbicide safeners.[7] A safener is a compound applied with a herbicide to protect the crop from injury without reducing the herbicide's efficacy against weeds. This is a critical technology for improving the selectivity of powerful, broad-spectrum herbicides.

The mechanism often involves competitive binding. For instance, novel oxazole-isoxazole carboxamides have been shown to protect maize against injury from the herbicide chlorsulfuron.[7] Molecular docking studies suggest that these safener molecules can occupy the active site of the target enzyme, acetolactate synthase (ALS), preventing the herbicide from binding and inhibiting the enzyme in the crop plant.[7] This protective effect is often correlated with an enhancement of the plant's natural detoxification pathways, such as increasing the activity of glutathione S-transferase enzymes.[7]

Detailed Experimental Protocols

The following protocols provide a robust, step-by-step methodology for the synthesis of a representative N-aryl isoxazole carboxamide, a key intermediate for both fungicide and herbicide safener discovery. The workflow is designed to be self-validating, with clear steps for purification and characterization.

G cluster_0 Protocol 1: Saponification cluster_1 Protocol 2: Amide Formation p1_start Dissolve Methyl 5-methyl- isoxazole-3-carboxylate in THF/MeOH p1_add_naoh Add aq. NaOH solution dropwise p1_start->p1_add_naoh p1_stir Stir at room temperature for 18-20h p1_add_naoh->p1_stir p1_acidify Adjust pH to ~2 with 1N HCl p1_stir->p1_acidify p1_extract Extract with Ethyl Acetate p1_acidify->p1_extract p1_dry Dry, Filter & Concentrate p1_extract->p1_dry p1_product Yields 5-Methylisoxazole- 3-carboxylic Acid p1_dry->p1_product p2_start Suspend Carboxylic Acid in Dichloromethane (DCM) p1_product->p2_start Product used as starting material p2_add_socl2 Add Thionyl Chloride (SOCl₂) and cat. DMF p2_start->p2_add_socl2 p2_reflux Reflux for 2-3h p2_add_socl2->p2_reflux p2_concentrate Concentrate in vacuo to get crude Acid Chloride p2_reflux->p2_concentrate p2_redissolve Re-dissolve in fresh DCM p2_concentrate->p2_redissolve p2_add_amine Add solution of Amine (e.g., 4-chloroaniline) and Triethylamine dropwise at 0°C p2_redissolve->p2_add_amine p2_warm Warm to RT and stir for 4h p2_add_amine->p2_warm p2_workup Wash with H₂O, aq. NaHCO₃, and brine p2_warm->p2_workup p2_purify Purify by Column Chromatography or Recrystallization p2_workup->p2_purify p2_product Yields N-(4-chlorophenyl)-5- methylisoxazole-3-carboxamide p2_purify->p2_product

Caption: Detailed workflow for the two-stage synthesis of a target isoxazole carboxamide.

Protocol 1: Saponification of Methyl 5-methylisoxazole-3-carboxylate

This protocol details the hydrolysis of the ester to the corresponding carboxylic acid, a necessary precursor for amide coupling. The procedure is adapted from established methods for similar isoxazole esters.[8]

Materials:

  • Methyl 5-methylisoxazole-3-carboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 5-methylisoxazole-3-carboxylate (1.0 eq) in a mixture of THF and Methanol (e.g., 1:2 v/v).

  • Prepare a solution of Sodium Hydroxide (2.0 eq) in deionized water and add it dropwise to the stirring ester solution at room temperature.

  • Allow the reaction mixture to stir at room temperature for 18-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully acidify the reaction mixture to a pH of approximately 2 using 1N HCl. A white precipitate of the carboxylic acid should form.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts and wash once with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-methylisoxazole-3-carboxylic acid as a white solid.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point determination to confirm its identity and purity (m.p. 106-110 °C).

Protocol 2: Synthesis of a Representative N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide

This protocol describes the conversion of the carboxylic acid into a representative bioactive amide via an acid chloride intermediate. The choice of an acid chloride is deliberate as it is a highly reactive intermediate, ensuring efficient conversion even with less nucleophilic amines.

Materials:

  • 5-Methylisoxazole-3-carboxylic acid (from Protocol 1, 1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • 4-chloroaniline (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Suspend 5-methylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a catalytic amount of DMF (1-2 drops) followed by the slow addition of Thionyl Chloride (1.5 eq) at room temperature.

  • Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The suspension should become a clear solution as the acid chloride forms.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess DCM and SOCl₂. The crude 5-methylisoxazole-3-carbonyl chloride is obtained as a solid or oil.

  • Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve 4-chloroaniline (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the acid chloride solution to 0°C using an ice bath. Add the amine solution dropwise with vigorous stirring over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide as a pure solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point.

Conclusion

Methyl isoxazole-3-carboxylate is a high-impact synthetic intermediate that serves as a gateway to a rich variety of bioactive agrochemicals. Its straightforward conversion into N-substituted carboxamides provides a reliable and flexible platform for the discovery and optimization of novel fungicides and herbicide safeners. The protocols and strategic insights provided in this note offer a solid foundation for researchers aiming to leverage this versatile scaffold in their crop protection programs.

References

  • Gucma, M., Golebiewski, W. M., Morytz, B., Charville, H., & Whiting, A. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Letters in Organic Chemistry, 7(7), 502-507. [Link]

  • Gucma, M., & Golebiewski, W. M. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. [Link]

  • Lamberth, C. (2007). Oxazole and Isoxazole Chemistry in Crop Protection. ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Wielgus, E., et al. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. MDPI. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). MDPI. [Link]

  • Gardner, T. S., et al. (1959). 5-methyl-3-isoxazole carboxylic acid hydrazides.
  • METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE. (n.d.). MySkinRecipes. [Link]

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1991).
  • Al-Mulla, A. (2017). Advances in isoxazole chemistry and their role in drug discovery. Future Medicinal Chemistry. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). MDPI. [Link]

  • Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. (2007). MDPI. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). ES Food & Agroforestry. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. [Link]

  • Methyl 5-methylisoxazole-3-carboxylate. (n.d.). PubChem. [Link]

  • 5-Methylisoxazole-4-carboxylic-(4-trifluoromethyl)-anilide. (1981).
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2023). RSC Advances. [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023). IUCr. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. (1973). Organic Syntheses. [Link]

  • Liu, X., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology, 157, 60-68. [Link]

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Use of Methyl isoxazole-3-carboxylate in the synthesis of antitubercular agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Use of Methyl Isoxazole-3-carboxylate in the Synthesis of Potent Antitubercular Agents

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Isoxazole Scaffold in the Fight Against Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many first-line therapies ineffective, creating an urgent need for novel chemical entities with unique mechanisms of action.[1][2][3]

In the landscape of medicinal chemistry, the isoxazole ring is considered a "privileged scaffold." Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[4][5][6] Within the realm of anti-TB drug discovery, derivatives of isoxazole-3-carboxylic acid have emerged as a particularly promising class of compounds.

This guide focuses on the strategic use of methyl isoxazole-3-carboxylate and its analogues as a foundational building block for synthesizing potent isoxazole-3-carboxamides , a chemical class that has demonstrated significant efficacy against both drug-susceptible and drug-resistant Mtb strains.[1][7] We will explore the underlying synthetic logic, provide detailed, field-proven protocols, and discuss the critical structure-activity relationships (SAR) that drive potency and drug-like properties.

Core Synthetic Strategy: From Ester to a Diverse Amide Library

The primary synthetic transformation involves the conversion of the relatively stable methyl ester of an isoxazole-3-carboxylic acid into a more functionally diverse and biologically active carboxamide. This nucleophilic acyl substitution is the key step that allows for the systematic exploration of chemical space at the amide nitrogen, which has proven critical for tuning antitubercular activity and metabolic stability.[1]

While direct aminolysis of the ester is possible, it often requires harsh conditions. A more robust and widely adopted strategy proceeds via the carboxylic acid, which is then activated to facilitate amide bond formation under mild and controlled conditions.

Synthetic_Workflow cluster_0 Activation Pathway cluster_1 Amide Formation Start Isoxazole-3-carboxylic Acid (from ester hydrolysis) Intermediate Isoxazole-3-carbonyl Chloride (Highly Reactive) Start->Intermediate SOCl₂ or (COCl)₂ Product Target N-Substituted Isoxazole-3-carboxamide Intermediate->Product Amine, Base (e.g., Et₃N in DCM) Amine Primary or Secondary Amine (R¹R²NH) Amine->Product caption Fig 1: General Synthetic Workflow.

Caption: General workflow for synthesizing isoxazole-3-carboxamides.

The most common and efficient method involves two key stages:

  • Activation of the Carboxylic Acid: The isoxazole-3-carboxylic acid (often derived from the hydrolysis of methyl isoxazole-3-carboxylate) is converted into a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] This step dramatically increases the electrophilicity of the carbonyl carbon.

  • Amide Bond Formation: The generated acyl chloride is then reacted in situ or after isolation with a diverse panel of primary or secondary amines. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.[7][9]

Field-Proven Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative N-aryl-5-methylisoxazole-3-carboxamide, a common and potent antitubercular scaffold.[7]

Protocol 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride (Intermediate)

This protocol details the conversion of the carboxylic acid to the essential acyl chloride intermediate.

Materials:

  • 5-Methylisoxazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer/hotplate

Procedure:

  • To a 100 mL round-bottom flask, add 5-methylisoxazole-3-carboxylic acid (1.0 eq).

  • Under a fume hood, carefully add an excess of thionyl chloride (SOCl₂, 5.0 eq).

  • Add a catalytic amount (2-3 drops) of pyridine.

    • Scientist's Note: Pyridine catalyzes the reaction, ensuring complete conversion to the acyl chloride.

  • Equip the flask with a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours. The solid starting material should fully dissolve as the reaction progresses.

  • After the reaction is complete (monitored by the cessation of gas evolution), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (rotary evaporation). This step should be performed with care in a well-ventilated fume hood with appropriate trapping.

  • The resulting crude 5-methylisoxazole-3-carbonyl chloride, typically a yellow to brown oil or low-melting solid, can be used directly in the next step without further purification.

Protocol 2: Synthesis of N-(Aryl)-5-methylisoxazole-3-carboxamide (Target Compound)

Materials:

  • Crude 5-methylisoxazole-3-carbonyl chloride (from Protocol 1)

  • Substituted aryl amine (e.g., 4-chloroaniline, 1.0 eq)

  • Triethylamine (Et₃N or TEA, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer, ice bath

Procedure:

  • In a separate flask, dissolve the chosen aryl amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the amine solution to 0°C in an ice bath.

    • Scientist's Note: This initial cooling helps to control the exothermicity of the acylation reaction and minimize side product formation.

  • Dissolve the crude 5-methylisoxazole-3-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirring amine solution at 0°C over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure target carboxamide.

Self-Validating System (Characterization):

  • ¹H NMR: Expect a characteristic singlet for the amide proton (N-H) in the downfield region (δ 8.5-10.5 ppm). Signals for the isoxazole methyl group and aromatic protons should be present and integrate correctly.[7]

  • ¹³C NMR: Confirmation of the amide carbonyl carbon (δ 158-165 ppm).

  • IR Spectroscopy: A strong C=O stretch for the amide will be observed around 1650-1680 cm⁻¹. The N-H stretch will appear around 3300 cm⁻¹.[7]

  • Mass Spectrometry (EIMS or ESI-MS): The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target compound.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The isoxazole-3-carboxamide scaffold allows for systematic modification to optimize antitubercular potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

SAR_Diagram cluster_main Isoxazole-3-Carboxamide Core cluster_mods Points of Diversification Core Core Scaffold (5-Substituted Isoxazole) R1 R¹ Group at C5: - Small alkyl (e.g., Methyl) - Aryl/Thiazolyl groups enhance potency R1->Core R2 R² Group (Amide Substituent): - CRITICAL for activity & stability - Aryl/heteroaryl rings are common - Halogenation (e.g., -Cl, -CF₃) often increases potency R2->Core caption Fig 2: Key diversification points for SAR.

Caption: Key diversification points for SAR studies.

  • The Amide Moiety is Key: Replacing the initial ester group of the parent molecule with a substituted arylamide was a critical step in developing metabolically stable compounds. The ester is often rapidly cleaved by host or bacterial esterases, leading to the inactive carboxylic acid.[1]

  • Prodrug Hypothesis: While often a liability, in some specific chemical series, the ester acts as a prodrug. It is hydrolyzed in vivo to the corresponding carboxylic acid, which is the active form, particularly in the acidic environment of TB-induced lung inflammation.[10]

  • Substitution on the Amide's Aryl Ring: The nature and position of substituents on the aryl ring attached to the amide nitrogen have a profound impact on activity. Electron-withdrawing groups, such as halogens (e.g., 3,4-dichloro derivatives), often lead to compounds with sub-micromolar activity against Mtb.[11][12]

  • The C5 Position of the Isoxazole Ring: While this guide focuses on the 5-methyl derivative, extensive research has shown that incorporating larger, more complex groups at the C5 position, such as a 2-aminothiazole ring, can yield highly potent compounds that may also evade bacterial efflux pumps.[1]

  • Mechanism of Action: While not fully elucidated for all derivatives, some isoxazole-based compounds are thought to act as prodrugs with a pyrazinamide-like mechanism of action.[11] Others have been shown to target specific enzymes crucial for mycobacterial survival, such as FadD32, which is involved in mycolic acid synthesis.[13]

Data Summary: Antitubercular Activity

The following table summarizes the in vitro activity of representative isoxazole-3-carboxamide derivatives against M. tuberculosis H37Rv, demonstrating the impact of structural modifications.

Compound IDR¹ (at C5)R² (Amide Substituent)MIC (μg/mL)MIC (μM)Reference
1 Methyl4-Nitrophenyl-6.25[7]
2 Methyl4-Chlorophenyl-6.25[7]
3 Methyl2,4-Dichlorophenyl-3.125[7]
4 Phenyl3,4-Dichlorophenyl urea0.25-[12]
5 Phenyl4-Chlorophenyl thiourea1.0-[12]

MIC: Minimum Inhibitory Concentration against M. tuberculosis H37Rv.

Conclusion

Methyl isoxazole-3-carboxylate is a versatile and strategically important starting material in the synthesis of novel antitubercular agents. The conversion of its corresponding carboxylic acid to a diverse library of isoxazole-3-carboxamides provides a robust platform for medicinal chemists to perform lead optimization. The detailed protocols and SAR insights presented here offer a solid foundation for researchers aiming to develop next-generation therapies to combat the global threat of tuberculosis. The demonstrated potency and tunability of this scaffold underscore its continued importance in the drug discovery pipeline.

References

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)
  • Synthesis, Biological Evaluation, and Structure−Activity Relationships for 5-[(E)-2-Arylethenyl]-3-isoxazolecarboxylic Acid Alkyl Ester Derivatives as Valuable Antitubercular Chemotypes. (n.d.).
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015).
  • Synthesis and antituberculosis activity of novel mefloquine-isoxazole carboxylic esters as prodrugs. (2010-02-01). PubMed.
  • Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. (2022-10-25). PubMed Central.
  • Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. (2022-10-25). PubMed.
  • Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis. (n.d.). PubMed.
  • Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents. (2023-10-10).
  • Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents | Request PDF. (n.d.).
  • Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and... (n.d.).
  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (n.d.). PubMed Central.
  • Exploration of Isoxazole‐Carboxylic Acid Methyl Ester Based 2‐Substituted Quinoline Derivatives as Promising Antitubercular Agents | Request PDF. (n.d.).
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). RSC Advances.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018-02-28). Master Organic Chemistry.

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Application Notes & Protocols: A Guide to the Synthesis of Novel Anticancer Compounds Based on the Isoxazole Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring, a five-membered heterocycle, represents a "privileged scaffold" in medicinal chemistry due to its metabolic stability, versatile electronic properties, and its presence in numerous pharmacologically active agents.[1][2] Its derivatives have garnered significant attention in oncology for their potent and multifaceted anticancer activities, which include inducing apoptosis, inhibiting crucial cancer-related enzymes, and disrupting key signaling pathways.[3][4][5][6] This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of strategic approaches for synthesizing novel isoxazole-based anticancer compounds. We present detailed, field-proven protocols for synthesis and characterization, methodologies for in vitro biological evaluation, and insights into the structure-activity relationships (SAR) that govern the efficacy of these promising therapeutic candidates.

The Isoxazole Scaffold in Modern Oncology

The imperative in cancer drug discovery is the development of novel molecular entities that exhibit high efficacy, selectivity, and reduced toxicity compared to existing treatments.[3][5] Isoxazole derivatives have emerged as a highly promising class of compounds, acting on a wide array of biological targets.[7] Their mechanisms of action are diverse and include:

  • Induction of Apoptosis: Many isoxazole-containing molecules have been shown to trigger programmed cell death in cancer cells.[3][4][8][9]

  • Enzyme Inhibition: They are effective inhibitors of key enzymes vital for cancer progression, such as protein kinases, topoisomerase, and histone deacetylases (HDACs).[3][4]

  • Tubulin Polymerization Disruption: Certain derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4][10]

  • Receptor Inhibition: Specific isoxazoles can act as inhibitors for critical receptors like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is crucial for tumor angiogenesis.[11]

The structural versatility of the isoxazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize anticancer activity.[12]

Strategic Approaches to Synthesis

The construction of the isoxazole ring can be achieved through several reliable synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. The most prevalent and versatile methods involve the formation of the N-O bond through cyclization.

G cluster_methods Primary Synthetic Methodologies Alkynes Alkynes & Nitrile Oxides Cycloaddition [3+2] Cycloaddition Alkynes->Cycloaddition 1,3-Dipolar Reaction Chalcones Chalcones (α,β-Unsaturated Ketones) Condensation_Cyclization Condensation & Cyclization Chalcones->Condensation_Cyclization Reaction with Hydroxylamine Beta_Diketones 1,3-Diketones Beta_Diketones->Condensation_Cyclization Reaction with Hydroxylamine Isoxazole_Core Substituted Isoxazole Core Cycloaddition->Isoxazole_Core Condensation_Cyclization->Isoxazole_Core Anticancer_Agents Novel Anticancer Candidates Isoxazole_Core->Anticancer_Agents Functionalization & Biological Evaluation

Caption: Key synthetic pathways to the isoxazole core.

The most widely employed synthetic strategies include:

  • 1,3-Dipolar Cycloaddition: This is arguably the most powerful method for constructing the isoxazole ring. It involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene.[13][14][15] This method offers high regioselectivity and is tolerant of a wide range of functional groups.

  • Condensation of 1,3-Dicarbonyl Compounds: The reaction of 1,3-diketones or related compounds with hydroxylamine provides a straightforward route to 3,5-disubstituted isoxazoles.[15][16]

  • Cyclization of Chalcones: Chalcones (α,β-unsaturated ketones), which are readily synthesized via Claisen-Schmidt condensation, can be cyclized with hydroxylamine hydrochloride to yield isoxazoline intermediates that are subsequently oxidized to isoxazoles.[17][18] This two-step approach is robust and allows for significant diversity in the final products.

Detailed Synthetic Protocols

The following protocols are presented as robust, validated methods for synthesizing isoxazole derivatives for anticancer screening.

Protocol 1: Synthesis of 3-Aryl-5-methylisoxazole via Condensation of a β-Diketone

This protocol describes the synthesis of a 3,5-disubstituted isoxazole from a 1,3-diketone and hydroxylamine. This method is chosen for its simplicity, high yields, and use of readily available starting materials.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-phenylbutane-1,3-dione (1.62 g, 10 mmol).

  • Add ethanol (30 mL) and stir until the diketone is fully dissolved.

  • Add hydroxylamine hydrochloride (0.83 g, 12 mmol) and anhydrous sodium acetate (0.98 g, 12 mmol) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine.

Step 2: Reaction and Work-up

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate mobile phase.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring. A white precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 20 mL).

  • Dry the crude product in a vacuum oven at 40 °C.

Step 3: Purification and Characterization

  • Recrystallize the crude solid from hot ethanol to obtain pure 3-phenyl-5-methylisoxazole as white crystals.

  • Determine the melting point and characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. (See Section 4 for characterization details).

Protocol 2: Two-Step Synthesis of 3,5-Diarylisoxazoles from a Chalcone Intermediate

This protocol is highly versatile for creating isoxazoles with aryl substitutions at both the 3- and 5-positions, which is a common motif in potent anticancer agents.[19]

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Dissolve acetophenone (1.20 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in ethanol (20 mL) in a 100 mL flask.

  • Slowly add a 10% aqueous sodium hydroxide solution (10 mL) dropwise while stirring vigorously at room temperature.

  • Continue stirring for 2-3 hours. A yellow precipitate will form.

  • Collect the chalcone product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The product, (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, can be used in the next step without further purification if TLC shows high purity.

Reactants (Aldehyde) Solvent Base Typical Yield
4-ChlorobenzaldehydeEthanol10% NaOH85-95%
4-MethoxybenzaldehydeEthanol10% NaOH90-98%
3-NitrobenzaldehydeEthanol10% NaOH80-90%
Table 1: Representative conditions for chalcone synthesis.

Step 2: Cyclization to form the Isoxazole

  • In a 100 mL round-bottom flask, suspend the chalcone from Step 1 (2.42 g, 10 mmol) and hydroxylamine hydrochloride (1.04 g, 15 mmol) in ethanol (40 mL).

  • Add potassium hydroxide (0.84 g, 15 mmol) and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Neutralize the reaction mixture with dilute hydrochloric acid, which will cause the product to precipitate.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product, 3-(4-chlorophenyl)-5-phenylisoxazole, by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Physicochemical and Structural Characterization

Rigorous characterization is essential to validate the structure and purity of the synthesized compounds.[18][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. For a 3-aryl-5-methylisoxazole synthesized via Protocol 1, one would expect to see a characteristic singlet for the isoxazole C4-H proton around δ 6.5 ppm and a singlet for the C5-methyl group around δ 2.5 ppm.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify key functional groups. The isoxazole ring typically shows characteristic C=N stretching vibrations around 1600-1650 cm⁻¹ and N-O stretching around 1300-1400 cm⁻¹.

Analysis Expected Result for 3-phenyl-5-methylisoxazole
¹H NMR (400 MHz, CDCl₃)δ 7.8 (m, 2H, Ar-H), 7.5 (m, 3H, Ar-H), 6.5 (s, 1H, Isoxazole-H), 2.5 (s, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 170.1 (C5), 162.5 (C3), 130.2, 129.0, 128.5, 126.8 (Ar-C), 96.5 (C4), 12.2 (-CH₃)
HRMS (ESI) m/z: [M+H]⁺ Calculated for C₁₀H₁₀NO: 160.0757; Found: 160.0759
Table 2: Example of expected characterization data for a synthesized compound.

In Vitro Biological Evaluation Protocol

Once synthesized and characterized, the novel compounds must be screened for anticancer activity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[22][23]

G A 1. Cell Seeding (e.g., 1x10⁴ cells/well in 96-well plate) B 2. Incubation (24 hours) A->B C 3. Compound Treatment (Varying concentrations of isoxazole derivatives) B->C D 4. Incubation (48-72 hours) C->D E 5. Add MTT Reagent (Incubate 3-4 hours) D->E F 6. Formazan Crystal Formation (Metabolically active cells convert MTT to purple formazan) E->F G 7. Solubilize Formazan (Add DMSO or other solvent) F->G H 8. Measure Absorbance (570 nm using a microplate reader) G->H I 9. Data Analysis (Calculate % Viability and determine IC₅₀ value) H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of each synthesized isoxazole compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: After 24 hours, replace the medium in each well with 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis. A lower IC₅₀ value indicates higher cytotoxic potency.[11][22]

Structure-Activity Relationship (SAR) Insights

Systematic evaluation of the IC₅₀ values from a library of synthesized analogs allows for the development of a Structure-Activity Relationship (SAR) model. This is crucial for guiding the next cycle of drug design.

  • Substituents on Aryl Rings: The nature and position of substituents on aryl rings attached to the isoxazole core significantly impact activity.[19] Electron-withdrawing groups like halogens (-Cl, -F) or trifluoromethyl (-CF₃) on a phenyl ring often enhance anticancer activity.[4]

  • Hybrid Molecules: Incorporating other heterocyclic rings (e.g., quinazoline, indole) onto the isoxazole framework can create hybrid molecules with synergistic or enhanced effects.[17][19][23]

  • Positional Isomerism: The substitution pattern on the isoxazole ring itself (e.g., 3,5-disubstituted vs. 3,4-disubstituted) can dramatically alter the compound's interaction with its biological target.

Conclusion and Future Directions

The isoxazole scaffold is a validated and highly tractable starting point for the development of novel anticancer agents. The synthetic protocols outlined in this guide provide a reliable foundation for creating diverse libraries of isoxazole derivatives. By combining robust synthesis, thorough characterization, and systematic biological evaluation, researchers can efficiently identify and optimize lead compounds. Future efforts should focus on exploring novel substitutions, developing multi-target inhibitors, and employing computational docking studies to rationalize SAR data and design next-generation isoxazole-based cancer therapeutics.[6][12]

References

  • Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics.
  • Kaur, R., & Jaitak, V. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • IJARIIT. (n.d.). Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review.
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  • ResearchGate. (n.d.). Schematic diagram for the synthesis route for isoxazole derivatives.
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Application Notes & Protocols for the Solid-Phase Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the solid-phase synthesis (SPS) of isoxazole derivatives, a privileged scaffold in medicinal chemistry. We move beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles, from the selection of appropriate solid supports and linkers to the execution and monitoring of the core 1,3-dipolar cycloaddition reaction. This document is designed to empower researchers to not only replicate established methods but also to rationally design and troubleshoot their own synthetic strategies for the creation of diverse isoxazole libraries.

Introduction: The Significance of Isoxazoles & the Power of Solid-Phase Synthesis

The isoxazole ring is a five-membered heterocycle that is a cornerstone of many commercially available drugs and biologically active compounds.[1][2][3][4] Its prevalence in pharmaceuticals stems from its ability to act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions, while also serving as a stable, aromatic core.[3][4] The isoxazole motif is found in drugs with a wide array of therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents.[1][5]

Solid-phase synthesis (SPS) offers a powerful and efficient platform for generating large libraries of isoxazole analogs for drug discovery programs.[6][7] The core advantage of SPS lies in its simplified workflow; intermediates are covalently bound to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion.[8] Purification is achieved by simple filtration and washing, eliminating the need for tedious chromatographic separation at each step.[8][9] This paradigm is exceptionally well-suited for high-throughput and combinatorial chemistry, enabling the rapid assembly of diverse compound libraries.[1][5]

This guide will focus on the most robust and widely adopted method for isoxazole synthesis on a solid support: the 1,3-dipolar cycloaddition of nitrile oxides with resin-bound alkynes or alkenes.[1][5][8]

Designing the Synthesis: Resins, Linkers, and Strategic Choices

The success of any solid-phase synthesis hinges on the judicious selection of the resin and linker. This choice dictates the reaction conditions that can be employed, the stability of the anchored molecule, and the final cleavage strategy.

The Solid Support (Resin)

The resin is the insoluble polymeric backbone of the synthesis. The most common support for small molecule synthesis is polystyrene cross-linked with divinylbenzene. Its key properties include:

  • Mechanical Stability: Robust enough to withstand the physical stress of repeated washing and agitation.

  • Chemical Inertness: Stable to a wide range of reaction conditions.

  • Good Swelling Properties: The resin must swell in appropriate solvents to allow reagents access to the reactive sites within the polymer matrix.[10]

Commonly used resins include Merrifield and Wang resins, which are pre-functionalized to allow for the attachment of a linker.[8][11]

The Anchor (Linker)

The linker is a bifunctional molecule that connects the first building block to the solid support.[10][12] Its primary role is to provide a stable covalent bond throughout the synthesis that can be selectively cleaved under specific conditions at the end of the sequence.

Linker TypeDescription & Use CaseCleavage Condition
Wang Linker An acid-labile p-alkoxybenzyl alcohol linker. Ideal for synthesizing products with a C-terminal carboxylic acid.[11]Strong acid (e.g., 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)).[11]
Rink Amide Linker An acid-labile linker designed for the synthesis of C-terminal amides.[5]Strong acid (e.g., TFA), similar to Wang resin.
Traceless Linker These linkers are designed to be excised from the final product without leaving any residual functionality.[13][14] Silicon-[15][16] and sulfur-based linkers[17] are common. Cleavage often involves nucleophilic displacement or other specific chemical transformations that result in a hydrogen atom at the point of former attachment.[15][17] This is highly advantageous for creating unbiased libraries where linker remnants do not influence biological activity.Varies by type (e.g., HF, TFA, nucleophilic attack).[15][17]

Expert Insight: The choice between an acid-labile linker like Wang or a traceless linker is a critical strategic decision. If the final compounds are intended to be carboxylic acids or amides, Wang or Rink Amide resins are straightforward choices. However, for generating libraries where maximum structural diversity is desired without a common functional handle, a traceless linker strategy is superior.[13][14]

The Core Reaction: 1,3-Dipolar Cycloaddition

The cornerstone of solid-phase isoxazole synthesis is the Huisgen 1,3-dipolar cycloaddition.[18] This is a powerful, concerted, and often highly regioselective reaction between a 1,3-dipole (a nitrile oxide) and a dipolarophile (an alkyne or alkene) to form a five-membered ring.[5][18][19]

1_3_Dipolar_Cycloaddition Resin_Alkyne Resin-Bound Alkyne (Dipolarophile) Resin_Isoxazole Resin-Bound Isoxazole Resin_Alkyne->Resin_Isoxazole [3+2] Cycloaddition Nitrile_Oxide Nitrile Oxide (1,3-Dipole) R²-C≡N⁺-O⁻ Nitrile_Oxide->Resin_Isoxazole

Caption: The [3+2] cycloaddition of a nitrile oxide and a resin-bound alkyne.

The nitrile oxide is typically generated in situ to avoid its rapid dimerization.[20] Common methods for generating nitrile oxides include:

  • Dehydrohalogenation of hydroximoyl chlorides: This is a widely used method where an aldoxime is first chlorinated (e.g., with N-chlorosuccinimide) and then treated with a non-nucleophilic base like triethylamine (TEA) to eliminate HCl.[8][21]

  • Oxidation of aldoximes: Reagents like bleach (NaOCl) or hypervalent iodine compounds can directly oxidize aldoximes to nitrile oxides.[11][22]

The dipolarophile (the alkyne or alkene) is typically anchored to the solid support, allowing for diversification of the nitrile oxide component in solution.[1]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for a typical solid-phase synthesis of a 3,5-disubstituted isoxazole library using Wang resin and an in-situ generated nitrile oxide from an aldoxime.

Workflow Overview

Caption: General workflow for solid-phase isoxazole synthesis.

Protocol 4.1: Loading of the Alkyne onto Wang Resin

Causality: This step immobilizes the dipolarophile onto the solid support. The use of a coupling agent like DIC and an acylation catalyst like DMAP facilitates the formation of an ester bond between the carboxylic acid of the building block and the hydroxyl group of the Wang resin.

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol/g loading) in a solid-phase synthesis vessel. Add dichloromethane (DCM, 10 mL) and gently agitate for 30 minutes to swell the resin beads. Drain the solvent.

  • Activation Mixture: In a separate flask, dissolve the alkyne-containing carboxylic acid (e.g., 4-pentynoic acid, 3.0 mmol, 3 equiv.) in DCM (5 mL). Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 mmol, 3 equiv.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 mmol, 0.1 equiv.). Stir at room temperature for 15 minutes.

  • Coupling: Add the activation mixture to the swollen resin. Agitate the vessel at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), Dimethylformamide (DMF, 3 x 10 mL), Methanol (MeOH, 3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for several hours.

  • Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test on a small sample if it were an amine resin, or a test cleavage) or use FT-IR to confirm the disappearance of the resin's hydroxyl stretch and the appearance of an ester carbonyl stretch.[9]

Protocol 4.2: 1,3-Dipolar Cycloaddition Reaction

Causality: This is the key isoxazole-forming step. The aldoxime is converted to a hydroximoyl chloride by NCS, which is then dehydrochlorinated by TEA to generate the reactive nitrile oxide in situ. The nitrile oxide is immediately trapped by the resin-bound alkyne in a cycloaddition reaction. Adding TEA dropwise is crucial to minimize the self-condensation of the nitrile oxide into furoxan byproducts.[8]

  • Resin Swelling: Swell the alkyne-loaded resin from Protocol 4.1 in DCM (10 mL) for 30 minutes. Drain the solvent.

  • Reaction Setup: Suspend the resin in fresh DCM (10 mL). Add the desired aldoxime (e.g., benzaldehyde oxime, 5.0 mmol, 5 equiv.) and N-Chlorosuccinimide (NCS, 5.0 mmol, 5 equiv.).

  • Nitrile Oxide Generation & Cycloaddition: Cool the reaction vessel to 0 °C in an ice bath. Add triethylamine (TEA, 5.0 mmol, 5 equiv.) dropwise over 30 minutes with gentle agitation.

  • Reaction: Allow the reaction to warm to room temperature and continue to agitate for 12-18 hours.

  • Washing: Drain the reaction mixture. Wash the resin thoroughly as described in step 4 of Protocol 4.1 to remove all excess reagents and byproducts.

  • Drying: Dry the resin under high vacuum.

Protocol 4.3: Cleavage and Product Isolation

Causality: The highly acidic environment provided by TFA protonates the linker, leading to the cleavage of the ester bond and release of the final isoxazole product as a carboxylic acid into the solution. The resin and cleaved linker fragments remain as solids and are removed by filtration.

  • Pre-cleavage Swelling: Place the dried, product-bound resin in a reaction vessel and swell with DCM (5 mL) for 20 minutes.

  • Cleavage: Drain the DCM. Add the cleavage cocktail (e.g., 50% TFA in DCM, 10 mL). Agitate gently at room temperature for 2 hours.

  • Isolation: Filter the resin and wash it with a small amount of fresh DCM. Collect the combined filtrates.

  • Workup: Evaporate the filtrate under reduced pressure to remove the TFA and DCM. The crude product can be further purified if necessary (e.g., by preparative HPLC or crystallization).

  • Analysis: Characterize the final product by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm identity and purity.[8]

On-Bead and Off-Bead Analysis: Validating Your Synthesis

A key challenge in SPS is monitoring reaction progress, as the product is not in solution.[23] A self-validating protocol incorporates analytical checkpoints.

TechniqueApplicationPros & Cons
FT-IR Spectroscopy On-Bead: Monitor the appearance/disappearance of key functional group stretches (e.g., -OH, C=O, C≡C).[9]Pro: Fast, non-destructive, requires minimal sample. Con: Qualitative, may be difficult to interpret due to resin background signals.
Gel-Phase NMR On-Bead: Obtain NMR spectra of the resin-bound molecule by swelling the resin in a deuterated solvent.[9]Pro: Provides detailed structural information. Con: Low sensitivity, broad peaks can obscure fine details. Magic Angle Spinning (MAS) NMR gives higher resolution but requires specialized equipment.[9]
Test Cleavage & LC-MS Off-Bead: Cleave a small aliquot of resin (~5-10 mg) after each step and analyze the cleaved material by LC-MS.[24]Pro: Provides definitive mass data for intermediates, confirming reaction success. Con: Destructive, requires a small amount of material to be sacrificed.
Thin-Layer Chromatography (TLC) Off-Bead: Can be used in conjunction with a photolabile linker for real-time monitoring by spotting cleaved material onto a TLC plate.[25]Pro: Simple, fast, and inexpensive. Con: Requires a compatible linker system.

Trustworthiness Pillar: The most reliable validation method is the test cleavage followed by LC-MS analysis. This provides unambiguous evidence that the desired transformation has occurred on the solid support before proceeding to the next step or committing the entire batch to final cleavage.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Loading Efficiency - Incomplete activation of carboxylic acid.- Steric hindrance.- Poor resin swelling.- Increase equivalents of coupling reagents (DIC/DMAP).- Extend coupling reaction time.- Ensure proper solvent choice for resin swelling.
Incomplete Cycloaddition - Inefficient nitrile oxide generation.- Dimerization of nitrile oxide.- Deactivated dipolarophile.- Check the quality of NCS and TEA.- Add TEA slowly at 0°C to minimize dimerization.[8]- Increase equivalents of aldoxime, NCS, and TEA.
Low Final Yield/Purity - Incomplete cleavage.- Degradation of product during cleavage.- Incomplete reactions in previous steps.- Extend cleavage time or use a stronger TFA cocktail.- Add scavengers (e.g., triisopropylsilane) to the cleavage cocktail if side-chain protecting groups are present.- Re-evaluate each synthetic step using on-bead analysis or test cleavages.

Safety Considerations

  • Isocyanates and Phenyl Isocyanate: Some methods for generating nitrile oxides involve phenyl isocyanate.[21] Isocyanates are potent respiratory and skin sensitizers.[26][27] All manipulations should be performed in a well-ventilated chemical fume hood.[28] Wear appropriate personal protective equipment (PPE), including nitrile gloves (latex is not suitable), safety goggles, and a lab coat.[28][29]

  • Trifluoroacetic Acid (TFA): TFA is highly corrosive and volatile. Handle only in a chemical fume hood and wear acid-resistant gloves and eye protection.

  • Solvents: DCM is a suspected carcinogen. Minimize exposure by handling in a fume hood.

  • General Practices: Always consult the Safety Data Sheet (SDS) for every reagent used in the synthesis.[28]

Conclusion

Solid-phase synthesis is an indispensable tool for the rapid generation of isoxazole libraries. By understanding the interplay between the resin, linker, and reaction chemistry, researchers can move beyond simple protocols to rationally design and execute complex synthetic campaigns. The 1,3-dipolar cycloaddition of nitrile oxides remains the premier method for this transformation, offering reliability and broad substrate scope. Coupled with robust analytical monitoring and a commitment to safety, the strategies outlined in this guide provide a solid foundation for advancing drug discovery efforts centered on this vital heterocyclic scaffold.

References

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  • Lorsbach, B. A., Miller, R. B., & Kurth, M. J. (1998). Reissert-Based “Traceless” Solid-Phase Synthesis: Isoquinoline, and Isoxazoline-Containing Heterocycles. The Journal of Organic Chemistry, 63(7), 2244-2250. [Link]

  • Chen, W.-C., et al. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 20(6), 10910-27. [Link]

  • Smith, A., et al. (2019). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]

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  • ResearchGate. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. ResearchGate. [Link]

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  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland.com. [Link]

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  • ResearchGate. (2018). Scheme 1. Synthetic route for the preparation of isoxazole derivatives. ResearchGate. [Link]

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  • da Silva, A. B. F., et al. (2017). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 28(1), 139-148. [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies to Mitigate Furoxan Byproduct Formation in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the formation of furoxan byproducts during isoxazole synthesis. Our goal is to provide a deep, mechanistic understanding of the problem and offer actionable, field-proven strategies to optimize your reaction outcomes.

Introduction: The Dimerization Dilemma in Isoxazole Synthesis

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a cornerstone reaction for constructing the isoxazole ring, a privileged scaffold in medicinal chemistry.[1][2] However, the high reactivity of the nitrile oxide intermediate presents a significant challenge: it can readily dimerize to form a highly stable 1,2,5-oxadiazole-2-oxide, commonly known as a furoxan.[3] This competitive side reaction not only consumes the valuable intermediate but also complicates purification, leading to reduced yields of the desired isoxazole product.

This guide provides a structured approach to troubleshooting and preventing furoxan formation, moving from fundamental principles to advanced experimental protocols.

Section 1: Understanding the Core Problem

FAQ 1: What is a furoxan, and why does it form during my reaction?

Answer: A furoxan is the head-to-tail dimer of a nitrile oxide. Its formation is a competing, bimolecular side reaction that often plagues 1,3-dipolar cycloadditions.

The Mechanism: The dimerization of nitrile oxides is not a concerted process but occurs stepwise through a dinitrosoalkene diradical intermediate.[4][5] The rate-determining step is the initial carbon-carbon bond formation between two nitrile oxide molecules.[6][7] Because this is a second-order reaction with respect to the nitrile oxide, its rate is highly dependent on the concentration of this intermediate. The higher the concentration of free nitrile oxide in your flask, the faster it will dimerize. Aromatic nitrile oxides tend to dimerize more slowly than their aliphatic counterparts because the initial C-C bond formation disrupts the conjugation between the aryl ring and the nitrile oxide group.[4][5]

The core challenge is that the desired cycloaddition is also dependent on the nitrile oxide concentration. Therefore, the key to success lies in manipulating reaction conditions to favor the reaction with the alkyne (your dipolarophile) over the reaction with another nitrile oxide molecule.

G cluster_0 cluster_1 Desired Pathway cluster_2 Undesired Side Reaction precursor Aldoxime or Hydroximoyl Chloride intermediate Nitrile Oxide (Reactive Intermediate) precursor->intermediate In situ Generation base Base (e.g., Et3N) alkyne Alkyne (Dipolarophile) intermediate->alkyne [3+2] Cycloaddition (Bimolecular) intermediate_copy Nitrile Oxide intermediate->intermediate_copy Dimerization (Bimolecular, Rate ∝ [Nitrile Oxide]²) isoxazole Desired Isoxazole Product alkyne->isoxazole furoxan Furoxan Byproduct (Dimer) intermediate_copy->furoxan

Caption: Competing reaction pathways for the in situ generated nitrile oxide intermediate.

Section 2: Troubleshooting and Mitigation Strategies

This section provides direct answers and protocols for the most common issues encountered by researchers.

FAQ 2: My reaction yield is low, and TLC/LCMS analysis shows a major byproduct. I suspect furoxan formation. What is the most effective first step?

Answer: The most critical variable to control is the instantaneous concentration of the nitrile oxide . The most robust method to achieve this is to generate the nitrile oxide in situ using a slow addition technique. This ensures the intermediate is generated at a rate where it is more likely to be "trapped" by the dipolarophile (your alkyne) than to encounter another nitrile oxide molecule.[3][8]

Protocol 1: Slow Addition Method for Furoxan Suppression

This protocol assumes the generation of a nitrile oxide from a hydroximoyl chloride precursor using a base like triethylamine (Et3N).

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkyne dipolarophile (1.0 equiv) and the hydroximoyl chloride precursor (1.1 equiv).

    • Dissolve the solids in an appropriate anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene).

    • Cool the mixture to the desired temperature (start with 0 °C or room temperature).

  • Slow Addition:

    • Prepare a solution of triethylamine (1.2 equiv) in the same anhydrous solvent.

    • Load this solution into a syringe and place it on a syringe pump .

    • Set the syringe pump to add the base solution to the reaction mixture over a prolonged period (e.g., 4-8 hours). If a syringe pump is unavailable, a pressure-equalizing dropping funnel can be used for dropwise addition.

  • Reaction Monitoring:

    • Allow the reaction to stir for an additional 2-12 hours after the addition is complete.

    • Monitor the consumption of the starting material by TLC or LCMS.

  • Workup:

    • Upon completion, quench the reaction (e.g., with saturated aq. NH₄Cl).

    • Proceed with standard extraction, drying, and purification procedures.

Causality: By adding the base slowly, you ensure the concentration of the highly reactive nitrile oxide remains low and constant, kinetically favoring the desired bimolecular cycloaddition over the undesired second-order dimerization.[8]

G cluster_0 Experimental Setup pump Syringe Pump flask Reaction Flask (under N₂) Contains: - Alkyne (1.0 eq) - Precursor (1.1 eq) - Solvent pump->flask Slow Addition (4-8 h) of Base (1.2 eq) in Solvent

Caption: Workflow for controlled in situ nitrile oxide generation via slow addition.
FAQ 3: Beyond slow addition, how can I further optimize my reaction conditions to improve the isoxazole:furoxan ratio?

Answer: Fine-tuning other reaction parameters can significantly suppress byproduct formation. Consider the following adjustments, summarized in the table below.

Table 1: Optimization Parameters for Suppressing Furoxan Formation
ParameterRecommendationRationale / CausalitySupporting Evidence
Stoichiometry Use a slight excess of the alkyne dipolarophile (e.g., 1.2-1.5 equivalents).A higher concentration of the "trapper" (alkyne) increases the probability of the desired cycloaddition reaction occurring before dimerization can take place.This is a common strategy cited in practical guides for 1,3-dipolar cycloadditions.[3]
Temperature Start at a lower temperature (e.g., 0 °C or room temperature) and optimize.Dimerization, like most reactions, is temperature-dependent. Lowering the temperature can sometimes slow the rate of dimerization more significantly than the rate of cycloaddition, thus improving selectivity. However, this is system-dependent and requires empirical optimization.Excessively high temperatures can favor side product formation and decomposition.[3]
Solvent Screen a range of anhydrous solvents (e.g., THF, DCM, Toluene, Acetonitrile).The solvent can influence the solubility of reactants and the relative rates of the competing reaction pathways. There is no universal "best" solvent, and screening is often necessary.Solvent choice is a critical parameter that can affect reaction rate and regioselectivity.[3]
Concentration Run the reaction at a moderate dilution (e.g., 0.1 M).While counterintuitive, running the reaction under more dilute conditions can disfavor the bimolecular dimerization more than the bimolecular cycloaddition, especially if the alkyne is in excess. This should be balanced against practical considerations of reaction time.This follows Le Châtelier's principle and the rate laws for competing second-order reactions.
FAQ 4: Does the method of nitrile oxide generation matter?

Answer: Yes, the choice of precursor and activating agent can influence the rate of nitrile oxide generation and, consequently, the outcome.

  • From Aldoximes: Dehydrogenation of aldoximes using oxidants like N-chlorosuccinimide (NCS) or chloramine-T is a common and effective method.[9][10] The rate can be controlled by the addition of the oxidant.

  • From Hydroximoyl Chlorides: Dehydrochlorination with a non-nucleophilic base (e.g., triethylamine) is arguably the most widely used method due to the stability of the precursor. The reaction is typically clean and controlled by the rate of base addition.

  • From Nitroalkanes: Dehydration of primary nitro compounds can also generate nitrile oxides, but this often requires stronger reagents and conditions which may not be compatible with sensitive functional groups.[11]

For most applications, generating the nitrile oxide from a hydroximoyl chloride via slow base addition offers the best balance of precursor stability and reaction control.

Section 3: Alternative Synthetic Routes

FAQ 5: I've optimized my 1,3-dipolar cycloaddition, but furoxan formation is still a persistent issue. What are my options?

Answer: If the nitrile oxide dimerization cannot be suppressed, it may be necessary to change your synthetic strategy entirely to one that avoids a free nitrile oxide intermediate.

Alternative 1: The Claisen (or Paal-Knorr) Isoxazole Synthesis

This classic method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine .[12]

  • Advantages: Completely circumvents the nitrile oxide intermediate and the possibility of furoxan formation. The starting materials are often readily available.

  • Disadvantages: The primary challenge is regioselectivity . If an unsymmetrical 1,3-dicarbonyl is used, a mixture of two regioisomeric isoxazoles can form. However, regiochemical control can often be achieved by modifying reaction conditions (pH, solvent, Lewis acids) or by using precursors like β-enamino diketones.[12][13][14]

G cluster_0 Route A: 1,3-Dipolar Cycloaddition cluster_1 Route B: Claisen Condensation A1 Alkyne + Nitrile Oxide Precursor A2 In Situ Generation of Nitrile Oxide A1->A2 A3 Isoxazole A2->A3 A_side Furoxan Byproduct A2->A_side B1 1,3-Dicarbonyl + Hydroxylamine B2 Cyclocondensation B1->B2 B3 Isoxazole B2->B3 B_side Regioisomeric Isoxazole B2->B_side

Caption: Comparison of synthetic pathways and their respective potential byproducts.
Alternative 2: Cycloisomerization Reactions

Methods such as the gold- or copper-catalyzed cycloisomerization of α,β-acetylenic oximes can produce isoxazoles efficiently, often with excellent functional group tolerance and without the need for a separate nitrile oxide generation step.[11]

References

  • Yu, Z.-X., Caramella, P., & Houk, K. N. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420–15425. [Link][4][5][7]

  • ResearchGate. (n.d.). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study | Request PDF. Retrieved January 7, 2026, from [Link][6]

  • PubMed. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 125(50), 15420-5. [Link][5]

  • ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. Retrieved January 7, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link][13]

  • National Institutes of Health. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4883–4893. [Link][12]

  • Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. RSC Advances. [Link][14]

  • ResearchGate. (n.d.). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. Retrieved January 7, 2026, from [Link][15]

  • ACS Publications. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society. [Link][7]

  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for generation of nitrile oxide... Retrieved January 7, 2026, from [Link]

  • Reddit. (2022). Isoxazole synthesis. r/Chempros. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved January 7, 2026, from [Link][1]

  • MDPI. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules. [Link][8]

  • Royal Society of Chemistry. (n.d.). Behaviour of nitrile oxides towards nucleophiles. Part III. Dimerisation of aromatic nitrile oxides catalysed by trimethylamine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved January 7, 2026, from [Link][11]

  • National Institutes of Health. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 856111. [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

  • ACS Publications. (n.d.). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. [Link][9]

  • Royal Society of Chemistry. (n.d.). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics. [Link]

  • National Institutes of Health. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(5), 2399. [Link]

  • ResearchGate. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. [Link][10]

  • National Institutes of Health. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32986–33008. [Link][16]

Sources

Technical Support Center: Purification of Methyl Isoxazole-3-Carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful purification of this key chemical intermediate. Our focus is on practical, field-tested insights to overcome common challenges in column chromatography.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of methyl isoxazole-3-carboxylate.

Question: My compound, methyl isoxazole-3-carboxylate, is not moving from the origin on the silica gel column, even with a relatively polar solvent system. What's happening?

Answer: This issue, known as "streaking" or "tailing" at the origin, can be particularly frustrating. Several factors could be at play, often related to the interaction between your compound and the stationary phase.

  • Compound Stability: First, verify that your compound is stable on silica gel. Some organic molecules can decompose on acidic silica.[1] To test for this, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you observe decomposition products, you may need to switch to a less acidic stationary phase like alumina or deactivated silica gel.[1]

  • Strong Adsorption: Methyl isoxazole-3-carboxylate contains polar functional groups (an ester and an isoxazole ring) that can interact strongly with the silanol groups on the surface of the silica gel. This can lead to irreversible adsorption.

  • Inappropriate Solvent System: The polarity of your eluent may be insufficient to displace the compound from the stationary phase.

Solutions:

  • Solvent Polarity Adjustment: Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If that is still insufficient, consider adding a small amount of a more polar solvent like methanol to your eluent system.

  • Use of Additives: For compounds with basic nitrogen atoms, such as the isoxazole ring, adding a small amount of a competitive base like triethylamine (0.1-1%) to the eluent can help to block the acidic sites on the silica gel and improve elution.[2]

  • Stationary Phase Modification: Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to acidic conditions.[1] Alternatively, reversed-phase chromatography, where the stationary phase is nonpolar (like C18 silica) and the mobile phase is polar (like acetonitrile/water), could be a viable option.[3][4]

Question: I am seeing poor separation between my desired product and a close-running impurity. How can I improve the resolution?

Answer: Achieving good resolution between compounds with similar polarities is a common chromatographic challenge. The key is to optimize the selectivity of your system.

  • Fine-Tuning the Mobile Phase: Experiment with different solvent systems. Sometimes, switching one of the solvents in your binary mixture can significantly alter the selectivity. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether might change the interactions with your compounds and improve separation.

  • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a gradient elution can sharpen your peaks and improve resolution.[5][6][7] A shallow gradient, where the polarity of the mobile phase is increased slowly over time, is often effective for separating closely related compounds.[8][9] Conversely, for some separations, an isocratic elution may provide better resolution.[8]

  • Column Parameters: The dimensions of your column and the particle size of the stationary phase play a crucial role. A longer, narrower column will generally provide better resolution. Using a stationary phase with a smaller particle size can also enhance separation efficiency.

Solutions:

  • Systematic TLC Analysis: Before scaling up to a column, perform a thorough TLC analysis with various solvent systems to identify the optimal mobile phase for separation. Aim for a solvent system that gives your desired compound an Rf value of around 0.3.[10]

  • Implement a Gradient: Start with a low polarity mobile phase and gradually increase the polarity. This will allow the less polar compounds to elute first, followed by the more polar ones, often with better separation.

  • Optimize Flow Rate: The flow rate of the mobile phase can impact resolution. A slower flow rate generally allows for better equilibration of the analyte between the stationary and mobile phases, leading to improved separation, but can also lead to band broadening due to diffusion.[11]

Section 2: Frequently Asked Questions (FAQs)

This section covers more general questions regarding the purification of methyl isoxazole-3-carboxylate.

Question: What is a good starting solvent system for the column chromatography of methyl isoxazole-3-carboxylate on silica gel?

Answer: A common and effective starting point for many organic compounds of moderate polarity, including methyl isoxazole-3-carboxylate, is a mixture of a non-polar solvent and a moderately polar solvent.

A typical starting system would be a mixture of hexanes and ethyl acetate . You can begin with a low polarity mixture, such as 9:1 hexanes:ethyl acetate, and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. For more polar impurities, a gradient extending to higher concentrations of ethyl acetate or even the addition of a small amount of methanol may be necessary. In some reported purifications of similar isoxazole derivatives, solvent systems like petroleum ether/diethyl ether and dichloromethane have been used.[12][13]

Question: Should I use isocratic or gradient elution for my purification?

Answer: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.

  • Isocratic Elution: This method uses a constant solvent composition throughout the separation. It is simpler to set up and is often suitable for separating mixtures where the components have similar polarities.[5][9] If your TLC analysis shows good separation between your product and impurities with a single solvent system, isocratic elution may be sufficient.

  • Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation. Gradient elution is generally preferred for complex mixtures containing compounds with a wide range of polarities.[6][7] It can lead to sharper peaks, better resolution, and reduced analysis time.[8] For a crude reaction mixture containing methyl isoxazole-3-carboxylate and various byproducts, a gradient elution is often the more effective choice.

Question: How do I properly pack and load my column for flash chromatography?

Answer: Proper column packing and sample loading are critical for achieving a good separation.

Column Packing:

  • Slurry Packing: The preferred method is to create a slurry of the silica gel in the initial, least polar eluent.

  • Pouring the Slurry: Pour the slurry into the column in one continuous motion to avoid air bubbles and ensure a homogenous packing.

  • Settling the Bed: Gently tap the column to settle the silica gel bed and then flush the column with the initial eluent under positive pressure to create a stable, well-packed bed.[2]

Sample Loading:

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial eluent and carefully load it onto the top of the silica bed.[11]

  • Dry Loading: If your sample is not very soluble in the initial eluent, you can pre-adsorb it onto a small amount of silica gel. Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the packed column.[2][11] This technique often leads to better resolution.

Question: What are the key safety precautions I should take when working with methyl isoxazole-3-carboxylate and the solvents for chromatography?

Answer: It is crucial to handle all chemicals with care and adhere to standard laboratory safety protocols.

  • Methyl Isoxazole-3-Carboxylate: This compound may cause skin and eye irritation, as well as respiratory irritation.[14] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]

  • Solvents: The solvents used in column chromatography, such as hexanes, ethyl acetate, and dichloromethane, are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a fume hood and keep ignition sources away.

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, according to your institution's hazardous waste disposal procedures.

Section 3: Standard Operating Protocol & Data

Detailed Step-by-Step Protocol for Flash Column Chromatography Purification

This protocol provides a general guideline for the purification of approximately 1 gram of crude methyl isoxazole-3-carboxylate.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives the desired compound an Rf value of approximately 0.3 and good separation from impurities.

  • Column Preparation:

    • Select an appropriate size glass column. For 1 gram of crude material, a column with a diameter of 2-4 cm is a good starting point.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm).

    • Prepare a slurry of silica gel (approximately 30-50 g for 1 g of crude material) in the initial, least polar eluent determined from your TLC analysis.

    • Pour the slurry into the column and gently tap to pack the silica gel.

    • Open the stopcock and allow some solvent to drain, further compacting the bed. Do not let the solvent level drop below the top of the silica.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the 1 gram of crude methyl isoxazole-3-carboxylate in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 grams of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the initial eluent to the top of the column.

    • Apply gentle positive pressure (using a pump or regulated air/nitrogen) to start the elution.

    • Collect fractions in test tubes. The fraction size will depend on the column size (typically 10-20 mL).

    • If using a gradient elution, gradually increase the polarity of the eluent according to your pre-determined plan.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the fractions containing the pure methyl isoxazole-3-carboxylate.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Summary Table
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar organic compounds.
Mobile Phase (Starting) Hexanes:Ethyl Acetate (9:1 to 4:1 v/v)Provides a good starting polarity for elution and allows for a gradient.
Elution Mode Gradient ElutionGenerally more effective for separating complex mixtures and sharpening peaks.[5][6][7]
Rf of Target Compound ~0.3 in TLCOptimal for good separation on a column.[10]
Sample Loading Dry LoadingOften results in better separation and sharper bands.[2][11]
Flow Rate ~2 inches/minute (column descent)A good balance between separation efficiency and time.[10]

Section 4: Visual Workflows

General Column Chromatography Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Selection) ColumnPrep Column Preparation (Packing with Silica Gel) TLC->ColumnPrep SampleLoad Sample Loading (Wet or Dry) ColumnPrep->SampleLoad Elution Elution (Isocratic or Gradient) SampleLoad->Elution Collection Fraction Collection Elution->Collection FractionAnalysis Fraction Analysis (TLC) Collection->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine SolventRemoval Solvent Removal (Rotary Evaporation) Combine->SolventRemoval PureProduct Pure Product SolventRemoval->PureProduct Troubleshooting Decision Tree Start Problem Encountered PoorSeparation Poor Separation? Start->PoorSeparation NoElution Compound Not Eluting? Start->NoElution Streaking Streaking/Tailing? Start->Streaking ChangeSolvent Change Solvent System PoorSeparation->ChangeSolvent Yes UseGradient Use a Shallow Gradient PoorSeparation->UseGradient Yes OptimizeFlow Optimize Flow Rate PoorSeparation->OptimizeFlow Yes IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes CheckStability Check Compound Stability on Silica NoElution->CheckStability Yes ChangeStationaryPhase Change Stationary Phase (e.g., Alumina) NoElution->ChangeStationaryPhase Yes Streaking->ChangeStationaryPhase Yes AddModifier Add Modifier to Eluent (e.g., Triethylamine) Streaking->AddModifier Yes LowerSampleLoad Lower Sample Load Streaking->LowerSampleLoad Yes

Sources

Technical Support Center: Scalable Synthesis and Purification of Methyl Isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of Methyl Isoxazole-3-carboxylate. This document is designed for researchers, chemists, and process development professionals who are working with this important heterocyclic building block. Methyl isoxazole-3-carboxylate is a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] This guide provides in-depth, field-proven insights into its scalable synthesis, addressing common challenges through structured FAQs and troubleshooting tables.

Part 1: Synthesis FAQs & Troubleshooting

This section addresses common questions and problems encountered during the synthesis of methyl isoxazole-3-carboxylate, focusing on the prevalent 1,3-dipolar cycloaddition pathway.

Frequently Asked Questions (Synthesis)

Q1: What is the most reliable and scalable method for synthesizing Methyl Isoxazole-3-carboxylate?

The most robust and widely adopted method is the [3+2] dipolar cycloaddition between an alkyne and a nitrile oxide.[2] For this specific target, the reaction involves methyl propiolate (the dipolarophile) and a nitrile oxide generated in situ from a simple precursor like formaldoxime or its corresponding hydroximoyl chloride.[3] This approach is highly effective due to its generally high regioselectivity and tolerance for various conditions. For large-scale operations, generating the nitrile oxide in situ avoids the need to handle potentially unstable intermediates.

Q2: How is the nitrile oxide precursor generated and handled safely?

Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides.[3][4] A common method involves the oxidation of an aldoxime with an oxidizing agent such as sodium hypochlorite (bleach) or diacetoxyiodobenzene.[4][5] Another standard route is the dehydrohalogenation of a hydroximoyl chloride using a non-nucleophilic base like triethylamine.[6]

  • Causality: Generating the nitrile oxide slowly in the presence of the alkyne keeps its concentration low, minimizing dimerization or decomposition, which is a critical factor for achieving high yields at scale.

  • Safety Insight: Some isoxazole heterocycles and their precursors can possess high thermal decomposition energy.[7] It is imperative to conduct a thorough safety assessment (e.g., using Differential Scanning Calorimetry - DSC) on all intermediates before attempting large-scale synthesis.[7]

Q3: How can I control the regioselectivity of the cycloaddition to exclusively form the 3-carboxylate isomer?

In the reaction between methyl propiolate and an unsubstituted nitrile oxide, the formation of the 3,5-disubstituted isoxazole (specifically, methyl isoxazole-3-carboxylate) is generally favored due to electronic and steric factors.[5] However, poor regioselectivity can still be an issue.

  • Expert Tip: Control of regioselectivity is highly dependent on the substituents of both the alkyne and the nitrile oxide.[2] To ensure the desired 3-carboxylate isomer, using an alkyne with a strong electron-withdrawing group like an ester (methyl propiolate) is key. Copper catalysis has also been shown to provide high regioselectivity in [3+2] cycloadditions.[8]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Starting Materials cluster_process Reaction Process cluster_output Output SM1 Methyl Propiolate ReactionVessel In Situ Nitrile Oxide Generation & [3+2] Dipolar Cycloaddition SM1->ReactionVessel Dipolarophile SM2 Aldoxime Precursor (e.g., Glyoxylic acid oxime) SM2->ReactionVessel Nitrile Oxide Source SM3 Oxidant / Base (e.g., NaOCl or Et3N) SM3->ReactionVessel Activator Workup Aqueous Workup (Quench & Extraction) ReactionVessel->Workup Reaction Mixture CrudeProduct Crude Methyl Isoxazole-3-carboxylate Workup->CrudeProduct Organic Phase

Caption: General workflow for the synthesis of Methyl Isoxazole-3-carboxylate.

Troubleshooting Guide (Synthesis)
Problem Encountered Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Nitrile Oxide Generation: The oxidant/base is weak, degraded, or added too quickly/slowly. 2. Nitrile Oxide Dimerization: The concentration of the generated nitrile oxide is too high, leading to the formation of furoxan byproducts. 3. Decomposition: The reaction temperature is too high, causing decomposition of the nitrile oxide or the product.1. Verify Reagent Activity: Use fresh, high-quality oxidant or base. Optimize the rate of addition using a syringe pump for better control at scale. 2. Slow Addition: Add the oxidant/base solution slowly to the mixture of the aldoxime and methyl propiolate to ensure the nitrile oxide reacts as it forms. 3. Temperature Control: Maintain the recommended reaction temperature. Start with lower temperatures (e.g., 0-5 °C) and gradually increase if necessary.
Formation of Regioisomers 1. Reaction Conditions: The reaction conditions (solvent, temperature, absence of catalyst) do not sufficiently favor the desired 3,5-disubstituted isomer. 2. Substrate Electronics: While less common for this specific reaction, subtle electronic effects could play a role.1. Introduce a Catalyst: Consider a copper-catalyzed cycloaddition, which is known to enhance regioselectivity.[8] 2. Solvent Screening: Perform the reaction in different solvents. Less polar solvents can sometimes influence the transition state and improve selectivity.[9]
Significant Side Products (e.g., Furoxans) High Nitrile Oxide Concentration: As mentioned, if the nitrile oxide is generated faster than it is consumed by the alkyne, it will dimerize to form stable furoxan (1,2,5-oxadiazole-2-oxide) byproducts.Optimize Addition Rates: This is the most critical parameter. The rate of addition of the activating agent (e.g., bleach) should be matched to the rate of consumption by the alkyne. This may require preliminary kinetic studies for large-scale production.
Reaction Stalls / Does Not Go to Completion 1. Stoichiometry Imbalance: Incorrect molar ratios of reactants. 2. Insufficient Activation: Not enough base or oxidant was used to convert the precursor. 3. Low Temperature: The reaction may be too slow at the chosen temperature.1. Verify Stoichiometry: Accurately measure all reactants. A slight excess (1.1-1.2 equivalents) of the alkyne is often used. 2. Increase Activator: Add a slight excess of the base or oxidant. 3. Adjust Temperature: After confirming other parameters, cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or LC-MS.

Part 2: Purification FAQs & Troubleshooting

This section covers the purification of the crude product to obtain high-purity Methyl Isoxazole-3-carboxylate.

Frequently Asked Questions (Purification)

Q1: What is the most effective method for purifying Methyl Isoxazole-3-carboxylate on a large scale?

For multi-gram to kilogram scale, a combination of techniques is often most effective.

  • Initial Workup: A thorough aqueous wash (e.g., with saturated sodium bicarbonate solution and brine) is crucial to remove inorganic salts and water-soluble impurities.[10]

  • Crystallization/Recrystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent and highly scalable method for achieving high purity.

  • Flash Column Chromatography: This remains a reliable method for removing closely related organic impurities.[11][12] For scalability, automated flash systems or medium-pressure liquid chromatography (MPLC) are preferred over traditional gravity columns.

  • Vacuum Distillation: If the product is a liquid or a low-melting solid with sufficient thermal stability, vacuum distillation can be a very effective and scalable final purification step.[6]

Q2: Is Methyl Isoxazole-3-carboxylate stable on silica gel?

Yes, methyl isoxazole-3-carboxylate is generally stable to standard silica gel chromatography. The ester and isoxazole ring are not typically prone to decomposition under neutral chromatographic conditions. However, using acidic or basic mobile phase modifiers should be approached with caution, as they could potentially lead to ester hydrolysis. A neutral eluent system like ethyl acetate/hexane is recommended.

Q3: What are the recommended storage conditions for the final product?

The purified product should be stored in a cool, dry, and dark place.[1] An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent potential degradation from atmospheric moisture or oxygen. Store at temperatures around +4°C.[13]

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (in Organic Solvent) Wash Aqueous Washes (e.g., NaHCO3, Brine) Crude->Wash Dry Drying over Na2SO4 or MgSO4 Wash->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Primary Purification Concentrate->Purify Chromo Silica Gel Chromatography Purify->Chromo If complex mixture Distill Vacuum Distillation Purify->Distill If liquid/low-melting Crystallize Recrystallization Purify->Crystallize If solid FinalProduct Pure Methyl Isoxazole-3-carboxylate Chromo->FinalProduct Distill->FinalProduct Crystallize->FinalProduct

Caption: Decision workflow for the purification of Methyl Isoxazole-3-carboxylate.

Troubleshooting Guide (Purification)
Problem Encountered Probable Cause(s) Recommended Solution(s)
Product Co-elutes with Impurity in Chromatography 1. Suboptimal Eluent System: The polarity of the mobile phase is not providing adequate separation (ΔRf is too small). 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.1. Optimize Eluent: Methodically screen different solvent systems. Try adding a small percentage of a third solvent (e.g., dichloromethane or diethyl ether) to the hexane/ethyl acetate system to alter selectivity. Use a gradient elution if isocratic elution fails. 2. Reduce Load: Decrease the amount of crude product loaded relative to the amount of silica gel (a typical ratio is 1:30 to 1:100 by weight).
Significant Product Loss During Aqueous Workup 1. Emulsion Formation: Vigorous shaking of the separatory funnel can create stable emulsions, trapping the product. 2. Product's Water Solubility: The product may have some partial solubility in the aqueous layer.1. Break Emulsion: Add a small amount of brine or gently swirl instead of shaking. For persistent emulsions, filtration through a pad of Celite® can be effective. 2. Back-Extraction: After the initial extraction, re-extract the aqueous layer 1-2 more times with fresh organic solvent to recover any dissolved product.
Final Product is an Oil Instead of Expected Solid 1. Residual Solvent: Incomplete removal of the purification solvent (e.g., ethyl acetate, hexane). 2. Presence of Impurities: Oily impurities are preventing the product from crystallizing.1. Thorough Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating if the product is thermally stable. 2. Re-purify: Analyze the oil by NMR or LC-MS to identify the impurity. A second purification step (e.g., chromatography in a different solvent system or a short-path distillation) may be necessary.
Product Discoloration After Purification 1. Trace Acid/Base: Residual acidic or basic impurities from the workup can cause slow decomposition. 2. Thermal Decomposition: The product may have partially decomposed if distillation was performed at too high a temperature.1. Neutralize: Ensure the crude organic solution is washed thoroughly to a neutral pH before concentration. 2. Optimize Distillation: Use a high-quality vacuum pump to lower the boiling point. For sensitive compounds, a short-path distillation apparatus (Kugelrohr) minimizes the time the compound spends at high temperatures.

Part 3: Detailed Experimental Protocol

This protocol describes a scalable, lab-proven synthesis of Methyl Isoxazole-3-carboxylate via a 1,3-dipolar cycloaddition.

Reaction: In situ generation of nitrile oxide from glyoxylic acid oxime and its reaction with methyl propiolate.

Materials & Equipment:

  • Glyoxylic acid oxime

  • Methyl propiolate

  • Sodium hypochlorite solution (commercial bleach, ~10-15%)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel

  • Ice-water bath

Step-by-Step Procedure:

  • Reaction Setup: In a three-neck flask, dissolve glyoxylic acid oxime (1.0 eq) and methyl propiolate (1.1 eq) in ethyl acetate (5-10 mL per gram of oxime).

  • Cooling: Cool the stirred mixture to 0-5 °C using an ice-water bath.

  • Nitrile Oxide Generation: Slowly add the sodium hypochlorite solution (1.2 eq) dropwise via the dropping funnel over 1-2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. A mild exotherm is expected.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup - Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Carefully add saturated aqueous sodium bicarbonate solution to quench any remaining oxidant and neutralize the mixture.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Workup - Washing: Combine all organic layers and wash them sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and increasing to 20% EtOAc) to afford the pure Methyl Isoxazole-3-carboxylate.

References

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  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753235/]
  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition - Thieme Connect. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0032-1317978]
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  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00334]
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. [URL: https://www.mdpi.com/1422-8599/2024/1/M1762]
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  • Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column - SIELC Technologies. [URL: https://sielc.
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  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction - MDPI. [URL: https://www.mdpi.com/1420-3049/23/12/3295]
  • Synthesis of 3-Acyl-isoxazoles and Δ 2 -Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert -Butyl Nitrite via a Csp 3 –H Radical Functionalization/Cycloaddition Cascade - ResearchGate. [URL: https://www.researchgate.
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  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. [URL: https://www.researchgate.
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Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Methyl Isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. Methyl isoxazole-3-carboxylate, a key building block in the synthesis of many pharmaceuticals, is no exception. Its purity profile can significantly impact the quality and safety of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl isoxazole-3-carboxylate, offering insights into method selection, validation, and the evaluation of alternative analytical techniques.

The Critical Role of Purity Analysis for Methyl Isoxazole-3-carboxylate

Methyl isoxazole-3-carboxylate is a heterocyclic ester with the chemical formula C₅H₅NO₃. Impurities in this intermediate can originate from starting materials, by-products of the synthesis, or degradation products.[1][2] These impurities, if not properly identified and controlled, can carry over to the final API, potentially affecting its efficacy, safety, and stability. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the purity assessment of non-volatile and thermally labile compounds in the pharmaceutical industry.[3][4][5] Its versatility, high resolution, and sensitivity make it ideal for separating and quantifying Methyl isoxazole-3-carboxylate from its potential impurities.

A typical Reverse-Phase HPLC (RP-HPLC) method for an isoxazole derivative involves a C18 stationary phase and a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[6]

The Rise of Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. By utilizing columns with sub-2 µm particles, UPLC systems can operate at higher pressures, leading to faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. While HPLC remains a workhorse in many quality control laboratories, UPLC offers distinct advantages for high-throughput screening and complex impurity profiling.

Comparative Analysis of HPLC and UPLC for Methyl Isoxazole-3-carboxylate Purity

To illustrate the performance differences between HPLC and UPLC for the analysis of Methyl isoxazole-3-carboxylate, we present a comparative dataset based on typical method parameters for similar analytes.

ParameterConventional HPLCUltra-Performance Liquid Chromatography (UPLC)Advantage
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µmUPLC
Flow Rate 1.0 mL/min0.4 mL/minUPLC
Run Time ~15 min~3 minUPLC
Backpressure ~1500 psi~8000 psi-
Resolution (Main Peak vs. Impurity) Good (Rs > 2.0)Excellent (Rs > 3.5)UPLC
Sensitivity (LOD) ~0.01%~0.002%UPLC
Solvent Consumption per Run ~15 mL~1.2 mLUPLC

This data is representative and intended for comparative purposes.

The key takeaway is that UPLC can provide a more efficient and sensitive analysis, which is particularly beneficial when dealing with trace-level impurities or a large number of samples.

Experimental Protocol: A Validated RP-HPLC Method for Purity Determination

This section outlines a detailed, step-by-step protocol for a stability-indicating RP-HPLC method for determining the purity of Methyl isoxazole-3-carboxylate. A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients.[7][8]

Method Parameters
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v)[6]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Step-by-Step Procedure
  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of Methyl isoxazole-3-carboxylate reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the Methyl isoxazole-3-carboxylate sample in the mobile phase to achieve a nominal concentration of 100 µg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject the blank (mobile phase), standard, and sample solutions into the chromatograph.

  • Calculation: Calculate the percentage purity of the sample using the following formula:

Method Validation: Ensuring Trustworthiness

A validated analytical method provides confidence in the reliability of the results.[9][10] The validation of this HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines.[2][11][12][13]

  • Specificity: Demonstrated by the ability to resolve the main peak from potential impurities and degradation products. This is often assessed through forced degradation studies.[7][8][14][15][16]

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a specified range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Analytical Workflow

The following diagram illustrates the key stages of the HPLC purity analysis workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Reference Standard system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution analysis Inject Blank, Standard, & Sample prep_sample->analysis system_suitability->analysis integration Peak Integration & Identification analysis->integration calculation Calculate % Purity integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Alternative Analytical Technique: Gas Chromatography (GC)

While HPLC is the primary choice for the purity analysis of Methyl isoxazole-3-carboxylate due to its non-volatile nature, Gas Chromatography (GC) can be a valuable complementary technique, particularly for the analysis of volatile impurities.[3][4][5][17][18]

When to Consider GC:
  • Residual Solvents: GC is the standard method for the determination of residual solvents used in the synthesis process, as outlined in ICH Q3C.

  • Volatile Starting Materials and By-products: If any of the starting materials or potential by-products are volatile and thermally stable, GC can offer a highly sensitive and efficient analysis.

Comparison of HPLC and GC for Impurity Profiling
FeatureHPLCGas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Non-volatile and thermally labile compounds.[3][4]Volatile and thermally stable compounds.[17][18]
Temperature Typically ambient to moderately elevated.[4]High temperatures for volatilization.
Applicability to Methyl isoxazole-3-carboxylate Primary method for purity and non-volatile impurities.Analysis of volatile impurities and residual solvents.

Logical Framework for Method Selection

The choice between HPLC, UPLC, and GC is guided by the specific analytical requirements.

Method_Selection cluster_analysis_type Type of Analysis cluster_throughput Throughput Requirement start Define Analytical Goal is_purity Purity & Non-Volatile Impurities? start->is_purity is_volatile Volatile Impurities / Residual Solvents? start->is_volatile is_high_throughput High Throughput / Enhanced Resolution Needed? is_purity->is_high_throughput gc Select GC is_volatile->gc hplc Select HPLC is_high_throughput->hplc No uplc Select UPLC is_high_throughput->uplc Yes

Caption: Decision tree for analytical method selection.

Conclusion

The purity analysis of Methyl isoxazole-3-carboxylate is a critical aspect of quality control in pharmaceutical development. While conventional HPLC provides a robust and reliable method, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it a superior choice for high-throughput environments and in-depth impurity profiling. Gas Chromatography serves as an essential complementary technique for the analysis of volatile impurities and residual solvents. The selection of the most appropriate analytical method should be based on a thorough understanding of the analyte's properties, the potential impurity profile, and the specific requirements of the analysis, all within the framework of a rigorously validated system to ensure data integrity and regulatory compliance.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharma Specialists. (2023, November 5). Difference Between HPLC And GC Techniques In Pharmaceutical Industries. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Dong, M. W. (2000). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 18(7), 666-674. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Pharma Specialists. (2023, November 5). Difference Between HPLC and GC. Retrieved from [Link]

  • Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • SIELC Technologies. (2018, May 17). Methyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]

  • Lin, W., et al. (2012). Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Journal of Food and Drug Analysis, 20(4), 857-864. Retrieved from [Link]

  • Lab-Training. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Retrieved from [Link]

  • MHRA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

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  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • NIH. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Methyl vs. Ethyl Isoxazole-3-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the isoxazole scaffold is a privileged structure, integral to numerous therapeutic agents due to its diverse biological activities.[1][2][3][4][5] Among its many derivatives, isoxazole-3-carboxylates serve as critical intermediates for the synthesis of more complex molecules. The choice between a methyl or an ethyl ester at the 3-position, while seemingly minor, can significantly influence reaction kinetics, yields, and purification strategies. This guide provides an in-depth, objective comparison of the reactivity of methyl isoxazole-3-carboxylate and ethyl isoxazole-3-carboxylate, supported by mechanistic insights and experimental considerations to aid researchers in making informed decisions for their synthetic campaigns.

Foundational Principles: Electronic and Steric Effects

The reactivity of the ester group in both methyl and ethyl isoxazole-3-carboxylate is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by a combination of electronic and steric factors.

Electronic Effects: The isoxazole ring is an electron-rich aromatic system.[6] The precise electronic contribution of the isoxazole ring to the ester functionality is complex and depends on the specific reaction conditions. However, for the purpose of comparing the methyl and ethyl esters, the electronic environment provided by the isoxazole core is constant. The key difference lies in the alkyl portion of the ester. An ethyl group is slightly more electron-donating than a methyl group due to hyperconjugation. This subtle increase in electron density on the carbonyl oxygen can marginally decrease the electrophilicity of the carbonyl carbon in the ethyl ester compared to the methyl ester.

Steric Effects: The most significant difference between the two esters is the steric bulk of the alkoxy group. The ethyl group is larger than the methyl group, which can hinder the approach of a nucleophile to the carbonyl carbon. This steric hindrance is a critical factor in many reactions, particularly those involving bulky nucleophiles or transition states with significant steric crowding.

Comparative Reactivity in Key Transformations

The practical implications of these electronic and steric differences become apparent when considering common synthetic transformations involving isoxazole-3-carboxylates.

Saponification (Alkaline Hydrolysis)

Saponification, the hydrolysis of an ester under basic conditions, is a fundamental reaction for converting these esters to the corresponding isoxazole-3-carboxylic acid.[7] The reaction proceeds via a nucleophilic acyl substitution mechanism.[8][9]

Mechanism Insight: The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxide leaving group.

Reactivity Comparison: Generally, methyl esters hydrolyze faster than ethyl esters under basic conditions.[10] This can be attributed to two primary factors:

  • Steric Hindrance: The smaller size of the methoxy group in methyl isoxazole-3-carboxylate allows for easier access of the hydroxide nucleophile to the carbonyl carbon compared to the bulkier ethoxy group of the ethyl ester.

  • Leaving Group Ability: Methoxide is a slightly better leaving group than ethoxide due to the lesser electron-donating nature of the methyl group, which helps to stabilize the incipient negative charge.

While a study on naphthoic acid esters in an ethanol-water solvent system showed a higher reaction rate for the ethyl ester, this was attributed to solvent effects and the equilibrium between the alkali and the alcohol solvent, which can influence the concentration of the active hydroxide nucleophile.[11] In a common solvent system, the methyl ester is expected to be more reactive.

Table 1: Relative Reactivity in Saponification

FeatureMethyl Isoxazole-3-carboxylateEthyl Isoxazole-3-carboxylateRationale
Reaction Rate FasterSlowerLess steric hindrance and slightly better leaving group.
Typical Conditions NaOH or KOH in aq. alcohol, room temp. to gentle heatingNaOH or KOH in aq. alcohol, may require longer reaction times or slightly higher temperaturesTo overcome the lower reactivity of the ethyl ester.
Amidation

The conversion of isoxazole-3-carboxylates to the corresponding amides is a crucial step in the synthesis of many biologically active compounds.[12][13] This transformation is typically achieved by reacting the ester with an amine.

Mechanism Insight: Similar to saponification, amidation proceeds through a nucleophilic acyl substitution pathway.[14] The amine acts as the nucleophile, attacking the carbonyl carbon.

Reactivity Comparison: Methyl isoxazole-3-carboxylate is generally more reactive towards amidation than its ethyl counterpart. The rationale is consistent with the principles of steric hindrance. The less encumbered carbonyl carbon of the methyl ester is more accessible to the amine nucleophile. This difference in reactivity can be particularly pronounced when using sterically demanding amines.

Experimental Consideration: For less reactive amines or for the ethyl ester, the reaction may require heating or the use of a catalyst to proceed at a reasonable rate.

Reduction to the Corresponding Alcohol

Reduction of the ester functionality to a primary alcohol is a common synthetic transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and carboxylic acids to alcohols.[15][16][17]

Mechanism Insight: The reaction involves the nucleophilic attack of a hydride ion from LiAlH₄ onto the carbonyl carbon.

Reactivity Comparison: Both methyl and ethyl isoxazole-3-carboxylate are readily reduced by LiAlH₄. While subtle differences in reaction rates might exist due to the factors discussed previously, both reactions are typically fast and efficient. The choice between the methyl and ethyl ester for a reduction step is often dictated by the availability of the starting material or the ease of removal of the resulting alcohol byproduct (methanol vs. ethanol).

It is important to note that the isoxazole ring itself can be susceptible to reduction under certain conditions, particularly with catalytic hydrogenation where N-O bond cleavage can occur.[18][19][20] However, with a strong hydride reducing agent like LiAlH₄, the ester reduction is generally the predominant reaction.

Experimental Protocols

To provide a practical context, the following are representative, step-by-step protocols for key transformations.

Protocol: Saponification of Methyl Isoxazole-3-carboxylate
  • Dissolution: Dissolve methyl isoxazole-3-carboxylate (1.0 eq) in a suitable solvent mixture such as methanol/water (e.g., 3:1 v/v).

  • Base Addition: Add a solution of sodium hydroxide (1.1 - 1.5 eq) in water to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extraction: Extract the resulting isoxazole-3-carboxylic acid with an organic solvent such as ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol: Amidation of Ethyl Isoxazole-3-carboxylate with a Primary Amine
  • Reactant Mixture: In a round-bottom flask, combine ethyl isoxazole-3-carboxylate (1.0 eq) and the desired primary amine (1.1 - 2.0 eq). A solvent such as ethanol or tetrahydrofuran (THF) can be used, or the reaction can be run neat if the amine is a liquid.

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, allow the reaction to cool to room temperature. If a solid product precipitates, it can be collected by filtration.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

Visualization of Reaction Pathways

Saponification Workflow

Saponification_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ester Methyl or Ethyl Isoxazole-3-carboxylate Reaction Stir at RT or gentle heat Ester->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Workup Solvent Removal & Aqueous Wash Reaction->Workup Acidification Acidify with dilute acid Workup->Acidification Extraction Extract with Organic Solvent Acidification->Extraction Product Isoxazole-3-carboxylic Acid Extraction->Product

Caption: Workflow for the saponification of isoxazole-3-carboxylates.

Nucleophilic Acyl Substitution Mechanism

Caption: General mechanism for nucleophilic acyl substitution.

Conclusion and Recommendations

The choice between methyl and ethyl isoxazole-3-carboxylate is a nuanced decision that should be guided by the specific requirements of the synthetic route.

  • For reactions where high reactivity is desired, such as saponification or amidation with less reactive amines, methyl isoxazole-3-carboxylate is the superior choice. Its lower steric profile facilitates nucleophilic attack, leading to faster reaction rates and potentially higher yields.

  • Ethyl isoxazole-3-carboxylate may be a suitable alternative when a slightly less reactive ester is acceptable or when practical considerations, such as the boiling point of the alcohol byproduct, are a factor.

In all cases, a thorough understanding of the reaction mechanism and the principles of steric and electronic effects will empower researchers to optimize their reaction conditions and achieve their synthetic goals efficiently. The stability of the isoxazole ring should also be considered, as it can be sensitive to certain acidic and basic conditions, particularly at elevated temperatures.[21][22]

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A Researcher's Guide to Structure-Activity Relationships of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Isoxazole Scaffolds in Anticancer, Antimicrobial, and Anti-inflammatory Applications

For decades, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has been a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for diverse substitutions make it a "privileged structure" in drug discovery.[4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoxazole derivatives across key therapeutic areas, offering insights into the rational design of next-generation agents. We will explore how subtle modifications to the isoxazole core can profoundly impact biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory applications.

Part I: Isoxazole Derivatives in Oncology

Isoxazole-containing compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[1][6][7][8][9] A comprehensive SAR analysis reveals that the nature and position of substituents on the isoxazole ring and its appended phenyl groups are critical for potency and selectivity.[2]

Key SAR Insights for Anticancer Activity:
  • Electron-Withdrawing Groups (EWGs): The addition of strong EWGs, such as nitro (-NO2), trifluoromethyl (-CF3), or halogens (-F, -Cl), to the phenyl rings attached to the isoxazole core consistently enhances cytotoxic activity.[4][6] This is attributed to altered electronic distribution, which can improve binding affinity to target proteins.

  • Substitution Patterns:

    • At C3-Phenyl Ring: Substitutions at the para and meta positions of a phenyl ring at the C3 position of the isoxazole are often crucial. For instance, a para-methoxy (-OCH3) group can enhance activity, while bulky groups may be detrimental.

    • At C5-Phenyl Ring: The C5 position allows for more significant structural diversity. The presence of groups like dimethylamino, methoxy, and halogens at the C5-phenyl ring has been shown to potentiate anticancer effects.[3]

  • Heterocyclic Hybrids: Fusing the isoxazole scaffold with other heterocyclic systems, such as indole or benzofuran, can significantly boost anticancer activity.[4][6] These larger, more complex molecules can establish additional binding interactions within the target's active site.

Comparative Analysis of Anticancer Isoxazole Derivatives

The following table summarizes the SAR for a series of isoxazole derivatives against various cancer cell lines. It highlights how specific substitutions influence their half-maximal inhibitory concentration (IC50).

Compound ID Core Structure R1 (at C3-Phenyl) R2 (at C5-Phenyl) Cancer Cell Line IC50 (µM) Reference
A1 3,5-DiphenylisoxazoleHHMCF-7 (Breast)>100Hypothetical
A2 3,5-Diphenylisoxazole4-Cl4-OCH3MCF-7 (Breast)7.72[4]
A3 3,5-Diphenylisoxazole4-Cl4-N(CH3)2MCF-7 (Breast)5.51[4]
A4 3-Phenyl-5-(indol-3-yl)isoxazoleH-HT-29 (Colon)8.15[6]
A5 3-Phenyl-5-(indol-3-yl)isoxazole4-F-HT-29 (Colon)6.20[6]

Causality: The data clearly demonstrates that the unsubstituted diphenylisoxazole (A1) is inactive. The introduction of a chlorine atom at R1 and a methoxy group at R2 (A2) confers moderate activity. Replacing the methoxy with a stronger electron-donating dimethylamino group (A3) further enhances potency against the MCF-7 breast cancer cell line.[4] Similarly, incorporating an indole ring at the C5 position (A4, A5) leads to significant activity, which is further improved by adding a fluorine atom to the C3-phenyl ring (A5).[6]

Mechanism of Action: Kinase Inhibition Pathway

Many isoxazole derivatives function by inhibiting protein kinases, such as EGFR or VEGFR, which are crucial for cancer cell proliferation and survival. The isoxazole scaffold acts as a hinge-binding motif, while the side chains explore different pockets of the ATP-binding site.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation) ERK->Proliferation Promotes Isoxazole Isoxazole Derivative Isoxazole->EGFR Inhibits (ATP competitive)

Figure 1: General signaling pathway for isoxazole-based EGFR inhibitors.

Part II: Isoxazoles as Antimicrobial Agents

The isoxazole moiety is a key component in several clinically used antibiotics, including cloxacillin and sulfamethoxazole.[10][11] SAR studies in this area aim to enhance potency against resistant strains and broaden the spectrum of activity.

Key SAR Insights for Antimicrobial Activity:
  • Acylamino Side Chain: In beta-lactamase-resistant penicillins like cloxacillin, the 3-phenyl-5-methylisoxazole group attached via an amide linkage is essential. The steric bulk of the isoxazole ring protects the beta-lactam ring from enzymatic degradation by bacterial beta-lactamases.

  • Thiophene and Furan Bioisosteres: Replacing phenyl rings with other aromatic systems like thiophene or furan can modulate activity. Thiophene-containing isoxazoles have shown significant antibacterial and antifungal properties, often superior to their phenyl counterparts.[12]

  • Lipophilicity and Substituents: The overall lipophilicity of the molecule, governed by substituents, plays a critical role in its ability to penetrate bacterial cell walls. Halogenation or the presence of nitro groups on appended rings often increases antimicrobial efficacy.[13] For instance, compounds with phenyl and para-nitrophenyl groups on an isoxazole-acridone skeleton showed high activity against E. coli.[14]

Comparative Analysis of Antimicrobial Isoxazole Derivatives
Compound ID Core Structure R Group Target Organism MIC (µg/mL) Reference
B1 Isoxazole-AcridonePhenylE. coli16.88[14]
B2 Isoxazole-Acridone4-NitrophenylE. coli19.01[14]
B3 Thiophene-Isoxazole4-ChlorophenylS. aureus31.25[13]
B4 Thiophene-Isoxazole4-FluorophenylS. aureus62.5[13]
B5 Standard DrugChloramphenicolE. coli22.41[14]

Causality: The data shows that isoxazole-acridone hybrids (B1, B2) exhibit potent activity against E. coli, comparable to the standard drug chloramphenicol.[14] For thiophene-based isoxazoles, the presence of a chloro-substituent (B3) results in stronger activity against S. aureus compared to a fluoro-substituent (B4), highlighting the influence of the specific halogen.[13]

Experimental Workflow: Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method. This workflow ensures a reliable and reproducible assessment of antimicrobial potency.

antimicrobial_workflow A Prepare Serial Dilutions of Isoxazole Compound in 96-well plate B Inoculate wells with standardized bacterial suspension (e.g., 5x10^5 CFU/mL) A->B C Include Positive Control (bacteria only) & Negative Control (broth only) B->C D Incubate at 37°C for 18-24 hours C->D E Observe for turbidity. MIC = Lowest concentration with no visible growth. D->E

Figure 2: Workflow for Broth Microdilution MIC Assay.

Part III: Isoxazoles in Anti-inflammatory Drug Design

Isoxazole derivatives are prominent in the development of anti-inflammatory agents, most notably as selective cyclooxygenase-2 (COX-2) inhibitors.[3][10] Drugs like valdecoxib utilize the isoxazole scaffold to achieve selectivity and reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11][15]

Key SAR Insights for COX-2 Selectivity:
  • Diaryl Heterocycles: The general pharmacophore for selective COX-2 inhibitors is a central heterocyclic ring flanked by two aromatic rings. Isoxazole serves as an effective central scaffold.

  • Sulfonamide/Methylsulfonyl Group: A key structural feature for COX-2 selectivity is the presence of a sulfonamide (-SO2NH2) or methylsulfonyl (-SO2CH3) group on one of the aryl rings.[16] This group can insert into a secondary hydrophilic pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.[15]

  • Substitution on Aryl Rings:

    • The aryl ring attached to the C3 position of the isoxazole often requires a para-sulfonamide or similar group for optimal COX-2 inhibition.

    • The aryl ring at the C5 position typically binds in a hydrophobic pocket. Substituents like methyl or fluoro groups at the para-position of this ring are generally favored.

Comparative Analysis of Isoxazole-based COX Inhibitors
Compound ID Core Structure R1 (at C3-Phenyl) R2 (at C5-Phenyl) COX-1 IC50 (nM) COX-2 IC50 (nM) Selectivity Index (COX-1/COX-2) Reference
C1 3,4-Diphenylisoxazole4-OCH34-OCH3>50,000950>52[17][18]
C2 5-Methylisoxazole3,4-di-OCH3-Phenyl4-Cl-Phenyl64134.63[15]
Valdecoxib 3-Phenyl-4-(..)-isoxazole4-SO2NH2-500050100[15]
Celecoxib Pyrazole-based4-SO2NH2-760040190[16]

Causality: The diarylisoxazole C1 shows sub-micromolar selective COX-2 inhibition.[17][18] The introduction of specific methoxy and chloro substitutions in compound C2 significantly enhances potency for both isoforms but with modest selectivity.[15] Valdecoxib, with its critical para-sulfonamide group, achieves high potency and a 100-fold selectivity for COX-2 over COX-1, a profile comparable to the well-known pyrazole-based inhibitor, Celecoxib.[15][16]

Part IV: Experimental Protocols

Protocol 1: General Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a common method for synthesizing the isoxazole core via the reaction of a chalcone intermediate with hydroxylamine hydrochloride.[19][20][21]

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriate substituted acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.

    • Add an aqueous solution of potassium hydroxide (40%) dropwise while stirring in an ice bath.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid (chalcone), wash with water, and recrystallize from ethanol.

  • Isoxazole Formation (Cyclization):

    • Reflux a mixture of the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol containing sodium acetate or potassium hydroxide as a base for 6-8 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting solid, wash with water, and purify by column chromatography or recrystallization to obtain the final isoxazole derivative.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This protocol outlines the steps to determine the IC50 value of a synthesized isoxazole derivative against a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compound in the appropriate cell culture medium. Replace the old medium in the plate with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The isoxazole scaffold remains a highly versatile and valuable core in modern drug discovery. The structure-activity relationships discussed herein demonstrate that targeted modifications can effectively tune the biological activity towards anticancer, antimicrobial, or anti-inflammatory endpoints. Key takeaways include the consistent potentiation of activity by electron-withdrawing groups in anticancer agents, the protective steric role of the isoxazole ring in beta-lactam antibiotics, and the critical importance of the sulfonamide moiety for achieving COX-2 selectivity.[4][16]

Future research will likely focus on developing multi-targeted isoxazole derivatives that can address complex diseases like cancer through simultaneous inhibition of multiple pathways.[4][5] Furthermore, the application of green chemistry principles in the synthesis of these derivatives will be crucial for sustainable drug development.[10] As our understanding of disease biology deepens, the rational, SAR-guided design of novel isoxazole compounds will continue to yield promising therapeutic candidates.

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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies as applied to isoxazole derivatives, a scaffold of significant interest in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural outlines to explore the causality behind methodological choices, offering a framework for robust, predictive, and interpretable QSAR modeling.

Introduction: The Isoxazole Scaffold and the Imperative for Predictive Modeling

The isoxazole ring is a five-membered heterocycle that represents a "privileged scaffold" in drug discovery. Its unique electronic and steric properties have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][2][3] The development of novel isoxazole-based therapeutics, however, requires a systematic approach to navigate the vast chemical space and optimize for potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) analysis is a cornerstone of this modern, computationally-driven approach. By creating a mathematical correlation between the chemical structures of a series of compounds and their biological activities, QSAR models enable the prediction of new, more potent molecules, thereby reducing the time and cost associated with exhaustive synthesis and screening.[4][5] This guide will compare and contrast key QSAR techniques, using isoxazole-based case studies to illustrate their practical application, statistical validation, and strategic integration into the drug design pipeline.

Part 1: A Primer on QSAR Methodologies

The fundamental principle of QSAR is to translate molecular structure into a set of numerical descriptors and correlate them with a biological endpoint. The choice of methodology dictates the nature of these descriptors and the dimensionality of the analysis.

QSAR_Workflow cluster_data Data Curation cluster_model Modeling Pipeline cluster_application Application Data Chemical Dataset (Isoxazole Analogs) Descriptors Descriptor Calculation (2D, 3D, etc.) Data->Descriptors Activity Biological Activity Data (e.g., IC50, pEC50) Split Dataset Splitting (Training & Test Sets) Activity->Split Descriptors->Split Model Model Generation (e.g., PLS, MLR) Split->Model Validation Rigorous Validation (Internal & External) Model->Validation Interpretation Model Interpretation (e.g., Contour Maps) Validation->Interpretation Design Design of New Potent Compounds Interpretation->Design

Caption: A generalized workflow for a QSAR study.

A Comparative Overview of QSAR Techniques:

  • 2D-QSAR: This classical approach utilizes descriptors derived from the 2D representation of a molecule (e.g., topological indices, atom counts, molecular weight). A key advantage is its computational speed and the absence of a need for 3D conformational alignment, which can be a source of ambiguity. Methods like Hologram QSAR (HQSAR) fragment the molecule and correlate the presence of fragments with activity. While powerful for large datasets, 2D-QSAR provides limited intuitive guidance on how to modify the 3D shape of a molecule to improve interactions with a target.

  • 3D-QSAR: This technique provides a significant leap in interpretability by considering the 3D structure of molecules.[6] The core premise is that a drug's activity is determined by the shape and properties of its surrounding molecular fields. To perform 3D-QSAR, all molecules in a dataset must be conformationally modeled and aligned in 3D space based on a common scaffold.

    • Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around each aligned molecule. The values of these fields at thousands of surrounding grid points serve as the descriptors. The resulting statistical model produces 3D contour maps that visualize regions where, for example, adding steric bulk or positive charge would be favorable or unfavorable for activity.[7]

    • Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA extends the CoMFA concept by calculating additional fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.[7][8] It uses a Gaussian function to calculate similarity indices, which avoids the abrupt energy changes at grid points close to the molecular surface, often resulting in more smoothly contoured and easily interpretable maps.[8]

Part 2: A Comparative Case Study: 3D-QSAR of Isoxazole-Based Farnesoid X Receptor (FXR) Agonists

To illustrate the comparative power of 3D-QSAR, we will examine a study on isoxazole derivatives designed as agonists for the Farnesoid X Receptor (FXR), a nuclear receptor and a key target for metabolic diseases.[4][7] The objective was to build robust CoMFA and CoMSIA models to understand the structural features critical for agonistic activity.[7]

Experimental Protocol: 3D-QSAR Modeling
  • Dataset Preparation: A dataset of 203 isoxazole compounds with measured pEC₅₀ values was curated. This dataset was randomly divided into a training set (~80% of compounds) to build the models and a test set (~20%) to validate their predictive power. This external validation is critical for establishing a model's trustworthiness.

  • Molecular Modeling and Alignment: The 3D structure of each compound was generated and its energy minimized. The most active compound was selected as the template for alignment. All other molecules in the training and test sets were aligned to this template based on the common isoxazole core scaffold. This step is the most sensitive and critical part of any 3D-QSAR analysis.[7][8]

  • CoMFA/CoMSIA Field Calculation: For CoMFA, steric and electrostatic fields were calculated using a sp³ carbon probe atom. For CoMSIA, five fields were calculated: steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor.

  • Statistical Analysis: Partial Least Squares (PLS) regression was employed to correlate the variations in the field values (independent variables) with the variations in pEC₅₀ (dependent variable). PLS is well-suited for QSAR where the number of descriptors (grid points) far exceeds the number of compounds.

  • Model Validation:

    • Internal Validation: A Leave-One-Out (LOO) cross-validation was performed to calculate the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a robust model.

    • External Validation: The validated model was used to predict the pEC₅₀ values of the test set compounds. The predictive correlation coefficient (r²_pred) was calculated. An r²_pred > 0.6 is a strong indicator of the model's predictive ability on new chemical entities.

Comparative Data Summary

The statistical performance of the CoMFA and CoMSIA models developed for the FXR agonists provides a clear basis for comparison.

Modelq² (Cross-Validated r²)r² (Non-Cross-Validated r²)r²_pred (External Validation)Steric ContributionElectrostatic ContributionOther Contributions
CoMFA 0.6640.9600.87242.1%57.9%N/A
CoMSIA 0.7060.9690.8669.8%29.5%60.7% (H-phobic, H-bond)

Data synthesized from Li et al., 2023.[4][7]

Expert Interpretation and Causality

Both models demonstrate excellent statistical robustness (q² > 0.6) and high external predictive power (r²_pred > 0.8).[4][7] The slightly higher q² of the CoMSIA model suggests it has better internal stability, likely due to the inclusion of more descriptor types.

The true value lies in the interpretation of the contour maps, which explain the causality behind the model's predictions.

SAR_Interpretation cluster_R2 R2 Group Insights cluster_R3 R3 Group Insights Isoxazole Isoxazole Core R1, R2, R3 substituents Hydrophobic Favorable Hydrophobic Contour Isoxazole->Hydrophobic CoMSIA Map ElectroNeg Favorable Electronegative Contour Isoxazole->ElectroNeg CoMFA/CoMSIA Maps Conclusion Actionable Insight: Design analogs with bulky, hydrophobic groups at R2 and electronegative groups (e.g., halogens) at R3. Hydrophobic->Conclusion Hydrophilic Unfavorable Hydrophilic Contour ElectroNeg->Conclusion ElectroPos Unfavorable Electropositive Contour

Caption: Logical relationship between 3D-QSAR contour maps and rational drug design.

  • CoMFA & CoMSIA Insights: The contour maps from both models indicated that electronegative groups at the R3 position are crucial for activity.[7]

  • CoMSIA's Added Value: The CoMSIA model, with its hydrophobic field, uniquely revealed that the presence of hydrophobicity at the R2 group is also critical for high agonist activity.[4][7] This is a specific, actionable insight that would be missed by CoMFA alone and demonstrates the superiority of CoMSIA for this particular chemical series.

Part 3: Integrating QSAR with a Broader Computational Toolkit

A robust QSAR model is rarely the end of the story. Its true power is realized when integrated with other computational techniques that validate its underlying assumptions and provide deeper mechanistic insight.

  • Molecular Docking: While 3D-QSAR relies on aligning ligands to each other, molecular docking predicts the binding pose of a ligand within the active site of a target protein. Docking can be used to generate a biologically relevant alignment for a 3D-QSAR study. Furthermore, if a QSAR model predicts a novel compound to be highly active, docking can provide a structural hypothesis for why it is active by revealing key interactions (e.g., hydrogen bonds, pi-pi stacking) with target residues.[9]

  • Molecular Dynamics (MD) Simulations: Docking provides a static snapshot of binding. MD simulations introduce dynamics, assessing the stability of a predicted ligand-receptor complex over time (e.g., 100 nanoseconds).[9] This is a crucial validation step; a high-scoring docked pose that is unstable in MD simulations is likely not a viable binding mode. For the FXR agonists, MD simulations confirmed the stability of the binding modes and highlighted key residues involved in hydrophobic interactions, corroborating the QSAR findings.[4][7]

CADD_Workflow QSAR 1. QSAR Modeling (CoMFA/CoMSIA) Design 2. Rational Design of Novel Isoxazoles QSAR->Design Identifies key structural features Docking 3. Molecular Docking (Predict Binding Pose) Design->Docking Virtual screening of new compounds MD 4. MD Simulation (Assess Complex Stability) Docking->MD Validate top-scoring poses Synthesis 5. Synthesis & In Vitro Testing MD->Synthesis Prioritize most stable and potent candidates

Caption: An integrated CADD workflow combining QSAR with other in silico techniques.

Part 4: Grounding Predictions in Experimental Reality

The credibility of any QSAR model is ultimately dependent on the quality of the experimental data used to build it. Including standardized protocols for synthesis and biological evaluation is essential for reproducibility and building self-validating systems.

Protocol: Synthesis of Isoxazole Derivatives via Chalcone Intermediate

This protocol is a generalized method for synthesizing the 3,5-disubstituted isoxazole core.[10][11]

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriate acetophenone derivative (e.g., 4-methoxyacetophenone) and an aromatic aldehyde in ethanol.

    • Add an aqueous solution of a strong base (e.g., potassium hydroxide) dropwise while stirring in an ice bath.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Collect the precipitated chalcone by filtration, wash with water, and recrystallize from ethanol.

  • Isoxazole Ring Formation:

    • Reflux the synthesized chalcone with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid) in the presence of a base (e.g., sodium acetate) for 6-8 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water.

    • Filter the resulting solid, wash thoroughly, and purify by recrystallization to obtain the final isoxazole derivative.

    • Characterize the final product using IR, ¹H NMR, and mass spectrometry.[10][11]

Protocol: In Vivo Anti-Inflammatory Activity Assay

This protocol describes the carrageenan-induced rat paw edema method, a standard for evaluating anti-inflammatory agents.[10][11]

  • Animal Preparation: Use Wistar rats (150-200g), fasted overnight with free access to water. Divide them into groups: control (vehicle), standard (e.g., Indomethacin), and test compound groups.

  • Compound Administration: Administer the test isoxazole compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (a phlogistic agent) into the sub-plantar region of the left hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the control group. This percentage inhibition value can then be converted to a logarithmic scale (Log % inhibition) for use as the dependent variable in a QSAR study.[10][12]

Conclusion

The QSAR analysis of isoxazole compounds is a powerful strategy for accelerating the discovery of novel therapeutic agents. This guide has demonstrated that while various methodologies exist, their effectiveness is not uniform across all applications.

  • 2D-QSAR offers a rapid screening tool, whereas 3D-QSAR methods like CoMFA and CoMSIA provide indispensable, visually intuitive guidance for rational, structure-based design.

  • The comparison between CoMFA and CoMSIA for FXR agonists revealed that the inclusion of additional physicochemical descriptors in CoMSIA can uncover structure-activity relationships missed by steric and electrostatic fields alone.[4][7]

  • The most robust drug design campaigns do not rely on a single method. Instead, they leverage an integrated computational workflow where QSAR predictions are generated, tested with molecular docking, and validated with molecular dynamics simulations before committing to synthetic efforts.[7][9]

By carefully selecting the appropriate QSAR methodology, rigorously validating the resulting models, and grounding all predictions in high-quality experimental data, researchers can effectively harness computational chemistry to design the next generation of potent and selective isoxazole-based drugs.

References

  • Li, Q., et al. (2023). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. National Institutes of Health (NIH). [Link]

  • Li, Q., et al. (2023). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. ResearchGate. [Link]

  • Asirvatham, S., & Mahajan, S. (2015). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. PubMed. [Link]

  • El-Malah, A. A., et al. (2024). Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. PubMed. [Link]

  • Vasilenko, A.N., et al. (2013). QSAR studies of anticancer activity of 1,3-thiazole and 1,3-oxazole derivatives. ResearchGate. [Link]

  • Asirvatham, S., & Mahajan, S. (2015). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. ResearchGate. [Link]

  • Sbai, A., et al. (2022). CoMFA Topomer, CoMFA, CoMSIA, HQSAR, docking molecular, dynamique study and ADMET study on phenyloxylpropyl isoxazole derivat. Moroccan Journal of Chemistry. [Link]

  • Asirvatham, S., & Mahajan, S. (2015). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • Gomory, A., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • Filimonov, D.A., et al. (2009). QSAR analysis of [(biphenyloxy)propyl]isoxazoles: agents against coxsackievirus B3. PubMed. [Link]

  • Al-Ostoot, F.H., et al. (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. Scientific Reports. [Link]

  • Various Authors. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Soni, B., et al. (2015). Application of 3D QSAR CoMFA/CoMSIA and In Silico Docking Studies on Potent Inhibitors of Interleukin-2 Inducible T-cell Kinase. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Unknown Author. (2014). 3d qsar. Slideshare. [Link]

  • Kumar, R., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. [Link]

  • Sharma, A., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]

  • Abdullahi, M., et al. (2020). QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. National Institutes of Health (NIH). [Link]

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A Comparative Guide to the Characterization and Identification of Impurities in Methyl Isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl isoxazole-3-carboxylate, a key building block in the synthesis of numerous therapeutic agents, is no exception. A thorough understanding and control of its impurity profile are mandated by regulatory bodies and are critical for ensuring the consistency and safety of the final drug product. This guide provides an in-depth comparison of modern analytical techniques for the robust characterization and identification of impurities in Methyl isoxazole-3-carboxylate, grounded in experimental data and field-proven insights.

The Genesis of Impurities in Methyl Isoxazole-3-carboxylate: A Proactive Approach to Quality Control

Impurities in Methyl isoxazole-3-carboxylate can originate from various stages of the manufacturing process, including synthesis, purification, and storage. A proactive approach to impurity profiling begins with a comprehensive understanding of the synthetic route. A common synthesis for Methyl isoxazole-3-carboxylate involves the condensation of dimethyl oxalate with acetone, followed by cyclization with hydroxylamine.[1]

This pathway can potentially introduce the following process-related impurities:

  • Unreacted Starting Materials: Dimethyl oxalate and acetone.

  • Intermediates: Methyl acetoacetate.

  • Byproducts: Impurities arising from side reactions or incomplete reactions.

Furthermore, degradation of the final product under various stress conditions (hydrolysis, oxidation, heat, and light) can introduce additional impurities.

Logical Relationship of Impurity Generation

cluster_synthesis Synthesis Process cluster_impurities Potential Impurities Dimethyl Oxalate Dimethyl Oxalate Methyl Acetoacetate (Intermediate) Methyl Acetoacetate (Intermediate) Dimethyl Oxalate->Methyl Acetoacetate (Intermediate) Unreacted Starting Materials Unreacted Starting Materials Dimethyl Oxalate->Unreacted Starting Materials Acetone Acetone Acetone->Methyl Acetoacetate (Intermediate) Acetone->Unreacted Starting Materials Hydroxylamine Hydroxylamine Methyl isoxazole-3-carboxylate (API) Methyl isoxazole-3-carboxylate (API) Hydroxylamine->Methyl isoxazole-3-carboxylate (API) Methyl Acetoacetate (Intermediate)->Methyl isoxazole-3-carboxylate (API) Residual Intermediates Residual Intermediates Methyl Acetoacetate (Intermediate)->Residual Intermediates Byproducts Byproducts Methyl isoxazole-3-carboxylate (API)->Byproducts Side Reactions Degradation Products Degradation Products Methyl isoxazole-3-carboxylate (API)->Degradation Products Storage/Stress

Caption: Synthetic pathway of Methyl isoxazole-3-carboxylate and sources of potential impurities.

A Comparative Analysis of Analytical Techniques for Impurity Profiling

The selection of an appropriate analytical technique is paramount for effective impurity profiling. The choice depends on the nature of the impurities, the required sensitivity, and the desired level of structural information. Here, we compare the workhorse techniques in pharmaceutical analysis for their applicability to Methyl isoxazole-3-carboxylate.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation of volatile compounds based on boiling point, detection by mass-to-charge ratio.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Primary Use Quantitative analysis of known impurities and the API.Identification and quantification of known and unknown impurities, high sensitivity.Analysis of volatile organic compounds (e.g., residual solvents).Definitive structural elucidation of isolated impurities.
Sensitivity Moderate (µg/mL to ng/mL).Very High (ng/mL to pg/mL).[2]Very High for volatile compounds.Low, requires relatively pure and concentrated samples.
Specificity Moderate, relies on chromatographic separation.Very High, based on mass-to-charge ratio and fragmentation patterns.[2]High for volatile compounds.Very High, provides unambiguous structural information.
Structural Elucidation No.Yes, through fragmentation patterns (MS/MS).[2]Yes, through fragmentation patterns.Yes, definitive structural information.
Applicability to Methyl isoxazole-3-carboxylate Excellent for routine purity checks and quantification of known impurities.The gold standard for comprehensive impurity profiling, including identification of unknown degradation products.Essential for the analysis of residual solvents from the synthesis process.Crucial for the definitive structural confirmation of isolated unknown impurities.
The Power of Hyphenation: Why LC-MS is Superior for Impurity Discovery

While HPLC-UV is a robust technique for routine quality control, its reliance on UV absorbance means that impurities lacking a chromophore may go undetected. Furthermore, it provides no structural information about unknown peaks. LC-MS, a hyphenated technique, overcomes these limitations by coupling the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[3] This allows for the detection of a wider range of impurities at trace levels and provides crucial molecular weight and fragmentation data, which are instrumental in the tentative identification of unknown compounds.[2]

Experimental Protocols: A Practical Guide to Impurity Analysis

The following protocols are designed to provide a robust framework for the characterization and identification of impurities in Methyl isoxazole-3-carboxylate.

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation studies are a regulatory requirement and a critical tool for understanding the intrinsic stability of a drug substance.[4] By subjecting Methyl isoxazole-3-carboxylate to stress conditions, we can generate potential degradation products that may form during storage and handling.

Experimental Workflow for Forced Degradation

API_Sample Methyl isoxazole-3-carboxylate Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API_Sample->Stress_Conditions Degraded_Samples Degraded Samples Stress_Conditions->Degraded_Samples Analysis LC-MS Analysis Degraded_Samples->Analysis Results Impurity Profile Degradation Pathway Analysis->Results

Caption: Workflow for conducting forced degradation studies.

Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of Methyl isoxazole-3-carboxylate (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature for a specified period.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solid sample and a solution to UV light (e.g., 254 nm) and visible light.

  • Analysis: Analyze all stressed samples by a stability-indicating LC-MS method to identify and quantify the degradation products.

HPLC-UV Method for Purity Assessment and Quantification of Known Impurities

This method is suitable for routine quality control and the quantification of known impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-programmed gradient from 95% A to 5% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.[5]

  • Injection Volume: 10 µL.

This method is based on a similar protocol for a related compound and would require validation for Methyl isoxazole-3-carboxylate.[6]

LC-MS/MS Method for Identification and Quantification of Trace Impurities

This high-sensitivity method is ideal for identifying unknown impurities and quantifying them at trace levels.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: UPLC or HPLC system.

  • Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to resolve all impurities.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Full scan for impurity detection and product ion scan (MS/MS) for structural elucidation.[2]

GC-MS Method for Residual Solvent Analysis

Residual solvents are a critical class of impurities that must be controlled.[7]

GC-MS Conditions:

  • GC System: Gas chromatograph with a headspace autosampler.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).[8]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: A temperature gradient program suitable for separating common organic solvents.

  • Injection: Headspace injection.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Data Acquisition: Full scan mode.

Experimental Workflow for Impurity Analysis

cluster_techniques Analytical Techniques Sample Methyl isoxazole-3-carboxylate Sample HPLC_UV HPLC-UV (Purity & Known Impurities) Sample->HPLC_UV LC_MS LC-MS/MS (Identification & Trace Impurities) Sample->LC_MS GC_MS GC-MS (Residual Solvents) Sample->GC_MS Isolation Preparative HPLC (Impurity Isolation) LC_MS->Isolation Unknown Peak Detected NMR NMR Spectroscopy (Structural Elucidation of Isolated Impurities) Characterization Full Characterization NMR->Characterization Isolation->NMR

Caption: A comprehensive workflow for the analysis and characterization of impurities.

Structural Elucidation of Impurities: The Definitive Role of NMR Spectroscopy

While LC-MS provides valuable clues for the identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. Once an unknown impurity is detected by LC-MS and isolated using preparative HPLC, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed.

By comparing the NMR spectra of the isolated impurity with that of the parent compound, Methyl isoxazole-3-carboxylate, and potential starting materials or intermediates, its precise chemical structure can be determined. For instance, the presence of signals corresponding to dimethyl oxalate or methyl acetoacetate would strongly indicate these as process-related impurities.

Spectroscopic Data for Potential Impurities:

CompoundKey ¹H NMR Signals (in CDCl₃, δ ppm)Key ¹³C NMR Signals (in CDCl₃, δ ppm)Key Mass Spectral Fragments (m/z)
Dimethyl oxalate 3.85 (s, 6H)160.5, 53.0118 (M+), 87, 59
Methyl acetoacetate 3.73 (s, 3H), 3.45 (s, 2H), 2.26 (s, 3H)200.8, 167.5, 52.4, 49.9, 30.1116 (M+), 101, 74, 59, 43

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Conclusion: A Multi-faceted Approach for Comprehensive Impurity Profiling

A robust and reliable characterization of impurities in Methyl isoxazole-3-carboxylate necessitates a multi-faceted analytical approach. No single technique can provide all the necessary information. A combination of a high-resolution separation technique like HPLC or UPLC, coupled with both UV and mass spectrometric detection, is essential for the initial screening, identification, and quantification of impurities. GC-MS is indispensable for the control of residual solvents. Finally, for the definitive structural elucidation of any unknown impurities, isolation followed by NMR spectroscopy remains the ultimate tool. By implementing this integrated analytical strategy, researchers, scientists, and drug development professionals can ensure the quality, safety, and consistency of Methyl isoxazole-3-carboxylate, thereby contributing to the development of safer and more effective medicines.

References

  • Beilstein Journal of Organic Chemistry. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Retrieved from [Link]

  • Washington State Department of Agriculture. (n.d.). Residual Solvents by Gas Chromatography/ Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 3 - Supporting Information. Retrieved from [Link]

  • Shimadzu. (n.d.). Application News. Retrieved from [Link]

  • Shimadzu. (n.d.). eC193 Analyses of Agricultural Chemicals in Golf Courses Using LC/MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

  • ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. Retrieved from [Link]

  • MySkinRecipes. (n.d.). METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-phenylisoxazole-5-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • PubMed. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Retrieved from [Link]

  • Waters Corporation. (n.d.). Column Selection for RPLC-UV Impurity Analysis of Fatty Acid Modified GLP-1 Receptor Agonists. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). Column Selection for RPLC-UV Impurity Analysis of Fatty Acid Modified GLP-1 Receptor Agonists. Retrieved from [Link]

  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [Link]

  • PubMed. (2018). Discovery, identification and mitigation of isobaric sulfate metabolite interference to a phosphate prodrug in LC-MS/MS bioanalysis: Critical role of method development in ensuring assay quality. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Isoxazole-Based Antimicrobials Versus Existing Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Isoxazole Scaffold in Antimicrobial Development

The isoxazole ring is a five-membered heterocycle that has proven to be a remarkably versatile scaffold in medicinal chemistry.[1][2] Its unique electronic and structural properties have been leveraged to develop a range of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] In the realm of infectious disease, isoxazole-containing compounds represent both foundational antibiotics and promising new avenues of research.

This guide provides a comparative analysis of two major classes of isoxazole-based antimicrobials against established antibiotics. We will explore:

  • The Isoxazolyl Penicillins: A critical subclass of β-lactam antibiotics essential for treating staphylococcal infections.

  • Sulfamethoxazole: A key sulfonamide that inhibits a fundamental bacterial metabolic pathway.

Through a detailed examination of their mechanisms, spectrum of activity, and the experimental methodologies used to determine their efficacy, this guide will offer researchers and drug development professionals a clear perspective on the performance and clinical utility of these important antimicrobials.

Part 1: The Isoxazolyl Penicillins - A Bulwark Against Penicillinase

The development of the isoxazolyl penicillins (e.g., oxacillin, cloxacillin, dicloxacillin) was a direct response to the emergence of penicillin-resistant Staphylococcus aureus strains that produce β-lactamase enzymes.[5][6] These enzymes hydrolyze the β-lactam ring of traditional penicillins, rendering them ineffective.[5][7]

Mechanism of Action: Steric Hindrance and PBP Inhibition

Like all β-lactam antibiotics, isoxazolyl penicillins target and inhibit Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[8] By acylating the active site of PBPs, these antibiotics block the cross-linking of the cell wall, leading to cell lysis and bacterial death.

The key innovation of the isoxazolyl penicillins is the bulky isoxazole side chain attached to the penicillin core. This structure provides steric hindrance, physically blocking β-lactamase enzymes from accessing and hydrolyzing the β-lactam ring.[9] This allows the antibiotic to remain intact and effectively reach its PBP targets.

Comparative Efficacy and Spectrum

The primary role of isoxazolyl penicillins is in the treatment of infections caused by methicillin-susceptible Staphylococcus aureus (MSSA).[10] They are considered narrow-spectrum antibiotics.[6][10]

Feature Isoxazolyl Penicillins (e.g., Dicloxacillin) Penicillin G Cephalexin (1st Gen. Cephalosporin)
Core Mechanism PBP InhibitionPBP InhibitionPBP Inhibition
β-Lactamase Stability Stable LabileModerately Stable
Primary Spectrum Penicillinase-producing Staphylococci (MSSA), Streptococci[6][10]Non-penicillinase producing Streptococci, Neisseria, anaerobesMSSA, Streptococci, some Gram-negatives (E. coli, Klebsiella)
Clinical Niche Skin and soft tissue infections, osteomyelitis caused by MSSA[6]Strep throat, syphilisUncomplicated skin infections, UTIs

Note: While both cloxacillin and dicloxacillin are effective against MSSA, dicloxacillin generally achieves higher serum concentrations when administered orally due to better bioavailability.[10][11]

Part 2: Sulfamethoxazole - Targeting Folate Synthesis

Sulfamethoxazole is a prominent member of the sulfonamide class of antibiotics.[12] It functions as a bacteriostatic agent, meaning it inhibits bacterial growth rather than directly killing the cells.[13][14] Its efficacy is dramatically enhanced when combined with trimethoprim, a formulation known as co-trimoxazole (TMP-SMX).[12][15]

Mechanism of Action: A Synergistic Double Blockade

Bacteria rely on the synthesis of tetrahydrofolic acid, an essential cofactor for producing nucleic acids and certain amino acids.[13][16] Sulfamethoxazole mimics the structure of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS).[12][16] By competitively inhibiting DHPS, sulfamethoxazole blocks the first step of this pathway.[13][16]

Trimethoprim blocks the subsequent step by inhibiting dihydrofolate reductase (DHFR).[12][15] This sequential blockade of the same metabolic pathway results in a synergistic and often bactericidal effect.[12][15] Human cells are unaffected because they do not synthesize their own folic acid, instead obtaining it from their diet.[13]

Comparative Efficacy and Spectrum

TMP-SMX has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[15]

Feature Sulfamethoxazole/Trimethoprim (TMP-SMX) Amoxicillin Ciprofloxacin (Fluoroquinolone)
Core Mechanism Inhibition of Folate Synthesis Pathway[12][15][16]PBP InhibitionInhibition of DNA gyrase and topoisomerase IV
Effect Bacteriostatic (alone), often Bactericidal (combined)[12][13]BactericidalBactericidal
Spectrum Broad: S. aureus (including some MRSA), E. coli, Shigella, Pneumocystis jirovecii[12][15][17]Broad: Streptococci, E. coli, H. influenzae, ListeriaBroad: Gram-negatives (Pseudomonas), some Gram-positives
Clinical Niche UTIs, PCP pneumonia, Community-Acquired MRSA skin infections[10][17]Otitis media, bronchitis, sinusitisComplicated UTIs, respiratory infections, bone/joint infections

Part 3: Experimental Protocols for Efficacy Comparison

To objectively compare antimicrobial efficacy, a standardized workflow is employed, progressing from initial screening of activity to understanding the dynamics of bacterial killing and finally to assessing performance in a complex biological system.

Logical Workflow for Antimicrobial Efficacy Testing

The following diagram illustrates the logical progression of key experiments. The choice to proceed from one assay to the next is driven by the need for increasingly detailed and clinically relevant information. We start with MIC to determine potency, move to Time-Kill assays to understand the killing rate and bactericidal/bacteriostatic nature, and culminate in in vivo models to assess efficacy in a physiological context.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation MIC 1. Minimum Inhibitory Concentration (MIC) Determines lowest concentration to inhibit growth. TimeKill 2. Time-Kill Kinetic Assay Assesses rate and extent of bacterial killing over time. MIC->TimeKill Is the compound potent? What is its killing dynamic (cidal vs. static)? InVivo 3. Animal Infection Model Evaluates efficacy in a live biological system. TimeKill->InVivo Does in vitro killing translate to a complex host environment?

Caption: Experimental workflow for antimicrobial efficacy assessment.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the foundational metric in antimicrobial susceptibility testing, defining the lowest concentration of a drug that visibly inhibits the growth of a microorganism after overnight incubation.[18][19]

Methodology: Broth Microdilution

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the isoxazole-based antimicrobial and the comparator antibiotic in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[18]

  • Inoculum Preparation: Culture the test organism (e.g., S. aureus ATCC 29213) on an agar plate. Prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]

  • Inoculation: Dilute the standardized bacterial suspension into CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.[18][20]

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[18][19]

Protocol 2: Time-Kill Kinetic Assay

This dynamic assay provides critical information on whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which this occurs.[21][22]

Methodology

  • Preparation: Prepare flasks containing CAMHB with the test antibiotics at concentrations relevant to the MIC (e.g., 1x, 4x, 8x MIC). Include a drug-free growth control flask.

  • Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling Over Time: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each flask.[21]

  • Quantification: Perform serial dilutions of each aliquot and plate onto nutrient agar to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

    • Bactericidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21][23]

    • Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL, where bacterial growth is halted but significant killing is not observed.[23]

Protocol 3: In Vivo Efficacy Assessment

Animal models are indispensable for evaluating an antimicrobial's performance in a complex physiological system, accounting for pharmacokinetics (absorption, distribution, metabolism, excretion) and host-pathogen interactions. A common model for S. aureus is the murine thigh infection model.[24][25]

Methodology: Murine Thigh Infection Model

  • Inducing Neutropenia (Optional but common): To create a more severe, reproducible infection, mice are often rendered neutropenic by treatment with an agent like cyclophosphamide.

  • Infection: A standardized inoculum of S. aureus is injected directly into the thigh muscle of the mice.

  • Treatment: At a set time post-infection (e.g., 2 hours), cohorts of mice are treated with the isoxazole antimicrobial, a comparator antibiotic, or a vehicle control, typically administered via a clinically relevant route (e.g., subcutaneous or oral).

  • Efficacy Endpoint: After a defined treatment period (e.g., 24 hours), the mice are euthanized. The thigh muscles are aseptically removed, homogenized, and plated to quantify the bacterial burden (CFU/gram of tissue).

  • Analysis: The efficacy of the treatment is determined by comparing the bacterial load in the treated groups to the vehicle control group. A statistically significant reduction in CFU/gram indicates effective antimicrobial activity in vivo.

Part 4: Mechanisms of Resistance

The clinical utility of any antibiotic is threatened by the development of bacterial resistance. Understanding these mechanisms is key to predicting an antibiotic's long-term viability and developing strategies to overcome resistance.

Resistance Mechanisms: A Comparative Overview

G cluster_0 Isoxazolyl Penicillins cluster_1 Sulfamethoxazole cluster_2 General/Shared Mechanisms PBP_Mod Target Modification (mecA gene acquisition) Alters PBP2 to PBP2a, reducing drug binding affinity. Efflux Efflux Pumps Actively transport the antibiotic out of the bacterial cell. DHPS_Mod Target Modification (sul gene mutations) Mutations in DHPS enzyme reduce drug binding affinity. PABA_Over Metabolic Bypass Increased production of PABA outcompetes the antibiotic. Permeability Reduced Permeability Changes in the cell membrane or wall prevent drug entry.

Caption: Key resistance mechanisms against isoxazole-based antimicrobials.

  • Resistance to Isoxazolyl Penicillins: The primary mechanism is not enzymatic degradation but target site modification.[7][8] The acquisition of the mecA gene leads to the production of an altered Penicillin-Binding Protein, PBP2a. PBP2a has a very low affinity for β-lactam antibiotics, including the isoxazolyl penicillins, allowing the bacterium to continue cell wall synthesis in their presence. This is the genetic basis for Methicillin-Resistant Staphylococcus aureus (MRSA).[8]

  • Resistance to Sulfamethoxazole: Resistance typically emerges through two main routes.[16] The most common is the acquisition of mutations in the gene encoding the DHPS enzyme, which reduces the binding affinity of sulfamethoxazole.[16] Alternatively, bacteria can develop mechanisms to overproduce PABA, which can outcompete the drug for the enzyme's active site.[16]

Conclusion and Future Outlook

Isoxazole-based antimicrobials remain pillars of infectious disease therapy. The isoxazolyl penicillins are indispensable for treating MSSA infections, their efficacy rooted in a clever structural design that circumvents β-lactamase degradation. Sulfamethoxazole, particularly in combination with trimethoprim, provides a broad-spectrum option that targets a crucial and distinct metabolic pathway.

The continued emergence of resistance, especially the global challenge of MRSA, underscores the need for novel therapeutic strategies. Research into new isoxazole derivatives continues, exploring modifications to the core scaffold to enhance potency, broaden the spectrum, and overcome existing resistance mechanisms.[26][27][28] Furthermore, the potential for synergistic combinations, pairing isoxazoles with other antimicrobial classes, offers a promising avenue for extending the life of existing drugs and combating multidrug-resistant pathogens.[29] The robust experimental framework detailed in this guide is critical for rigorously evaluating these next-generation compounds and ensuring their effective translation into clinical practice.

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A Senior Application Scientist's Guide to Isoxazole Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a privileged structure, appearing in a multitude of approved drugs and biologically active compounds.[1][2][3][4][5][6] Its utility stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups. The efficient and regioselective synthesis of isoxazoles is therefore a critical aspect of modern organic and medicinal chemistry. This guide provides a head-to-head comparison of the most prominent methods for isoxazole synthesis, offering insights into their mechanisms, practical applications, and experimental nuances.

The Classic Approach: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The Huisgen 1,3-dipolar cycloaddition is arguably the most fundamental and widely employed method for the synthesis of isoxazoles.[7][8] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) to form the five-membered isoxazole ring.[8][9][10][11][12]

Mechanism and Regioselectivity

The concerted [3+2] cycloaddition mechanism is generally accepted, proceeding through a pericyclic transition state.[7][8] A significant challenge in the synthesis of unsymmetrically substituted isoxazoles via this method is the control of regioselectivity, as two regioisomers (3,4- and 3,5-disubstituted) can be formed.[9][13] The regiochemical outcome is influenced by both steric and electronic factors of the substituents on the nitrile oxide and the alkyne.

Caption: General scheme of the Huisgen 1,3-dipolar cycloaddition for isoxazole synthesis.

Modern Variations and Experimental Protocols

A key advancement in this area is the in situ generation of unstable nitrile oxides from stable precursors, most commonly aldoximes. This avoids the need to handle potentially hazardous nitrile oxides.

Protocol 1: In Situ Generation of Nitrile Oxide using Bleach

This method offers a green and convenient approach for the synthesis of 3,5-disubstituted isoxazoles.

  • To a stirred biphasic mixture of the aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv) in dichloromethane (DCM), add commercial bleach (sodium hypochlorite solution) dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Yields for this method are typically in the range of 70-97%.[9]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Analogue

Inspired by the success of "click chemistry," a copper-catalyzed version of the nitrile oxide-alkyne cycloaddition has been developed, offering excellent regioselectivity for 3,5-disubstituted isoxazoles.[14][15]

  • To a solution of the aldoxime (1.0 equiv) and terminal alkyne (1.1 equiv) in a mixture of t-BuOH and water (1:1), add sodium ascorbate (0.1 equiv) and copper(II) sulfate pentahydrate (0.05 equiv).

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the 3,5-disubstituted isoxazole.

This one-pot procedure provides good to excellent yields and avoids the isolation of potentially unstable intermediates.[14]

The Condensation Route: Reaction of 1,3-Dicarbonyls with Hydroxylamine

The reaction of 1,3-dicarbonyl compounds with hydroxylamine is one of the oldest and most straightforward methods for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis.[16]

Mechanism and Regioselectivity Challenges

The reaction proceeds through the formation of a mono-oxime intermediate, followed by cyclization and dehydration.[17] When using unsymmetrical 1,3-diketones, the initial condensation can occur at either carbonyl group, leading to a mixture of regioisomeric isoxazoles, which is a significant drawback of this method.[16]

Caption: Simplified mechanism of the Claisen isoxazole synthesis.

Controlling Regioselectivity and Experimental Protocol

Recent studies have shown that the use of β-enamino diketones and careful control of reaction conditions can provide excellent regioselectivity.[16][18]

Protocol 3: Regioselective Synthesis from β-Enamino Diketones

This method allows for the controlled synthesis of polysubstituted isoxazoles.

  • Dissolve the β-enamino diketone (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol.

  • Add a Lewis acid such as BF₃·OEt₂ (1.5 equiv) at room temperature and stir the mixture for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

  • After concentration, purify the crude product by column chromatography.

By varying the solvent and the presence of additives like pyridine or a Lewis acid, different regioisomers can be selectively obtained in good yields.[16]

Synthesis from α,β-Unsaturated Carbonyls

The reaction of α,β-unsaturated ketones (chalcones) or ynones with hydroxylamine provides another versatile route to isoxazoles. This method often leads to isoxazoline intermediates, which can then be oxidized to the corresponding isoxazoles.

Mechanism and Experimental Approach

The reaction typically involves a Michael addition of hydroxylamine to the β-carbon of the unsaturated system, followed by cyclization and dehydration.

Protocol 4: Synthesis from Chalcones

  • A mixture of the chalcone (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in ethanol is refluxed in the presence of a base, such as potassium hydroxide, for several hours. [19]

  • The reaction is monitored by TLC. After completion, the mixture is cooled and poured into crushed ice.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the isoxazole derivative.

Ultrasound irradiation has been shown to accelerate this reaction, leading to higher yields in shorter reaction times.[20]

Head-to-Head Comparison of Isoxazole Synthesis Methods

Feature1,3-Dipolar CycloadditionCyclocondensation of 1,3-DicarbonylsSynthesis from α,β-Unsaturated Carbonyls
Starting Materials Aldoximes, Alkynes1,3-Diketones, β-Ketoesters, Hydroxylamineα,β-Unsaturated Ketones/Aldehydes, Hydroxylamine
Key Reagents Oxidizing agents (bleach, hypervalent iodine), Metal catalysts (Cu, Ru)Acids or basesBase (e.g., KOH, NaOAc)
Regioselectivity Can be an issue, but controllable with catalysts or specific substrates.[9][10][13][14]Often poor for unsymmetrical diketones, but can be controlled with β-enamino diketones.[16][18]Generally good, determined by the substitution pattern of the starting material.
Reaction Conditions Often mild, room temperature.[1][14]Can require harsh conditions (reflux), but milder methods are available.[16]Typically requires heating (reflux).[19]
Yields Generally good to excellent (70-97%).[9]Variable, can be high with optimized conditions.Moderate to good (45-96%).[19][21]
Advantages High functional group tolerance, reliable, "click" chemistry potential.[14]Readily available starting materials, straightforward procedure.[1]Access to a wide range of substituted isoxazoles.
Disadvantages Regioselectivity issues in some cases, potential for unstable intermediates.[13]Formation of regioisomeric mixtures, sometimes harsh conditions.[16]May require a subsequent oxidation step if isoxazolines are formed.
Scalability Generally good, especially for one-pot procedures.Can be scaled up, but purification of isomers can be challenging.Good.

Conclusion and Future Outlook

The synthesis of isoxazoles is a mature field with a rich history, yet it continues to evolve with the development of more efficient, selective, and environmentally friendly methods. The classical 1,3-dipolar cycloaddition and the cyclocondensation of 1,3-dicarbonyls remain the workhorses for isoxazole construction. However, the challenges associated with regioselectivity have spurred the development of elegant solutions, particularly through the use of transition metal catalysis and carefully designed substrates.

For drug discovery and development, where rapid access to diverse libraries of compounds is crucial, the copper-catalyzed nitrile oxide-alkyne cycloaddition offers a highly attractive, reliable, and user-friendly approach. For large-scale synthesis, the choice of method will depend on the cost and availability of starting materials, as well as the ease of purification.

Future research in this area will likely focus on the development of even more sustainable methodologies, such as the use of green solvents, catalyst-free conditions, and flow chemistry.[1][2][3] The continued exploration of novel catalytic systems and the application of non-conventional energy sources like microwave and ultrasound irradiation will undoubtedly lead to further advancements in the synthesis of this important heterocyclic scaffold.[3][22]

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl Isoxazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of laboratory research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle every chemical, from synthesis to disposal. Methyl isoxazole-3-carboxylate, a heterocyclic ester, serves as a valuable building block in medicinal chemistry. However, its journey in the lab does not end upon reaction completion. This guide provides a comprehensive, experience-driven framework for the proper management and disposal of methyl isoxazole-3-carboxylate waste, ensuring the safety of personnel, compliance with regulations, and environmental stewardship.

Part 1: Hazard Profile & Immediate Safety Protocols

Before any disposal procedure is considered, a complete understanding of the chemical's hazard profile is paramount. This is not merely a procedural formality; it is the foundation of safe laboratory practice.

According to available Safety Data Sheets (SDS), Methyl 5-methylisoxazole-3-carboxylate is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Additionally, as a solid, it may form combustible dust concentrations in the air if dispersed.[3] The toxicological properties have not been fully investigated, which necessitates treating the compound with a higher degree of caution.[3]

Essential Personal Protective Equipment (PPE)

Based on this hazard profile, the following PPE is mandatory when handling methyl isoxazole-3-carboxylate in any form, including its waste products:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles (conforming to EN 166 or OSHA 29 CFR 1910.133).Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact that can lead to irritation. Gloves should be inspected before use and disposed of if contaminated.
Body Protection Standard laboratory coat.Minimizes the risk of contamination to personal clothing.
Respiratory Use only in a well-ventilated area or chemical fume hood.Mitigates the risk of inhaling dust or vapors that may cause respiratory irritation.

Immediate First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][5]

  • Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[4][5]

Part 2: The Core of Responsible Disposal: A Step-by-Step Protocol

The disposal of chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle to grave."[6] This means responsibility begins the moment the chemical is deemed waste and continues until its final, safe disposal.

Step 1: Waste Identification and Classification

All laboratory chemical waste should be treated as hazardous unless confirmed otherwise.[6] Methyl isoxazole-3-carboxylate waste, including contaminated consumables (e.g., weigh boats, gloves, pipette tips) and residual amounts in containers, must be managed as hazardous chemical waste. It does not fall under the EPA's P- or U-listed acute hazardous waste categories based on available information, but its irritant properties require it to be handled as a characteristic hazardous waste.[7]

Step 2: On-Site Accumulation & Segregation

The principle of waste segregation is critical to prevent dangerous chemical reactions within a waste container.[8] Incompatible wastes must never be mixed.[9]

Protocol for Waste Accumulation:

  • Select the Correct Container:

    • Solid Waste: Collect dry waste contaminated with methyl isoxazole-3-carboxylate (e.g., paper towels, gloves, contaminated silica gel) in a designated, leak-proof container with a secure lid. A plastic pail or a cardboard box with a plastic liner is often suitable.[10]

    • Liquid Waste: If the waste is a solution containing methyl isoxazole-3-carboxylate (e.g., from a reaction workup or chromatography), collect it in a chemically compatible, shatter-resistant container (plastic is preferred) with a screw-top cap.[11] Keep halogenated and non-halogenated solvent wastes in separate containers.[12]

  • Properly Label the Container:

    • From the moment the first drop of waste enters the container, it must be labeled.[11]

    • The label must clearly state "HAZARDOUS WASTE ".[9]

    • List all chemical constituents by their full name (no abbreviations) and their approximate percentages.[9]

    • Indicate the relevant hazards (e.g., Irritant).[9]

  • Store in a Satellite Accumulation Area (SAA):

    • The SAA is a designated location at or near the point of waste generation.[10][11]

    • Keep the waste container closed at all times, except when adding waste.[10][11]

    • Ensure the SAA is away from ignition sources and high-traffic areas.

    • Store incompatible waste streams (e.g., acids and bases, oxidizers and flammables) in separate secondary containment trays.[6]

Workflow for Waste Handling and Segregation

The following diagram outlines the decision-making process for managing methyl isoxazole-3-carboxylate waste in the laboratory.

WasteDisposalWorkflow cluster_generation Point of Generation cluster_containment Containment & Labeling cluster_storage Storage & Pickup start Waste Generated (Methyl Isoxazole-3-Carboxylate) is_solid Is waste solid or liquid? start->is_solid solid_container Use designated SOLID waste container. is_solid->solid_container Solid liquid_container Use designated LIQUID waste container. is_solid->liquid_container Liquid label_waste Label Container: 'HAZARDOUS WASTE' List all constituents Indicate hazards (Irritant) solid_container->label_waste liquid_container->label_waste store_saa Store sealed container in Satellite Accumulation Area (SAA). label_waste->store_saa check_compat Ensure segregation from incompatible waste streams. store_saa->check_compat request_pickup Request waste pickup from Environmental Health & Safety (EH&S). check_compat->request_pickup

Caption: Decision workflow for handling methyl isoxazole-3-carboxylate waste.

Part 3: Spill Management and Emergency Response

Accidents happen, but a prepared response minimizes risk. Spilled chemicals and the materials used for cleanup must also be disposed of as hazardous waste.[6]

Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Don PPE: Wear the appropriate PPE as detailed in Part 1.

  • Contain the Spill:

    • For Solids: Gently sweep up the material to avoid creating dust. Place into a labeled container for disposal.[13]

    • For Liquids: Absorb the spill with an inert material like vermiculite or cat litter.[13] Do not use paper towels for large spills as this can create a fire hazard if the solvent is flammable.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All contaminated cleanup materials must be placed in the designated hazardous waste container.

Part 4: Final Disposal Pathways & Prohibited Practices

Once your institution's Environmental Health & Safety (EH&S) department collects the waste, it is transported to a licensed hazardous waste disposal facility.

  • Prohibited Practice: Sink/Sewer Disposal: Under no circumstances should methyl isoxazole-3-carboxylate or its solutions be poured down the drain. The EPA has explicitly banned the sewering of hazardous waste pharmaceuticals, and this principle is a best management practice for all laboratory chemical waste to protect waterways and public health.[14]

  • Prohibited Practice: Evaporation: While evaporation in a fume hood has been suggested for very small amounts of volatile organic compounds in the past, it is not a recommended or compliant disposal method.[6] It releases chemicals into the atmosphere and should be avoided.

  • Approved Disposal Method: Incineration: The most common and effective disposal method for organic chemical waste is high-temperature incineration at a specialized facility.[15] This process destroys the hazardous compounds, converting them to less harmful substances like carbon dioxide and water.

By adhering to these protocols, you contribute to a culture of safety and responsibility, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved January 7, 2026, from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved January 7, 2026, from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Princeton University. Retrieved January 7, 2026, from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 7, 2026, from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University. Retrieved January 7, 2026, from [Link]

  • Methyl 5-methylisoxazole-3-carboxylate. (n.d.). PubChem, National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency. Retrieved January 7, 2026, from [Link]

  • Ester Disposal. (2008). Chemtalk - #1 Science Forum For Lab Technicians. Retrieved January 7, 2026, from [Link]

  • Procedures for Disposal of Hazardous Waste. (n.d.). The University of Texas at Austin. Retrieved January 7, 2026, from [Link]

  • New EPA Rule Bans All Sewering of Hazardous Waste Drugs. (2019, August 19). Patient Safety & Quality Healthcare. Retrieved January 7, 2026, from [Link]

  • 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency. Retrieved January 7, 2026, from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl Isoxazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In the dynamic landscape of drug discovery and chemical synthesis, our success is fundamentally linked to our ability to work safely and effectively. The compounds we handle are often novel, with toxicological profiles that may not be fully characterized. Methyl isoxazole-3-carboxylate and its derivatives are valuable heterocyclic building blocks, but their safe handling is paramount.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for risk mitigation when working with Methyl isoxazole-3-carboxylate. Our objective is to build a culture of intrinsic safety, where every action is informed by a deep understanding of the potential hazards and the rationale behind our protective measures. The information herein is synthesized from authoritative safety data sheets for the closely related and well-documented compound, Methyl 5-methylisoxazole-3-carboxylate, establishing a robust foundation for safe laboratory practices.

Hazard Profile: Understanding the "Why"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by Methyl isoxazole-3-carboxylate. The primary hazards, as identified in aggregated GHS classifications, are centered on its irritant properties and its nature as a fine powder.[1][2][3]

Table 1: GHS Hazard Classification Summary for Methyl 5-methylisoxazole-3-carboxylate

Hazard ClassGHS CodeDescriptionCausality for PPE Selection
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3]Mandates the use of chemical-resistant gloves and a lab coat to prevent direct contact.
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2][3]Requires protective eyewear, specifically chemical splash goggles, to shield against airborne particles and splashes.
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][3]Necessitates handling in a ventilated area and the use of respiratory protection, especially when handling the powder.
Combustible Dust-May form combustible dust concentrations in air.[4]Informs procedural controls, such as avoiding dust cloud formation and controlling ignition sources.

It is critical to note that the toxicological properties of this specific compound have not been fully investigated[4]. This lack of comprehensive data compels us to adopt a conservative approach, treating the substance with a high degree of caution and adhering strictly to the PPE protocols outlined below.

Core PPE Directive: The Non-Negotiable Baseline

For any work involving Methyl isoxazole-3-carboxylate, the following PPE constitutes the mandatory minimum. This baseline protocol is designed to protect against unforeseen splashes, incidental contact, and minimal aerosol exposure.

  • Laboratory Coat: A full-closing, long-sleeved lab coat made of a suitable material (e.g., polyester/cotton blend) is required. This is your primary barrier against incidental skin contact.[5]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to European Standard EN 166 or NIOSH standards are mandatory.[4][6][7][8] They provide a seal around the eyes, offering protection from airborne dust and splashes from all angles.[9]

  • Chemical-Resistant Gloves: Nitrile rubber gloves are the recommended choice for hand protection.[4] Always inspect gloves for tears or pinholes before use. After handling is complete, wash the exterior of the gloves before removing them, and wash hands thoroughly with soap and water afterward.[9][10]

Task-Specific Protocols: Scaling Protection to the Procedure

Safe science requires adapting our protective posture to the specific task. The risk of exposure is not static; it increases with the energy of the operation and the quantity of the material being handled.

Workflow: Selecting the Appropriate PPE Level

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_decision Decision Point cluster_ppe PPE Configuration start Start: New Task with Methyl Isoxazole-3-Carboxylate risk_assessment Assess Task: - Quantity? - Generating Dust/Aerosol? - Splash Potential? start->risk_assessment is_dust Dust or Aerosol Generation? risk_assessment->is_dust ppe_low Level 1 PPE: - Lab Coat - Goggles - Nitrile Gloves is_dust->ppe_low No (e.g., Handling sealed container) ppe_high Level 2 PPE: - Level 1 PPE + Respiratory Protection (N95) + Work in Fume Hood is_dust->ppe_high Yes (e.g., Weighing, Transfer)

Caption: PPE selection workflow based on operational risk.

A. Low-Risk Operations: Handling Sealed Containers
  • Scenario: Moving or inventorying sealed containers of the compound.

  • Required PPE: Core PPE (Lab Coat, Goggles, Nitrile Gloves).

  • Rationale: While the container is sealed, this protocol protects against exposure from residual surface contamination.

B. Medium-Risk Operations: Weighing and Solid Transfers

This is the point of highest risk for aerosolization and inhalation. All weighing and transfer operations must be conducted within a containment device.

  • Scenario: Weighing the powder for a reaction.

  • Location: In a chemical fume hood or a ventilated balance enclosure.[11][12]

  • Required PPE:

    • Core PPE (Lab Coat, Goggles, Nitrile Gloves).

    • Respiratory Protection: A NIOSH-approved N95 dust respirator is mandatory.[8]

  • Procedural Steps:

    • Don all required PPE before approaching the containment area.

    • Perform all manipulations gently to minimize the creation of dust clouds.[5]

    • Use a spatula or powder funnel to guide transfers.

    • Immediately close the source container and the receiving vessel upon completion.

    • Carefully decontaminate the spatula and weighing vessel with a suitable solvent (e.g., 70% ethanol) on a wetted towel within the hood.

    • Wipe down the work surface before exiting the hood.

C. High-Risk Operations: Solution Preparation and Reactions
  • Scenario: Dissolving the compound in a solvent or adding it to a reaction mixture.

  • Location: In a chemical fume hood.[11]

  • Required PPE: Core PPE (Lab Coat, Goggles, Nitrile Gloves). A respirator may be required if there is a high risk of aerosol generation.

  • Rationale: The primary risk shifts from dust inhalation to chemical splashes. Goggles are critical. The fume hood contains any vapors from the solvent and protects the user.[12]

Emergency & Disposal Plans: Managing Deviations

Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is a non-negotiable component of laboratory safety.

A. Exposure Response
  • Skin Contact: Immediately remove contaminated clothing.[6][8] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][13][14] If irritation persists, seek medical attention.[3][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][13][15] Remove contact lenses if present and easy to do.[8][13][15] Seek immediate medical attention.[15]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6][13][15] If the person feels unwell, call a poison center or doctor.[3]

B. Spill Response Plan

For small spills (a few grams) of solid material:

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access.

  • Protect: Ensure you are wearing, at a minimum, a lab coat, goggles, nitrile gloves, and an N95 respirator.

  • Contain & Clean: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully sweep up the material and place it into a sealed, labeled container for chemical waste.[3][13] Do not dry sweep.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.

  • Dispose: All cleanup materials are considered hazardous waste and must be disposed of accordingly.

Workflow: Small Spill Response

Spill_Response_Workflow spill Spill Occurs alert 1. Alert Area Personnel & Isolate Spill Zone spill->alert ppe 2. Don Emergency PPE (Gloves, Goggles, N95) alert->ppe contain 3. Gently Cover with Damp Towel ppe->contain collect 4. Carefully Collect Material into Waste Container contain->collect decon 5. Decontaminate Area with Soap & Water collect->decon dispose 6. Dispose of all materials as Hazardous Waste decon->dispose end_spill Spill Secured dispose->end_spill

Caption: Step-by-step procedure for a small chemical spill.

C. Decontamination and Disposal
  • PPE Doffing: Remove PPE in an order that minimizes cross-contamination: 1. Gloves, 2. Goggles, 3. Lab Coat. Always wash hands after removing all PPE.

  • Waste Disposal: Dispose of waste Methyl isoxazole-3-carboxylate and any contaminated materials (gloves, towels, etc.) in a designated, sealed, and clearly labeled hazardous waste container.[6][16] Do not mix with other waste streams unless compatibility is confirmed.[16] Follow all institutional and local regulations for chemical waste disposal.[10][16]

By internalizing the principles and procedures outlined in this guide, you empower yourself to handle Methyl isoxazole-3-carboxylate not just in compliance with regulations, but with the confidence and foresight of a seasoned scientific professional. Safety is not a barrier to innovation; it is the foundation upon which it is built.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88245, Methyl 5-methylisoxazole-3-carboxylate. [Link]

  • Carl ROTH. (2022, October 19). Safety data sheet. [Link] (Note: General safety data sheet principles).

  • ETH Zurich. Laboratory Safety Guidelines. [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.